3-Bromo-4-chloro-l-phenylalanine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9BrClNO2 |
|---|---|
Molecular Weight |
278.53 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-bromo-4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrClNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
LEYCXLRFMZBTRS-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Br)Cl |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Br)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Untapped Potential of a Novel Dihalogenated Amino Acid
An In-Depth Technical Guide to 3-Bromo-4-chloro-L-phenylalanine: A Predictive Analysis for Advanced Drug Discovery
In the landscape of modern medicinal chemistry, halogenated phenylalanine derivatives are indispensable tools. The strategic placement of halogen atoms on the phenyl ring can profoundly alter a molecule's physicochemical properties, influencing everything from metabolic stability to receptor binding affinity.[1] This guide focuses on a unique, yet sparsely documented, non-proteinogenic amino acid: This compound .
This document, therefore, serves as a predictive and theoretical guide for researchers, scientists, and drug development professionals. By leveraging established chemical principles and extrapolating from well-documented structural analogs, we will construct a comprehensive profile of this promising molecule, covering its predicted properties, a plausible synthetic route, its likely spectroscopic signature, and its potential applications.
Section 1: Predicted Molecular Profile and Physicochemical Properties
The core structure of this compound combines the steric bulk and electronic influence of bromine at the meta-position with the strong inductive effect of chlorine at the para-position. This unique combination is expected to confer distinct properties valuable for fine-tuning drug candidates.
| Property | Predicted Value / Information | Rationale / Source Analog |
| IUPAC Name | (2S)-2-amino-3-(3-bromo-4-chlorophenyl)propanoic acid | Standard nomenclature |
| CAS Number | Not assigned in public databases | Based on comprehensive search |
| Molecular Formula | C₉H₉BrClNO₂ | Calculated from structure |
| Molecular Weight | 278.53 g/mol | Calculated from structure |
| Appearance | Predicted to be a white to off-white solid | Based on analogs like 3-Bromo-L-phenylalanine.[2] |
| Topological Polar Surface Area (TPSA) | ~63.3 Ų | Estimated from 3-Bromo-L-phenylalanine.[3] |
| XLogP3 (Computed) | ~ -0.5 to -0.2 | Estimated based on the increased hydrophobicity from dihalogenation compared to 3-Bromo-L-phenylalanine (-0.8).[3][4] |
| Solubility | Predicted to have low solubility in water, soluble in organic solvents like DMSO. | Based on general properties of halogenated phenylalanines.[2] |
Section 2: Strategic Rationale in Medicinal Chemistry
The true value of this compound lies in the specific electronic and steric effects of its dihalogen substitution pattern.
-
Modulation of Electronics and Lipophilicity: The chlorine atom at the para-position exerts a strong, electron-withdrawing inductive effect. The bromine at the meta-position further enhances this effect. This net electron deficiency on the aromatic ring can alter π-π stacking interactions and hydrogen bond acceptor capabilities, crucial for receptor binding.[5] Both halogens significantly increase the lipophilicity compared to native phenylalanine, which can enhance membrane permeability and influence pharmacokinetic profiles.[4]
-
Metabolic Blocking: The C-Cl and C-Br bonds are significantly more stable than C-H bonds. The para-chloro substitution, in particular, can block a common site of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate.
-
Halogen Bonding Potential: Both bromine and chlorine atoms can act as halogen bond donors. This non-covalent interaction, where the halogen acts as an electrophilic species, can form strong, directional bonds with Lewis bases like carbonyl oxygens or nitrogen atoms in a protein's active site. This offers a powerful and increasingly utilized strategy for enhancing binding affinity and selectivity.
Section 3: Proposed Synthetic Pathway and Experimental Protocol
While no direct synthesis is published, a robust and plausible pathway can be designed based on established methods for creating structurally similar amino acids, such as the synthesis of 3-bromo-4-fluoro-L-phenylalanine.[6] The proposed synthesis begins with the commercially available precursor, 3-Bromo-4-chlorobenzaldehyde (CAS 86265-88-5).[7][8][9]
Caption: Proposed synthetic workflow for this compound.
Detailed Step-by-Step Protocol:
-
Step 1: Synthesis of the Azlactone Intermediate (Erlenmeyer-Plöchl Reaction)
-
Rationale: This classic reaction is a reliable method for converting an aldehyde and N-acetylglycine into an α,β-unsaturated azlactone, which is the direct precursor for the amino acid.
-
Procedure:
-
Combine 3-Bromo-4-chlorobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.0 eq) in a round-bottom flask.
-
Add acetic anhydride (3.0 eq) to the mixture.
-
Heat the mixture with stirring at 100-110 °C for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly add ice-cold water to precipitate the crude product.
-
Filter the resulting solid, wash thoroughly with water and then a small amount of cold ethanol to remove impurities.
-
The crude azlactone can be purified by recrystallization from ethanol or a similar solvent.
-
-
-
Step 2: Asymmetric Hydrogenation to Form the N-acetyl Amino Acid
-
Rationale: This is the critical chirality-inducing step. Using a chiral transition-metal catalyst (e.g., a rhodium complex with a chiral phosphine ligand like DuPhos) ensures the selective formation of the desired L-enantiomer.
-
Procedure:
-
In a high-pressure reaction vessel, dissolve the azlactone intermediate (1.0 eq) in an appropriate solvent such as methanol or THF.
-
Add a catalytic amount of a chiral rhodium catalyst (e.g., [Rh(COD)(DuPhos-Rh)]⁺BF₄⁻, 0.1-1 mol%).
-
Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.
-
Stir the reaction at room temperature for 12-24 hours.
-
Once the reaction is complete (monitored by NMR or LC-MS), carefully vent the hydrogen and remove the solvent under reduced pressure. The resulting product is N-acetyl-3-bromo-4-chloro-L-phenylalanine.
-
-
-
Step 3: Hydrolysis to the Final Amino Acid
-
Rationale: The final step involves the removal of the N-acetyl protecting group to yield the free amino acid. Acid hydrolysis is a standard and effective method for this transformation.
-
Procedure:
-
Suspend the N-acetylated product in 6M hydrochloric acid (HCl).
-
Heat the mixture to reflux (approximately 110 °C) for 4-6 hours.
-
Cool the solution and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization or ion-exchange chromatography to yield pure this compound hydrochloride. The free amino acid can be obtained by neutralization.
-
-
Section 4: Predicted Spectroscopic Signature for Characterization
Unequivocal characterization of the synthesized molecule is critical. Based on the principles of spectroscopy, we can predict the key features that would confirm its identity.
Caption: Correlation of structure to predicted aromatic ¹H NMR signals.
| Spectroscopy | Predicted Signature |
| ¹H NMR | Aromatic Region (δ 7.0-7.6 ppm): Three distinct signals are expected due to the substitution pattern. H-2 (adjacent to Br) will be a doublet. H-5 (adjacent to Cl) will be a doublet. H-6 will be a doublet of doublets. Aliphatic Region (δ 3.0-4.5 ppm): The α-proton and β-protons will show characteristic diastereotopic splitting patterns. |
| ¹³C NMR | Aromatic Region (δ 120-140 ppm): Six signals are expected. The carbons directly attached to Br (~122 ppm) and Cl (~133 ppm) will be diagnostic. Carbonyl Carbon (δ ~170-175 ppm): A signal for the carboxylic acid carbon. |
| IR Spectroscopy | Key Stretches (cm⁻¹): • ~3000-3200: N-H stretch (amine) and O-H stretch (carboxylic acid). • ~1700-1725: C=O stretch (carbonyl). • ~1550-1600: C=C aromatic ring stretches. • ~1000-1100: C-Cl stretch. • ~600-700: C-Br stretch. |
| Mass Spectrometry | A characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). |
Section 5: Potential Applications in Drug Development
The unique properties of this compound make it a highly attractive building block for several therapeutic areas:
-
Peptide and Peptidomimetic Therapeutics: Incorporation into peptides can enhance their proteolytic stability and cell permeability. The dihalogenated phenyl ring can serve as a unique probe for studying protein-protein interactions or act as a key pharmacophore for binding to target receptors.[10]
-
Neuropharmacology: Analogs like 3,5-dibromo-L-tyrosine have demonstrated significant neuroprotective effects in models of brain ischemia.[11] Given that 3-bromo-L-phenylalanine is also explored for neurological disorder targets,[10] this compound could be a valuable precursor for novel agents targeting glutamate receptors or other CNS pathways.
-
Inhibitor Design: The rigid, electronically defined aromatic ring is an excellent scaffold for designing enzyme inhibitors. It can be further functionalized via cross-coupling reactions at the bromine position to build more complex molecules.
Section 6: Predicted Safety & Handling Profile
As this compound has not been formally characterized, a definitive safety profile is unavailable. However, by referencing the hazard data of its precursors and analogs, a precautionary profile can be established.
| Hazard Category | Predicted Information | Source Analogs |
| GHS Pictogram | GHS07 (Exclamation Mark) | 3-Bromo-L-phenylalanine, 3-Bromobenzaldehyde[12][13] |
| Signal Word | Warning | 3-Bromo-L-phenylalanine, 3-Bromobenzaldehyde[12][13] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Based on consistent data for halogenated aromatic amino acids and aldehydes.[12][13] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Standard precautions for irritant chemical powders. |
Disclaimer: This predicted safety profile is for informational purposes only. Any synthesis and handling of this compound must be preceded by a comprehensive, site-specific risk assessment performed by qualified personnel in a controlled laboratory setting.
Conclusion
This compound represents a frontier molecule for medicinal chemists. While currently uncharacterized in the public domain, a predictive analysis based on sound chemical principles and data from its close analogs reveals a building block of significant promise. Its unique electronic and steric profile, combined with a plausible and robust synthetic pathway, positions it as a high-value intermediate for developing next-generation therapeutics, particularly in the realms of peptide drugs and neuropharmacology. The detailed protocols and predictive data within this guide are intended to empower researchers to synthesize, characterize, and unlock the full potential of this novel amino acid.
References
-
Wikipedia. (n.d.). 3-Bromobenzaldehyde. Wikipedia. Available from: [Link]
-
Liot, G., et al. (2004). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke, 35(4), e104-e106. Available from: [Link]
-
M. D. Shults, et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemBioChem. Available from: [Link]
-
Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
PubChem. (n.d.). 3-Bromo-L-phenylalanine. National Center for Biotechnology Information. Available from: [Link]
-
Royal Society of Chemistry. (2021). Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. Materials Advances. Available from: [Link]
-
Sigma-Aldrich. (n.d.). N-Fmoc-4-bromo-3-chloro-L-phenylalanine. SigmaAldrich.com. Available from: [Link]
-
OPUS. (n.d.). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. OPUS Server. Available from: [Link]
-
PubChem. (n.d.). 3-Bromo-4-chlorobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. (n.d.). US4945186A - Method of producing 3-bromobenzaldehyde. Google Patents.
-
PubChem. (n.d.). 4-Bromo-3-chlorotoluene. National Center for Biotechnology Information. Available from: [Link]
-
Oakwood Chemical. (n.d.). 3-Bromo-4-chloroethylbenzene. OakwoodChemical.com. Available from: [Link]
-
PubChem. (n.d.). 3-Bromo-4-chloroisopropylbenzene. National Center for Biotechnology Information. Available from: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Buy 3-Bromo-4-chloroisopropylbenzene | 90350-25-7 [smolecule.com]
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- 8. 3-BROMO-4-CHLORO-BENZALDEHYDE | 86265-88-5 [chemicalbook.com]
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- 13. CAS 82311-69-1 | 3-Bromo-L-phenylalanine - Synblock [synblock.com]
Technical Guide: Chemical Structure & Utility of 3-Bromo-4-chloro-L-phenylalanine
[1]
Executive Summary
3-Bromo-4-chloro-L-phenylalanine (CAS: 880348-44-7) is a highly specialized halogenated amino acid derivative used primarily as a chiral building block in the synthesis of peptidomimetics and small-molecule inhibitors. Unlike its mono-halogenated counterparts (e.g., 4-chlorophenylalanine), the 3,4-dihalogenated substitution pattern introduces unique steric and electronic properties that are critical for optimizing ligand-receptor binding interactions, particularly in G-protein coupled receptors (GPCRs) like CCK1/CCK2 and protein-protein interaction targets like MCL-1.[1]
This guide details the structural characteristics, validated synthesis protocols, and strategic applications of this compound in modern drug discovery.[1]
Chemical Structure & Physicochemical Properties[2][3][4][5]
The distinct utility of this compound lies in its asymmetric halogenation . The presence of both bromine (Br) and chlorine (Cl) on the phenyl ring creates a "molecular handle" for orthogonal functionalization and precise lipophilic tuning.[1]
Structural Analysis[2]
-
Core Scaffold: L-Phenylalanine (S-configuration).
-
Substituents:
-
Position 3 (Meta): Bromine atom.[1][2][3] Large van der Waals radius (1.85 Å), highly polarizable, and the primary site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
Position 4 (Para): Chlorine atom.[1][2][3] Smaller radius (1.75 Å), electron-withdrawing, enhances metabolic stability by blocking para-hydroxylation (a common metabolic soft spot).[1]
-
-
Stereochemistry: The L-enantiomer is the biologically relevant form for peptide integration.
Key Properties Table[2]
| Property | Data | Notes |
| IUPAC Name | (2S)-2-amino-3-(3-bromo-4-chlorophenyl)propanoic acid | |
| CAS Number | 880348-44-7 | Acid form |
| Molecular Formula | C | |
| Molecular Weight | 278.53 g/mol | Distinct isotope pattern in MS |
| Chirality | L (S-isomer) | ee% > 98% required for pharma use |
| LogP (Predicted) | ~2.5 - 2.8 | Significantly more lipophilic than Phe (LogP ~1.[4][5]38) |
| pKa (COOH) | ~2.1 | Slightly more acidic than Phe due to EWG effect |
| pKa (NH3+) | ~9.0 | |
| Solubility | DMSO, Methanol, Dilute Acid | Poor water solubility at neutral pH |
Synthesis Methodologies
The synthesis of this compound is non-trivial due to the requirement for high enantiopurity and the preservation of the aryl halide motif. Two primary routes are established: the Acetamidomalonate Route (robust, scalable) and the Chemo-Enzymatic Route (high purity).[1]
Route A: Diethyl Acetamidomalonate (Classic Scale-Up)
This method is preferred for gram-to-kilogram scale production where racemic resolution is acceptable or where an enzymatic step is included.
Step-by-Step Protocol:
-
Alkylation: React 3-bromo-4-chlorobenzyl bromide with diethyl acetamidomalonate in the presence of sodium ethoxide (NaOEt) in ethanol.
-
Hydrolysis & Decarboxylation: Treat the intermediate diester with concentrated HCl/acetic acid under reflux.
-
Result: Yields racemic 3-bromo-4-chloro-DL-phenylalanine hydrochloride.
-
-
Enzymatic Resolution (The Chiral Switch):
Route B: Asymmetric Hydrogenation (High Enantioselectivity)
For research scales requiring >99% ee without resolution steps.[1]
-
Condensation: 3-Bromo-4-chlorobenzaldehyde + N-acetylglycine
Azlactone (Erlenmeyer synthesis). -
Ring Opening: Azlactone
Dehydroamino acid derivative.[1] -
Asymmetric Hydrogenation: Use Rh(I)-DuPhos or similar chiral phosphine catalyst to reduce the double bond, establishing the S-stereocenter.[1]
Synthesis Workflow Diagram
Figure 1: The standard acetamidomalonate synthesis pathway coupled with enzymatic resolution to yield the pure L-enantiomer.
Applications in Drug Discovery[2]
The this compound scaffold is not merely a passive structural element; it is an active functional tool in medicinal chemistry.
Orthogonal Cross-Coupling
The Bromine at position 3 is significantly more reactive toward oxidative addition by Palladium(0) than the Chlorine at position 4.[1] This allows for site-selective modification:[2]
-
Reaction: Suzuki-Miyaura Coupling.
-
Selectivity: At room temperature with Pd(dppf)Cl
, the Br-C bond activates, allowing the attachment of aryl/heteroaryl groups at the meta position while leaving the para-chloro group intact.[1] -
Utility: This is used to build libraries of biphenyl amino acids for SAR (Structure-Activity Relationship) exploration.
Receptor Binding & Selectivity (CCK & MCL-1)
-
CCK1/CCK2 Antagonists: In the development of sulfonamide-based Cholecystokinin (CCK) antagonists, this scaffold provides a bulkier, more lipophilic side chain than natural phenylalanine.[1] The 4-Cl fills hydrophobic pockets, while the 3-Br can lock conformation or interact with specific residues via halogen bonding.[1]
-
MCL-1 Inhibitors: In cancer research, inhibiting the protein-protein interaction of MCL-1 (a pro-survival protein) often requires mimicking the BH3 domain of pro-apoptotic proteins. This compound serves as a "super-hydrophobic" anchor that penetrates deep into the P2 pocket of MCL-1, improving potency over wild-type peptides.
Application Logic Diagram
Figure 2: Decision tree for utilizing the scaffold in direct peptide synthesis versus synthetic elaboration.
Analytical Characterization
Validating the identity of this compound requires attention to the unique isotopic signature of the halogens.
Mass Spectrometry (MS)
The combination of one Bromine (
-
Base Peak (M): Contains
Br and Cl.[1] -
M+2: Contains (
Br + Cl) AND ( Br + Cl).[1] This peak is often the most intense (approx 130% of M).[1] -
M+4: Contains
Br + Cl.[1] -
Diagnostic: If you do not see this specific M / M+2 / M+4 pattern, your halogenation is incorrect.[1]
Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-d
): - C NMR: Look for the chemical shift of the C-Br (~122 ppm) and C-Cl (~132 ppm) carbons.[1]
Safety & Handling
-
Hazards: As a halogenated aromatic amine/acid, treat as a potential irritant (Skin/Eye/Respiratory).[1]
-
Storage: Store at 2-8°C. The compound is stable, but the free amine can absorb CO
from air over time.[1] Keep under inert gas for long-term storage. -
Compatibility: Compatible with standard Fmoc/Boc solid-phase peptide synthesis (SPPS) reagents, but avoid strong reducing conditions (e.g., catalytic hydrogenation with Pd/C) which will dehalogenate the ring (stripping off the Br/Cl).[1]
References
-
Preparation of Sulfonamide Compounds as CCK Inhibitors. Source: Janssen Pharmaceutica NV.[1][2] Patent WO2006036670A1.[1][2] Context: Describes the synthesis of the methyl ester hydrochloride of this compound as a key intermediate. URL:[1]
-
Synthesis of Enantiomerically Pure Halogenated Phenylalanines. Source:Beilstein Journal of Organic Chemistry, 2020.[1] Context: General methodologies for synthesizing substituted phenylalanines via asymmetric hydrogenation.[1] URL:[Link][1]
-
MCL-1 Inhibitor Development. Source:Journal of Medicinal Chemistry (via NIH PubMed Central).[1] Context: Use of halogenated phenylalanine derivatives to probe hydrophobic pockets in MCL-1. URL:[Link]
-
PubChem Compound Summary: 3-Bromo-4-chloroaniline. Source:[6] National Center for Biotechnology Information.[1] Context: Precursor data and safety profiles for the aromatic core.[1] URL:[Link][1]
Sources
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- 3. WO2006036670A1 - Sulfonamide compounds - Google Patents [patents.google.com]
- 4. Methyl (S)-2-amino-3-(3-bromo-4-chlorophenyl)propanoate - CAS号 880386-22-1 - 摩熵化学 [molaid.com]
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- 6. 3-Bromo-4-chloroaniline | C6H5BrClN | CID 12843722 - PubChem [pubchem.ncbi.nlm.nih.gov]
Engineering Molecular Interactions: The Role of 3,4-Dihalogenated Phenylalanine Derivatives in Modern Drug Discovery
As a Senior Application Scientist in molecular optimization, I frequently encounter the intrinsic limitations of canonical amino acids in drug design. Natural peptides often suffer from rapid proteolytic degradation, poor membrane permeability, and sub-optimal binding thermodynamics at flat protein-protein interaction (PPI) interfaces. To overcome these hurdles, the strategic incorporation of non-canonical amino acids (ncAAs) is essential.
Among the most powerful tools in our synthetic arsenal are 3,4-dihalogenated phenylalanine derivatives , specifically 3,4-dichlorophenylalanine (3,4-diCl-Phe) and 3,4-difluorophenylalanine (3,4-diF-Phe). This technical guide explores the mechanistic causality behind their efficacy, their specific applications across therapeutic targets, and the self-validating protocols required to integrate them into your drug discovery pipelines.
The Mechanistic Causality of 3,4-Dihalogenation
When optimizing a lead compound, the decision to replace a native phenylalanine or tyrosine with a 3,4-dihalogenated derivative is never arbitrary. It is driven by precise physicochemical causality:
-
Steric and Electronic Tuning: Fluorine is highly electronegative but sterically small, mimicking hydrogen while profoundly altering the local dipole moment. This increases metabolic stability and lipophilicity without perturbing the peptide backbone conformation[1]. Conversely, chlorine provides significant steric bulk, perfectly filling larger hydrophobic pockets.
-
The "Sigma-Hole" and Halogen Bonding: The 3,4-dichloro substitution creates a pronounced anisotropic charge distribution. The equatorial belt of the chlorine atom is electronegative, while the polar region (the sigma-hole) is electropositive. This allows the 3,4-diCl-Phe residue to engage in highly directional, orthogonal halogen bonds with backbone carbonyls in deep hydrophobic pockets, such as the S55 hotspot of the RPA70N domain[2].
-
Metabolic Shielding: Cytochrome P450 enzymes typically oxidize aromatic rings at the electron-rich para and meta positions. By occupying the 3 and 4 positions with halogens, we sterically and electronically block this primary route of oxidative metabolism, drastically extending the in vivo half-life of the therapeutic.
Target Class Applications and Efficacy
The versatile nature of 3,4-dihalogenated phenylalanines has led to breakthroughs across multiple target classes:
Disruption of Protein-Protein Interactions (PPIs)
PPI interfaces are notoriously flat and difficult to drug. In the development of stapled helix peptides targeting the 70N domain of Replication Protein A (RPA70N), replacing a standard phenylalanine with 3,4-diCl-Phe resulted in a >100-fold improvement in binding affinity[2]. The bulky di-chloro aromatic ring anchors into the hydrophobic cleft, mimicking the native p53 interaction but with vastly superior thermodynamics.
Oncology and Cell Permeability
For intracellular oncological targets like MAGE-A4, achieving cell permeability with peptides is a major hurdle. Incorporating 3,4-diF-Phe maintained a double-digit nanomolar potency (IC50 = 13 nM) while significantly reducing hydrophilicity, enabling passive cell membrane penetration[1].
Antimicrobial and Proteasome Modulation
In antibacterial drug discovery, 3,4-diCl-Phe insertions in griselimycin analogues provided the highest contribution to the stability of the peptide-protein complex at the bacterial β-sliding clamp. Furthermore, 4-mer pseudopeptides utilizing 3,4-diCl-Phe have proven to be highly effective reversible inhibitors of parasitic cathepsin L-like proteases such as cruzain[3]. Similarly, D-3,4-difluorophenylalanine has been successfully utilized in cyclic peptide proteasome stimulators to enhance the clearance of misfolded proteins in neurodegenerative models[4].
Disruption of the RPA70N-ATR signaling axis by 3,4-diCl-Phe stapled peptide inhibitors.
Quantitative SAR Data Presentation
The table below summarizes the empirical affinity gains achieved by substituting canonical residues with 3,4-dihalogenated derivatives across diverse therapeutic targets.
| Target System | Parent Residue | Substitution | Outcome / Affinity Shift | Reference |
| RPA70N Domain | Phenylalanine | 3,4-diCl-Phe | >100-fold affinity improvement | [2] |
| MAGE-A4 | Tyrosine/Phe | 3,4-diF-Phe | Maintained potency (13 nM); improved permeability | [1] |
| β-sliding clamp | Proline/Phe | 3,4-diCl-Phe | Highest stability contribution in griselimycin | |
| 20S Proteasome | L-Amino Acid | D-3,4-diF-Phe | Retained stimulatory activity; enhanced stability | [4] |
| Cruzain/Congopain | Phenylalanine | 3,4-diCl-Phe | High-affinity reversible inhibition (pseudopeptides) | [3] |
Experimental Methodology: Self-Validating SPPS Protocol
Synthesizing peptides with highly electronegative, bulky ncAAs requires optimized Solid-Phase Peptide Synthesis (SPPS). The halogens pull electron density away from the amine, slightly reducing its nucleophilicity for the subsequent coupling step. The following protocol is designed as a self-validating system to ensure high-fidelity synthesis.
Step-by-Step Synthesis & Validation Workflow
Step 1: Resin Preparation
-
Action: Swell Fmoc-Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.
-
Causality: Rink Amide is chosen to yield a C-terminal amide upon cleavage, removing the negative charge of a free carboxylic acid to better mimic the native protein backbone and improve membrane permeability.
Step 2: Fmoc Deprotection
-
Action: Treat resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).
Step 3: Coupling of 3,4-Dihalogenated Phenylalanine
-
Action: Pre-activate Fmoc-3,4-diCl-Phe-OH (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes. Add to resin and agitate for 2 hours at room temperature.
-
Causality: HATU is utilized over standard HBTU because the superior leaving group (HOAt vs HOBt) accelerates the reaction, overcoming the steric hindrance imposed by the meta-halogen.
Step 4: Self-Validation Checkpoint (Micro-Cleavage)
-
Action: Remove a few resin beads, wash with DCM, and treat with 50 µL of TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Evaporate, dissolve in MeCN, and analyze via LC-MS.
-
System Logic: This is the critical self-validating step. If unreacted free amine or deletion sequences are detected, a double-coupling cycle is automatically triggered. You must empirically prove the ncAA is fully incorporated before elongating the chain.
Step 5: Cleavage and Global Deprotection
-
Action: Following full sequence elongation, treat the resin with a standard TFA cocktail (TFA/TIPS/H2O/DoT 92.5:2.5:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.
Step 6: Live-Cell Target Engagement (NanoBRET)
-
Action: Transfect HEK293 cells with NanoLuc-target and HaloTag-ligand constructs. Dose cells with the purified 3,4-diX-Phe peptide and measure luminescence[1].
-
Causality: Biochemical affinity (Kd) does not guarantee efficacy. NanoBRET acts as the final validation, proving that the increased lipophilicity from the 3,4-dihalogenation successfully translates to passive membrane permeability and intracellular target engagement.
Step-by-step solid-phase synthesis and validation of 3,4-dihalogenated peptides.
References
- Discovery of a Potent Stapled Helix Peptide That Binds to the 70N Domain of Replication Protein A.
- Development of Next Generation Cell-Permeable Peptide Inhibitors for the Oncological Target MAGE-A4.
- Modulators of protein–protein interactions as antimicrobial agents. RSC Publishing.
- Discovery and Development of Cyclic Peptide Proteasome Stimul
- Reversible inhibition of cathepsin L-like proteases by 4-mer pseudopeptides. CORE.
Sources
Engineering the Electronic Landscape of Amino Acids: A Technical Guide to 3-Bromo-4-Chloro-L-Phenylalanine
Executive Summary
In the realm of rational drug design and peptide engineering, the strategic halogenation of aromatic amino acids is a highly effective tool for modulating physicochemical properties and target affinity[1]. Specifically, the 3-bromo-4-chloro substitution on L-phenylalanine (3-Br-4-Cl-Phe) represents a sophisticated structural motif. By precisely tuning the electronic distribution, steric bulk, and lipophilicity of the phenyl ring, this di-halogenated derivative serves as a privileged building block.
This whitepaper provides an in-depth analysis of the electronic properties imparted by the 3-bromo-4-chloro substitution, explores its profound impact on biological targets such as the L-type Amino Acid Transporter 1 (LAT1), and establishes rigorous, self-validating protocols for its experimental application.
Electronic and Physicochemical Profiling
The introduction of halogens onto the phenylalanine scaffold fundamentally alters its electron density map. To understand the causality behind its biological behavior, we must dissect the inductive (-I) and mesomeric (+M) effects of the 3-bromo and 4-chloro substituents.
Hammett Constants and Electron Density
Both bromine and chlorine are highly electronegative, withdrawing electron density from the aromatic ring via the
-
Meta-Bromine (3-Position): At the meta position, resonance donation is structurally prohibited from affecting the ipso carbon. The Hammett constant (
) for bromine is +0.393 , indicating strong electron withdrawal[2]. -
Para-Chlorine (4-Position): At the para position, the inductive withdrawal is slightly offset by resonance. The Hammett constant (
) for chlorine is +0.227 [2].
The additive electronic effect (
Halogen Bonding ( -Hole) and Steric Parameters
Halogen bonding (XB) is a highly directional non-covalent interaction driven by a region of positive electrostatic potential (the
-
Bromine is highly polarizable and exhibits a pronounced
-hole, making the 3-bromo substituent an excellent XB donor to backbone carbonyl oxygens in receptor pockets[3]. -
Chlorine is less polarizable, but its placement at the 4-position provides critical steric bulk that effectively blocks CYP450-mediated para-hydroxylation, drastically improving the metabolic half-life of the peptide or small molecule.
Quantitative Electronic Summary
| Property | Value / Trend | Mechanistic Impact |
| Hammett | +0.393 | Strong inductive withdrawal; polarizes the ring and generates a strong |
| Hammett | +0.227 | Inductive withdrawal (-I) > mesomeric donation (+M); increases lipophilicity. |
| Total Electronic Effect ( | +0.620 | Creates an electron-deficient |
| Calculated LogP Shift | +1.5 to +1.8 | Drastically increases lipophilicity, facilitating passive membrane permeability or hydrophobic pocket binding. |
Biological Implications: LAT1 Transporter Affinity
The L-type Amino Acid Transporter 1 (LAT1 / SLC7A5) is a sodium-independent antiporter overexpressed in the blood-brain barrier (BBB) and numerous aggressive malignancies[4][5]. Designing substrates or inhibitors for LAT1 requires precise spatial and electronic tuning of the amino acid side chain.
Research has consistently demonstrated that meta-substituted phenylalanines exhibit significantly increased affinity for LAT1 compared to their para-substituted or unsubstituted counterparts[6][7].
The Causality of 3-Br-4-Cl-Phe Binding:
-
The Meta-Pocket Anchoring: The LAT1 binding site features a secondary lateral hydrophobic sub-pocket. The 3-bromo substituent perfectly occupies this space, utilizing its
-hole to establish a halogen bond with the protein backbone, anchoring the molecule[3][7]. -
The Para-Steric Shield: The 4-chloro substituent projects into the primary hydrophobic channel. While para-substitutions alone do not drastically improve LAT1 affinity, the addition of chlorine synergizes with the meta-bromine by maximizing the hydrophobic surface area contact and shielding the molecule from rapid intracellular degradation[6].
Caption: Mechanistic pathway of 3-Br-4-Cl-Phe targeting the LAT1 transporter in cancer cells.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to prevent false positives.
Protocol 1: Asymmetric Synthesis of 3-Bromo-4-chloro-L-phenylalanine
To utilize this compound in biological assays, strict stereochemical control (L-enantiomer) is required, as LAT1 is stereoselective regarding binding affinity[4].
Step-by-Step Workflow:
-
Erlenmeyer-Plöchl Condensation: React 3-bromo-4-chlorobenzaldehyde with N-acetylglycine in the presence of acetic anhydride and sodium acetate (120°C, 2 hours).
-
Causality: This forms the critical azalactone intermediate, locking the carbon skeleton in place.
-
-
Ring Opening: Hydrolyze the azalactone using mild aqueous base to yield the
-acetamidoacrylic acid derivative. -
Asymmetric Hydrogenation (The Critical Step): Dissolve the intermediate in degassed methanol. Add a chiral Rhodium or Ruthenium catalyst (e.g.,
). Pressurize with (50 psi) and stir at room temperature for 12 hours.-
Causality: The chiral catalyst ensures highly enantioselective addition of hydrogen across the double bond, specifically yielding the L-configuration (>99% ee) required for biological recognition.
-
-
Deprotection: Reflux the resulting N-acetyl-L-phenylalanine derivative in 4M HCl in 1,4-dioxane for 16 hours to remove the acetyl group.
-
Validation: Lyophilize the product and validate enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).
Caption: Step-by-step asymmetric synthesis workflow for this compound.
Protocol 2: LAT1 cis-Inhibition Transport Assay
This protocol measures the ability of 3-Br-4-Cl-Phe to competitively inhibit the uptake of a known radiolabeled LAT1 substrate.
Step-by-Step Workflow:
-
Cell Preparation: Seed HEK293 cells stably expressing human LAT1 and CD98hc in 24-well plates. Self-Validation: Concurrently seed mock-transfected HEK293 cells to subtract background non-specific transport.
-
Buffer Equilibration: Wash cells three times with pre-warmed
-free Hank's Balanced Salt Solution (HBSS) (pH 7.4).-
Causality: LAT1 is a sodium-independent transporter. Removing extracellular sodium silences background noise from
-dependent amino acid transporters (e.g., System A)[4].
-
-
Substrate Incubation: Incubate cells with 1
-L-leucine spiked with varying concentrations (0.1 to 1 mM) of 3-Br-4-Cl-Phe for exactly 3 minutes at 37°C.-
Causality: A 3-minute window ensures the measurement captures the initial linear phase of transport velocity (
) before intracellular accumulation alters the concentration gradient.
-
-
Termination: Rapidly terminate the reaction by aspirating the buffer and washing three times with ice-cold HBSS containing 1 mM unlabeled L-leucine.
-
Causality: The cold temperature rigidifies the membrane, and the excess unlabeled substrate competitively blocks any efflux of the internalized radioligand during the wash steps.
-
-
Lysis and Quantification: Lyse the cells using 0.1 M NaOH. Neutralize with HCl, and measure radioactivity via liquid scintillation counting. Normalize the radioactive counts to total protein concentration determined by a BCA assay. Calculate the
using non-linear regression.
References
-
Rigorous sampling of docking poses unveils binding hypothesis for the halogenated ligands of L-type Amino acid Transporter 1 (LAT1). National Institutes of Health (NIH). Available at: [Link]
-
Hammett equation. Wikipedia. Available at:[Link]
-
Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1). ResearchGate. Available at:[Link]
-
L-Type amino acid transporter 1 as a target for drug delivery. ScienceOpen. Available at:[Link]
-
LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. National Institutes of Health (NIH). Available at: [Link]
-
Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. Rigorous sampling of docking poses unveils binding hypothesis for the halogenated ligands of L-type Amino acid Transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Steric Engineering of the Phenyl Ring: A Technical Guide to 3,4-Disubstituted Phenylalanine Analogs
Executive Summary
This guide addresses the structural and synthetic deployment of 3,4-disubstituted phenylalanine (Phe) analogs in peptide and peptidomimetic drug design. While canonical phenylalanine provides hydrophobic interactions via
3,4-disubstitution (meta/para functionalization) offers a precise mechanism to:
-
Fill Hydrophobic Pockets: Exploit the "wedge" geometry to maximize van der Waals contacts.
-
Restrict Conformation: Biasing the
dihedral angle without the severe backbone clashes associated with ortho-substitution. -
Modulate Electronics: Tuning the quadrupole moment of the aromatic ring to enhance
-cation or - interactions.
Part 1: The Steric Landscape & Conformational Biasing
The "Wedge" Effect vs. The "Ortho" Clash
In rational drug design, steric bulk is often introduced to lock active conformations. However, the position of substitution on the Phe ring dictates the outcome:
-
Ortho (2,6) Substitution: Creates severe
strain with the peptide backbone (amide nitrogen or carbonyl), restricting the angle. This often leads to helix destabilization or forced turn structures. -
Meta/Para (3,4) Substitution: Far removed from the backbone, these substituents do not restrict
. Instead, they increase the swept volume of the side chain. This creates a "wedge" that prevents the phenyl ring from freely rotating within a tight binding pocket, effectively pre-paying the entropic cost of binding.
Quantitative Steric Parameters
When selecting analogs, rely on the Taft Steric Parameter (
| Substituent (at 3,4 pos) | Van der Waals Radius (Å) | Hansch | Electronic Effect ( | Impact on Binding Pocket |
| -H (Native) | 1.20 | 0.00 | 0.00 | Baseline rotation; high entropy. |
| -F | 1.47 | 0.14 | +0.34 (Inductive withdrawal) | Minimal steric clash; metabolic block. |
| -Cl | 1.75 | 0.71 | +0.37 (Weak withdrawal) | Significant bulk; fills hydrophobic voids. |
| -CH | 2.00 | 0.56 | -0.07 (Donating) | "Magic Methyl" effect; rigidifies packing. |
| -CF | 2.70 | 0.88 | +0.43 (Strong withdrawal) | Massive steric demand; alters ring quadrupole. |
Mechanistic Insight: The 3,4-dichlorophenylalanine analog is a "goldilocks" probe. It is sufficiently bulky to test the limits of a hydrophobic pocket but lipophilic enough to maintain membrane permeability, unlike charged 3,4-dihydroxy (DOPA) analogs.
Visualization: The Rotameric Lock
The following diagram illustrates how 3,4-substitution restricts the available conformational space within a receptor pocket compared to native Phenylalanine.
Figure 1: The "Rotameric Lock" mechanism. 3,4-substituents pre-organize the side chain, reducing the entropy loss (
Part 2: Synthesis & Manufacturing Strategies
For drug development, access to enantiopure (>99% ee) non-canonical amino acids is critical. Two primary routes dominate: Asymmetric Hydrogenation (scalable) and Enzymatic Resolution (accessible).
Route A: Asymmetric Hydrogenation (The Scalable Standard)
This is the preferred method for multi-kilogram GMP production.
Protocol Overview:
-
Condensation: React 3,4-disubstituted benzaldehyde with N-acetylglycine (Erlenmeyer-Plöchl azlactone synthesis) to form the dehydro-amino acid precursor.
-
Catalyst Selection: Use Rh(I) complexes with chiral phosphine ligands.
-
Ligand:
-DuPhos or -Me-BPE. -
Catalyst Loading: 0.1 - 0.5 mol%.
-
-
Hydrogenation: 3-5 bar H
, MeOH, 25°C.
Critical Quality Attribute (CQA): The
Route B: Chemo-Enzymatic Resolution
Ideal for early-stage discovery where diverse analogs are needed quickly.
Protocol Overview:
-
Synthesize the racemic N-acetyl-3,4-substituted phenylalanine via standard condensation/reduction.
-
Enzymatic Hydrolysis: Use Acylase I (Aspergillus melleus) .
-
Conditions: pH 7.5, 37°C, Co
cofactor. -
Mechanism:[1] The enzyme selectively hydrolyzes the L-enantiomer to the free amino acid, leaving the D-enantiomer acetylated.
-
-
Separation: Acidify to pH 1-2. The acetylated D-isomer precipitates or extracts into organic solvent; the free L-amino acid remains in the aqueous phase.
Synthesis Decision Logic
Figure 2: Decision matrix for selecting the synthesis route based on scale and precursor availability.
Part 3: Solid Phase Peptide Synthesis (SPPS) Integration
Incorporating sterically demanding 3,4-disubstituted analogs requires modified coupling protocols to prevent deletion sequences.
The "Bulky Coupling" Protocol
Standard DIC/HOBt coupling often fails for these analogs due to slow kinetics.
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF or NMP (N-methylpyrrolidone) is standard, but Anisole/DMSO (17:3) is a superior "green" alternative that improves swelling for hydrophobic sequences.
Step-by-Step Methodology:
-
Resin Swelling: Swell resin (e.g., Rink Amide, 0.6 mmol/g) in DMF for 30 mins.
-
Activation (Pre-mix):
-
Dissolve Fmoc-3,4-X-Phe-OH (3.0 eq) in minimum DMF.
-
Add HATU (2.9 eq).
-
Add DIPEA (6.0 eq) immediately before addition to resin.
-
Note: Do not let the activated ester sit for >2 mins to avoid racemization.
-
-
Coupling: Shake for 2 hours (double the standard time).
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS to confirm completion.
-
Capping: If coupling is <99%, cap with Acetic Anhydride/Pyridine to terminate unreacted chains.
Part 4: Case Studies & Applications
VLA-4 Antagonists (Integrin Inhibition)
Context: VLA-4 (
Opioid Receptor Ligands (Endomorphin-2)
Context: Endomorphin-2 (Tyr-Pro-Phe-Phe-NH
References
-
Cobalt-Catalyzed Asymmetric Hydrogenation: Title: Expedient and divergent synthesis of unnatural peptides through cobalt-catalyzed diastereoselective umpolung hydrogenation. Source: Science Advances (via NIH), 2023. URL:[Link]
-
Synthesis of D-Phenylalanines (Biocatalysis): Title: Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. Source: Chemical Reviews (via NIH), 2018. URL:[Link]
-
VLA-4 Antagonist Discovery (MK-0617): Title: Discovery of N-{N-[(3-cyanobenzene) sulfonyl]-4(R)-(3,3-difluoropiperidin-1-yl)-(l)-prolyl}-4-[(3',5'-dichloro-isonicotinoyl) amino]-(l)-phenylalanine (MK-0617).[2] Source: Bioorganic & Medicinal Chemistry Letters, 2009.[2] URL:[Link][2]
-
Conformational Analysis of Endomorphin-2: Title: Conformational analysis of endomorphin-2 analogs with phenylalanine mimics by NMR and molecular modeling. Source: Biopolymers (via PubMed), 2007. URL:[Link]
-
Large-Scale Asymmetric Hydrogenation: Title: Large-Scale Synthesis of a Substituted D-Phenylalanine Using Asymmetric Hydrogenation. Source: Organic Process Research & Development (ACS), 2011. URL:[Link]
-
Sustainable SPPS Solvents: Title: Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Source: ChemRxiv, 2025. URL:[Link]
Sources
Engineering Protein Function: A Technical Guide to Non-Canonical Amino Acids with Orthogonal Halogen Handles
Executive Summary
This technical guide details the site-specific incorporation of halogenated non-canonical amino acids (ncAAs)—specifically p-iodophenylalanine (pIPhe ), p-bromophenylalanine (pBrPhe ), and p-chlorophenylalanine (pClPhe )—into proteins using Genetic Code Expansion (GCE). Unlike standard mutagenesis, this methodology introduces chemically orthogonal "handles" that enable bio-orthogonal cross-coupling (e.g., Suzuki-Miyaura), anomalous X-ray diffraction phasing, and precise tuning of hydrophobic packing.
Target Audience: Synthetic Biologists, Protein Engineers, and Medicinal Chemists.
Part 1: Mechanistic Principles of Orthogonality[1]
The core of this technology is the Orthogonal Translation System (OTS) . To incorporate a halogenated ncAA, we must hijack the host's translational machinery without disrupting the native proteome.
The Logic of the Orthogonal Pair
In Escherichia coli, the standard genetic code is "closed." To open it, we introduce a heterologous aminoacyl-tRNA synthetase (aaRS)/tRNA pair that functions independently of the host's synthetases.
-
The Synthetase (aaRS): Derived typically from Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS).[1][2] It is evolved to recognize the halogenated ncAA (e.g., pIPhe) and reject endogenous Tyrosine.
-
The tRNA: An amber suppressor tRNA (
) that recognizes the UAG stop codon. It is not recognized by E. coli synthetases but is charged by the engineered MjTyrRS.
Pathway Visualization
The following diagram illustrates the flow of genetic information diverted to incorporate the halogenated handle.
Figure 1: The orthogonal translation pathway.[3] The engineered MjTyrRS charges the orthogonal tRNA with the halogenated amino acid, which then suppresses the UAG stop codon at the ribosome.
Part 2: The Halogen Toolbox – Selection Strategy
Not all halogens are equal. The choice of handle depends strictly on the downstream application.
| Handle | Atomic Radius (Å) | C-X Bond Energy (kcal/mol) | Primary Utility | Technical Notes |
| Fluorine (F) | 1.47 | ~116 | 19F-NMR Probes , Stability | Too stable for Pd-catalyzed coupling. Mimics H sterically but alters electronics. |
| Chlorine (Cl) | 1.75 | ~81 | Tuning pKa , Hydrophobicity | Poor substrate for oxidative addition (Suzuki). Good for subtle packing changes. |
| Bromine (Br) | 1.85 | ~68 | X-ray Phasing , Cross-coupling | "Goldilocks" zone. Anomalous signal for crystallography; moderate reactivity for coupling. |
| Iodine (I) | 1.98 | ~57 | Suzuki Coupling , Heavy Atom Phasing | Highest Reactivity. The weak C-I bond facilitates rapid oxidative addition by Pd(0). |
Expert Insight: For bio-conjugation via Suzuki-Miyaura coupling, p-iodophenylalanine (pIPhe) is the superior choice due to the lability of the C-I bond, allowing reactions to proceed under mild, aqueous conditions that preserve protein folding.
Part 3: Experimental Protocol (Incorporation)
This protocol describes the expression of a GFP variant with pIPhe at position 151 (GFP-151-TAG) in E. coli BL21(DE3).
Materials
-
Host: E. coli BL21(DE3).
-
Plasmids:
-
pEVOL-pIPheRS: Encodes the orthogonal tRNA/RS pair (Chloramphenicol resistance).
-
pET-GFP-151TAG: Encodes the target protein with an amber codon (Ampicillin resistance).
-
-
ncAA: p-iodophenylalanine (dissolved in 0.1 M NaOH to 100 mM stock).
Step-by-Step Workflow
-
Co-Transformation: Transform BL21(DE3) cells with both plasmids. Plate on LB-Agar + Ampicillin (100 µg/mL) + Chloramphenicol (34 µg/mL). Incubate at 37°C overnight.
-
Inoculation: Pick a single colony into 10 mL non-inducing media (2xYT) with antibiotics. Grow overnight at 37°C.
-
Scale-Up: Dilute 1:100 into fresh 2xYT media (with antibiotics). Grow to OD600 ≈ 0.4–0.5.
-
Induction & Feeding (The Critical Step):
-
Add pIPhe to a final concentration of 1 mM .
-
Note: Add the ncAA before induction to ensure the intracellular pool is ready.
-
Induce protein expression with 1 mM IPTG and 0.02% L-Arabinose (to induce the pEVOL system).
-
-
Expression: Incubate at 30°C for 12–16 hours .
-
Why 30°C? Lower temperatures improve the solubility of the orthogonal synthetase and reduce inclusion body formation.
-
-
Harvest: Centrifuge at 5,000 x g. The pellet now contains the halogenated protein.
Self-Validating Control (Trustworthiness)
You must run a parallel culture identical to the above but without adding pIPhe .
-
Expected Result: No protein expression (or negligible truncated protein).
-
Failure Mode: If you see full-length protein in the absence of pIPhe, your synthetase is promiscuous (incorporating endogenous Phe/Tyr), and the system has failed.
Part 4: Downstream Application – Bio-orthogonal Cross-Coupling
The primary utility of the Iodine handle is the ability to form Carbon-Carbon bonds on the protein surface using Palladium-catalyzed Suzuki-Miyaura coupling.
The Challenge
Traditional Suzuki coupling uses organic solvents and high heat (80°C+), which denatures proteins. We must use a water-soluble catalytic system .
The Solution: ADHP/sSPhos Ligands
We utilize a pyrimidine-based ligand (ADHP) or sulfonated phosphines (sSPhos) to stabilize Pd(0) in aqueous buffer.
Reaction Scheme Visualization
Figure 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling on a protein surface. The Iodine handle facilitates oxidative addition under mild conditions.
Coupling Protocol
-
Buffer Exchange: Exchange protein into Phosphate Buffer (pH 8.0). Avoid Tris or buffers with primary amines as they can coordinate Pd.
-
Catalyst Prep: Mix Na2PdCl4 with the water-soluble ligand (e.g., ADHP) in a 1:4 ratio. Incubate for 30 mins.
-
Reaction:
-
Protein: 50 µM
-
Aryl-Boronic Acid (Label): 1–2 mM (20–40 eq)
-
Pd Catalyst: 250 µM (5 eq)
-
Temperature: 37°C for 1–4 hours.
-
-
Quenching: Add excess DTT or 3-mercaptopropionic acid to scavenge the Palladium.
Part 5: Quality Control & Troubleshooting
Mass Spectrometry (The Gold Standard)
Intact protein ESI-MS is required.
-
pIPhe vs Phe: The mass difference is 126 Da (Iodine [126.9] - Hydrogen [1.0]).
-
Check: Look for the mass shift corresponding exactly to the insertion. If you see a peak at (Expected Mass - 126), you have significant "leakage" (incorporation of natural Phe).
Fluorescence (For GFP constructs)
-
High Fluorescence + No ncAA: System is leaky (Bad).
-
No Fluorescence + ncAA: Translation failed (tRNA/RS issue or toxicity).
-
High Fluorescence + ncAA (and Low Fluorescence - ncAA): Success.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Toxic ncAA or poor suppression | Increase ncAA concentration; Try "pUltra" plasmid (higher tRNA copy number). |
| High Background (-ncAA) | Promiscuous Synthetase | Re-transform fresh cells; lower expression temperature; validate aaRS mutations. |
| Protein Precipitation (Coupling) | Pd-induced aggregation | Lower Pd concentration; Ensure ligand is in excess; Add 10% glycerol. |
References
-
Chin, J. W., et al. (2002). An Expanded Eukaryotic Genetic Code.[4] Science. Link
-
Wang, L., & Schultz, P. G. (2004). Expanding the genetic code.[3][1][5][6][7][8] Angewandte Chemie International Edition. Link
-
Chalker, J. M., et al. (2009). Methods for converting cysteine to dehydroalanine on peptides and proteins. Chemical Science (Relevant for Pd-mediated chemistry context). Link
-
Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification.[6][8][9][10] Nature Communications. Link
-
Kodama, K., et al. (2006). Regiospecific functionalization of proteins by palladium-catalyzed cross-coupling in water. ChemBioChem. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. kjom.org [kjom.org]
- 3. Improving the Efficiency and Orthogonality of Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Not‐so‐popular” orthogonal pairs in genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Code Expansion | GCE4All [gce4all.oregonstate.edu]
- 6. Genetic Code Expansion with Unnatural Amino Acids: Biosynthesis and Incorporation of Halogen and Chalcogen-containing Amino Acids into Proteins [etd.iisc.ac.in]
- 7. Performance Analysis of Orthogonal Pairs Designed for an Expanded Eukaryotic Genetic Code | PLOS One [journals.plos.org]
- 8. scispace.com [scispace.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Differentiated Halogenation: 3-bromo-4-chloro-L-phenylalanine vs. 4-bromo-L-phenylalanine in Advanced Drug Discovery
Foreword: The Strategic Imperative of Unnatural Amino Acids in Modern Therapeutics
In the landscape of contemporary drug discovery and chemical biology, the site-specific incorporation of unnatural amino acids (uAAs) into peptides and proteins has emerged as a transformative strategy.[1] This approach allows for the precise modulation of the physicochemical and biological properties of biomolecules, offering a level of control unattainable with the canonical 20 amino acids.[2] Halogenated phenylalanine derivatives, in particular, have garnered significant attention for their ability to enhance metabolic stability, modulate receptor binding affinity, and introduce novel functionalities for bioorthogonal chemistry and medical imaging.[3] This guide provides an in-depth technical exploration of two such derivatives: 3-bromo-4-chloro-L-phenylalanine and 4-bromo-L-phenylalanine. By dissecting their fundamental differences, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically leverage these powerful tools.
Structural and Physicochemical Dissection: A Tale of Two Phenylalanines
At first glance, this compound and 4-bromo-L-phenylalanine may appear to be subtle variations of a theme. However, the distinct substitution patterns on the phenyl ring give rise to significant differences in their steric and electronic profiles, which in turn dictate their utility in drug design.
Chemical Structures
To appreciate the nuanced differences, let us first visualize their structures.
Note: A readily available 2D structure for this compound is not present in public chemical databases. The structure can be inferred by adding a chlorine atom at the 4-position of the 3-bromo-L-phenylalanine structure.
Comparative Physicochemical Properties
The introduction of halogen atoms to the phenylalanine scaffold profoundly alters key molecular properties such as size, hydrophobicity, and electronic character.[3]
| Property | 3-bromo-L-phenylalanine | 4-bromo-L-phenylalanine | This compound (Predicted) |
| IUPAC Name | (2S)-2-amino-3-(3-bromophenyl)propanoic acid[4] | (2S)-2-amino-3-(4-bromophenyl)propanoic acid | (2S)-2-amino-3-(3-bromo-4-chlorophenyl)propanoic acid |
| Molecular Formula | C₉H₁₀BrNO₂[4] | C₉H₁₀BrNO₂ | C₉H₁₀BrClNO₂ |
| Molecular Weight ( g/mol ) | 244.08[4] | 244.08 | 278.53 |
| XLogP3 (Computed) | -0.8[4] | -0.4 | ~0.1 |
| Topological Polar Surface Area (Ų) | 63.3[4] | 63.3 | 63.3 |
Table 1: Comparative Physicochemical Properties
The disubstituted analog, this compound, is predicted to have a higher molecular weight and a less negative (or even slightly positive) XLogP3 value compared to its monosubstituted counterparts, indicating increased lipophilicity. This seemingly minor alteration can have profound implications for membrane permeability and interaction with hydrophobic pockets in target proteins.
The Synthetic Battlefield: Pathways to Halogenated Phenylalanines
The accessibility of these uAAs is a critical consideration for their practical application. While various methods exist for the synthesis of halogenated phenylalanines, the specific substitution pattern of this compound necessitates a more tailored approach.
Synthesis of 4-bromo-L-phenylalanine
A common and well-documented method for the synthesis of 4-bromo-L-phenylalanine involves the deprotection of a readily available acetyl-protected precursor.[5]
Protocol: Deacetylation of (S)-acetyl-protected 4-bromophenylalanine [5]
-
Dissolution: Dissolve (S)-acetyl-protected 4-bromophenylalanine (10 g, 0.048 mol) in 100 mL of 10% aqueous hydrochloric acid.
-
Hydrolysis: Heat the solution to 95-100 °C and stir for 6 hours.
-
Neutralization: Cool the reaction mixture and neutralize to approximately pH 7 with triethylamine.
-
Isolation: Collect the resulting solid by filtration.
-
Washing: Wash the solid with 40 mL of water to yield the final product, 4-bromo-L-phenylalanine.
}
Figure 2: Synthesis of 4-bromo-L-phenylalanineEnzymatic methods, utilizing enzymes such as phenylalanine ammonia lyase, offer a greener and highly stereoselective alternative for the synthesis of halogenated L-phenylalanines from their corresponding cinnamic acid derivatives.[4][6]
Proposed Synthesis of this compound
Proposed Synthetic Pathway
-
Sandmeyer Reaction: Conversion of 3-bromo-4-chloroaniline to 3-bromo-4-chlorobenzonitrile.
-
Reduction: Reduction of the nitrile to 3-bromo-4-chlorobenzaldehyde.
-
Erlenmeyer-Plöchl Azlactone Synthesis: Reaction of the aldehyde with N-acetylglycine to form the corresponding azlactone.
-
Asymmetric Hydrogenation and Hydrolysis: Asymmetric hydrogenation of the azlactone followed by hydrolysis to yield the desired L-amino acid. This approach is analogous to the synthesis of 3-bromo-4-fluoro-L-phenylalanine.[7]
}
Figure 3: Proposed Synthesis of this compoundThis proposed route highlights the increased synthetic complexity of the di-substituted analog compared to the more readily accessible 4-bromo-L-phenylalanine.
Impact on Peptide and Protein Structure and Function: A Comparative Analysis
The true value of these uAAs lies in their ability to modulate the biological activity of peptides and proteins. The differences in their substitution patterns lead to distinct steric and electronic effects that can be harnessed for rational drug design.
Steric and Electronic Effects
-
Steric Hindrance: The presence of two halogen substituents in this compound creates a more sterically demanding side chain compared to the monosubstituted 4-bromo-L-phenylalanine. This can influence peptide conformation by restricting the rotational freedom of the phenyl ring.[8]
-
Electronic Properties: Both bromine and chlorine are electron-withdrawing groups, which alters the electron density of the aromatic ring. This can impact cation-π interactions and the overall electronic environment of the peptide. The combined effect of a bromo and a chloro group in the 3 and 4 positions, respectively, will create a more electron-deficient aromatic ring compared to a single bromo group at the 4-position. This can influence the conformation of peptides through modulation of CH-π interactions.[9]
Modulation of Biological Activity
The incorporation of halogenated phenylalanines can significantly impact a peptide's interaction with its biological target.
-
Receptor Binding: The altered steric and electronic properties of the phenyl ring can either enhance or diminish receptor binding affinity depending on the specific topology of the binding pocket. The increased lipophilicity of this compound may favor interactions with hydrophobic pockets.
-
Enzyme Inhibition: In the design of enzyme inhibitors, the precise positioning of halogen atoms can lead to new, favorable interactions within the active site, potentially increasing inhibitory potency.
-
Peptide Conformation: The steric bulk of the di-substituted analog may be leveraged to enforce specific secondary structures, such as β-turns or helical conformations, which can be crucial for biological activity.
Applications in Drug Discovery and Chemical Biology: Strategic Deployment
The choice between this compound and 4-bromo-L-phenylalanine is not arbitrary but a strategic decision based on the desired molecular properties and the synthetic feasibility.
4-bromo-L-phenylalanine: The Versatile Workhorse
Due to its commercial availability and relatively straightforward synthesis, 4-bromo-L-phenylalanine is a widely used tool in peptide chemistry.[5]
-
Cross-Coupling Reactions: The bromine atom serves as a versatile handle for post-synthetic modification of peptides via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[10] This allows for the introduction of a wide range of functional groups to further tune the properties of the peptide.
-
Molecular Probes: The bromine atom can be replaced with a radioactive isotope for use in imaging studies or as a heavy atom for X-ray crystallography to aid in structure determination.
This compound: The Specialist for Fine-Tuning
While synthetically more challenging, this compound offers unique advantages for specific applications.
-
Fine-Tuning of Electronic Properties: The di-substitution pattern allows for more precise control over the electronic nature of the aromatic ring, which can be critical for optimizing interactions with biological targets.
-
Differential Reactivity: The presence of both a bromine and a chlorine atom on the same ring opens up possibilities for sequential and site-selective cross-coupling reactions, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions.[10] This allows for the stepwise introduction of different functionalities.
}
Figure 4: Sequential Cross-Coupling StrategyConclusion: A Choice Guided by Strategy and Synthesis
The decision to employ this compound versus 4-bromo-L-phenylalanine is a multifaceted one, balancing the desired level of molecular fine-tuning against synthetic accessibility. 4-bromo-L-phenylalanine stands as a robust and versatile tool for a wide range of applications, particularly when post-synthetic modification via cross-coupling is desired. In contrast, this compound, while more synthetically demanding, provides a unique platform for researchers seeking to exploit the subtle interplay of steric and electronic effects and to perform sequential, site-selective modifications. As our understanding of the intricate relationship between structure and function continues to evolve, the strategic application of such precisely engineered unnatural amino acids will undoubtedly play an increasingly pivotal role in the development of next-generation therapeutics.
References
- Protein Engineering With Unnatural Amino Acids - PubMed. (2013, August 15).
-
3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem. (n.d.). Retrieved from [Link]
- Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain. (2023, August 2).
- Reprogramming natural proteins using unnatural amino acids - RSC Publishing. (2021, November 26).
-
Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC. (2024, January 2). Retrieved from [Link]
-
The Role of 3-Bromo-L-phenylalanine in Peptide Synthesis Innovation. (2026, February 13). Retrieved from [Link]
-
Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - RSC Publishing. (2024, January 2). Retrieved from [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (2020, May 15). Retrieved from [Link]
-
A computational investigation and the conformational analysis of dimers, anions, cations, and zwitterions of L-phenylalanine - PubMed. (2012, January 5). Retrieved from [Link]
- A novel and thermostable phenylalanine dehydrogenase for efficient synthesis of bulky aromatic amino acids and derivatives. (2023, November 23).
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hammett substituent constants: Topics by Science.gov. (n.d.). Retrieved from [Link]
- CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.).
- US9815855B2 - Method for producing 4-borono-L-phenylalanine having 18F atom ... - Google Patents. (n.d.).
-
Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines | ACS Catalysis. (2025, April 18). Retrieved from [Link]
-
Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen - PubMed. (2008, May 15). Retrieved from [Link]
-
Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - Macmillan Group - Princeton University. (2021, July 27). Retrieved from [Link]
- Computational and experimental analysis of short peptide motifs for enzyme inhibition. (n.d.).
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The Ghosh Laboratory: New Asymmetric Synthesis Research - Purdue University. (n.d.). Retrieved from [Link]
-
Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity | PNAS. (2021, September 20). Retrieved from [Link]
-
Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer - FREDI. (n.d.). Retrieved from [Link]
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New Journal of Chemistry Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]
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Molecular formulae of the peptides used in this study. The natural... - ResearchGate. (n.d.). Retrieved from [Link]
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26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. (2021, July 31). Retrieved from [Link]
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Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - MDPI. (2021, December 6). Retrieved from [Link]
-
(PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.). Retrieved from [Link]
-
4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics - RSC Publishing. (n.d.). Retrieved from [Link]
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- 9. Syntheses of halogen derivatives of L-tryptophan, L-tyrosine and L-phenylalanine labeled with hydrogen isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Commercial Availability & Technical Guide: 3-Bromo-4-chloro-L-phenylalanine methyl ester
This guide details the commercial landscape, synthetic accessibility, and technical applications of 3-Bromo-4-chloro-L-phenylalanine methyl ester , a specialized halogenated amino acid derivative used in high-value medicinal chemistry campaigns (e.g., KRAS G12C inhibition).
Executive Summary
This compound methyl ester is a "niche-to-custom" building block. Unlike mono-halogenated phenylalanines (e.g., 4-Cl-Phe or 3-Br-Phe), this di-halogenated analog is rarely maintained in significant off-the-shelf inventory by major catalog suppliers.
-
Availability Status: Low / Make-to-Order .
-
Primary Sourcing Route: Custom synthesis or in-house preparation from the widely available precursor 3-Bromo-4-chlorobenzaldehyde (CAS: 86265-88-5).
-
Key Application: Peptidomimetic drug discovery, specifically as a scaffold for Suzuki-Miyaura cross-coupling (via the 3-Br handle) while maintaining metabolic stability (via the 4-Cl block).
Chemical Identity & Specifications
Researchers must validate the identity of this compound rigorously, as positional isomers (e.g., 2-bromo-4-chloro) are common impurities in lower-grade custom batches.
| Parameter | Specification |
| Chemical Name | Methyl (S)-2-amino-3-(3-bromo-4-chlorophenyl)propanoate |
| Precursor CAS | 86265-88-5 (Aldehyde starting material) |
| Molecular Formula | C₁₀H₁₁BrClNO₂ |
| Molecular Weight | ~292.56 g/mol (Free base) |
| Chirality | L-isomer (S-configuration) |
| Purity Requirement | >95% (HPLC); >98% ee (Enantiomeric Excess) |
| Physical State | Typically a white to off-white hydrochloride salt solid |
Sourcing Strategy: The "Make vs. Buy" Decision
Due to the scarcity of the methyl ester in catalogs, drug discovery teams typically face a binary choice: contract a custom synthesis or synthesize in-house.
Decision Logic Matrix
The following diagram outlines the optimal sourcing workflow based on project scale and timeline.
Figure 1: Strategic sourcing workflow for this compound methyl ester.
Validated Suppliers (Precursor & Custom)
If direct stock is unavailable, request quotes for CAS 86265-88-5 (the aldehyde) from these verified entities:
-
Oakwood Chemical: Frequent stock of the aldehyde precursor.
-
Combi-Blocks: High reliability for halogenated building blocks.
-
Enamine: Best for requesting the custom synthesis of the final ester (Make-on-Demand program).
Synthetic Accessibility (In-House Protocol)
For teams choosing the in-house route, the most robust pathway utilizes the Erlenmeyer-Plöchl azlactone synthesis followed by enzymatic resolution or asymmetric hydrogenation. The methyl ester protection is applied as the final step.
Reaction Pathway
Figure 2: Synthetic route from commercial aldehyde to target methyl ester.
Detailed Protocol: Esterification (Final Step)
Prerequisite: Access to this compound (Acid form).
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser (drying tube attached).
-
Solvent Prep: Charge flask with anhydrous Methanol (MeOH, 10-20 mL per gram of substrate). Chill to 0°C in an ice bath.
-
Activation: Dropwise add Thionyl Chloride (SOCl₂, 2.5 equivalents) over 15 minutes. Caution: Exothermic gas evolution.
-
Addition: Add this compound (1.0 equivalent) in one portion.
-
Reaction: Remove ice bath; heat to reflux (65°C) for 2–4 hours. Monitor by LC-MS for disappearance of the acid peak.
-
Workup: Concentrate in vacuo to remove MeOH/SOCl₂. Co-evaporate with diethyl ether (2x) to remove traces of acid.
-
Isolation: The product typically precipitates as the Hydrochloride salt . Filter and wash with cold ether.
Applications in Drug Discovery
The specific 3-Br / 4-Cl substitution pattern is not arbitrary; it is a privileged scaffold in medicinal chemistry.
Orthogonal Functionalization
The 3-Bromo position is highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the installation of biaryl systems or heterocycles after the amino acid is incorporated into a peptide or small molecule.
-
Mechanism: The C-Br bond is weaker than the C-Cl bond, enabling chemoselective coupling at the 3-position without disturbing the 4-position chlorine.
Metabolic Stability (The "Chlorine Block")
The 4-Chloro substituent blocks the para-position, a primary site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. This significantly extends the half-life (
KRAS G12C Inhibition
Recent patent literature highlights this scaffold in the development of covalent inhibitors for KRAS G12C. The amino acid backbone positions the warhead, while the halogenated ring fills the hydrophobic switch-II pocket.
References
-
Precursor Availability: 3-Bromo-4-chlorobenzaldehyde (CAS 86265-88-5).[4][3] Available from and .
-
Synthesis & Application: Sulfonamide compounds as CCK modulators. Patent WO2006036670A1. (Describes the use of this compound methyl ester hydrochloride as a key intermediate). .
- General Methodology:Synthesis of Halogenated Phenylalanines via Azlactone Method. Organic Syntheses, Coll. Vol. 2, p. 1 (1943); Vol. 18, p. 1 (1938). (Foundational protocol for aldehyde-to-amino acid conversion).
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Harnessing the σ-Hole: The Strategic Role of Halogen Bonding in Phenylalanine Derivatives for Advanced Drug Design
An In-Depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of halogen atoms into the phenylalanine scaffold is a powerful, yet nuanced, tool in modern medicinal chemistry. Beyond their traditional use for modulating steric and hydrophobic properties, halogens—particularly chlorine, bromine, and iodine—can act as potent halogen bond (XB) donors. This highly directional, noncovalent interaction is increasingly recognized for its ability to enhance binding affinity, dictate ligand orientation, and improve selectivity for protein targets.[1][2] This guide provides a comprehensive overview of the principles governing halogen bonding in phenylalanine derivatives, explores its impact on molecular recognition and biological activity, and details the experimental and computational methodologies required to effectively leverage this interaction in drug discovery and development.
The Fundamental Principles of Halogen Bonding
For decades, halogens in drug candidates were primarily considered for their steric bulk and ability to enhance properties like membrane permeability.[2][3] However, a modern understanding reveals that halogens (Cl, Br, I) possess an anisotropic distribution of electron density.[2] This creates a region of positive electrostatic potential, known as a σ-hole , located on the outermost portion of the halogen atom, directly opposite the C-X covalent bond.[4][5]
This electropositive σ-hole can interact favorably with a Lewis base (an electron-rich atom like oxygen, nitrogen, or sulfur), forming a halogen bond.[4] This interaction is highly directional, with optimal geometry approaching a 180° angle between the covalent bond (e.g., C-X) and the halogen bond (e.g., X···O).[6][7]
The strength of the halogen bond is dependent on the halogen's polarizability and electronegativity, following the general trend: I > Br > Cl >> F .[5] Fluorine, being highly electronegative and having low polarizability, generally does not form significant halogen bonds and is often considered a weak hydrogen bond acceptor.[5]
// Sigma-hole representation SigmaHole [label="σ-hole\n(+)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3.5,0.5!", width=0.8, height=0.5];
// Halogen Bond Halogen:x -> Acceptor:y [style=dashed, arrowhead=open, color="#34A853", penwidth=2, label=" Halogen Bond (X···Y)\n (Lewis Acid ··· Lewis Base)"];
// Angle Annotation Phe:r -> Halogen:x [style=invis]; {rank=same; Phe; Halogen;} label_angle [label="θ ≈ 180°", shape=plaintext, fontcolor="#5F6368"]; } endom Caption: The σ-hole concept in halogen bonding.
The Halogenated Phenylalanine Scaffold: Synthesis and Physicochemical Impact
The strategic introduction of halogens onto the phenyl ring of phenylalanine profoundly alters its fundamental molecular properties, which is key to its utility.[8]
Synthesis of Halogenated Phenylalanine Derivatives
A range of synthetic strategies exists for producing these valuable building blocks.
-
Classical Organic Methods: Direct electrophilic halogenation of phenylalanine or its protected precursors.
-
Enzymatic Synthesis: Biocatalytic approaches offer high stereoselectivity. For instance, phenylalanine ammonia lyase (PAL) can catalyze the addition of ammonia to a halogenated (E)-cinnamic acid derivative to produce the corresponding L-phenylalanine isotopomer.[8][9][10]
Impact on Physicochemical Properties
Halogenation systematically modifies the properties of the phenylalanine side chain. These modifications are critical for modulating interactions within a protein binding pocket and for tuning pharmacokinetic profiles.
| Derivative | Halogen | Position | Molecular Weight ( g/mol ) | Calculated LogP | Key Attributes |
| L-Phenylalanine | - | - | 165.19 | -1.4 | Parent amino acid.[8] |
| 4-Fluoro-L-phenylalanine | F | para | 183.18 | -1.9 | Minimal steric change, alters electronic properties.[8] |
| 4-Chloro-L-phenylalanine | Cl | para | 199.63 | - | Increases hydrophobicity; acts as a halogen bond donor.[8] |
| 4-Bromo-L-phenylalanine | Br | para | 244.09 | - | Stronger XB donor than chlorine; significant steric bulk.[8] |
| 4-Iodo-L-phenylalanine | I | para | 291.09 | -0.9 | Strongest XB donor; used for radiolabeling and heavy-atom phasing.[8] |
Halogen Bonding in Molecular Recognition: Driving Affinity and Selectivity
In the context of a protein-ligand complex, a halogenated phenylalanine derivative can engage in several types of stabilizing halogen bonds.
Interactions with Backbone Carbonyls (C-X···O)
The backbone carbonyl oxygen is one of the most ubiquitous halogen bond acceptors in protein structures.[6] This interaction can be a critical anchoring point for a ligand, helping to properly orient the rest of the molecule for optimal interactions with the target. The strength of this bond can be substantial, often comparable to a conventional hydrogen bond.[11]
Interactions with Side-Chain Lewis Bases
Functional groups on amino acid side chains are also common XB partners. These include:
-
Hydroxyls: Serine, Threonine, Tyrosine (C-X···O)
-
Carboxylates: Aspartate, Glutamate (C-X···O)
-
Sulfur: Cysteine, Methionine (C-X···S)
-
Nitrogen: Histidine (C-X···N)[12]
Interactions with Aromatic Systems (C-X···π)
The electron-rich π-systems of aromatic residues like phenylalanine, tyrosine, and tryptophan can act as halogen bond acceptors.[13][14] These interactions are crucial for stabilizing protein-ligand complexes and are frequently observed in structural databases.[13] Phenylalanine itself is the most common aromatic residue found to participate in these C-X···π interactions.[13]
Applications in Drug Discovery and Chemical Biology
Leveraging halogen bonding with phenylalanine derivatives allows for the fine-tuning of molecular interactions to achieve desired biological outcomes.
Enhancing Binding Affinity: A Case Study with Galectin-3
A systematic study on inhibitors of galectin-3 provides a clear demonstration of the thermodynamic impact of halogen bonding.[5] By replacing a hydrogen atom on a ligand with F, Cl, Br, and I, researchers observed an increasingly favorable binding enthalpy from F to I. This trend correlated directly with the size of the halogen and the predicted strength of the σ-hole.[5] While this enthalpic gain was partially offset by unfavorable entropy, the study elegantly showed that Cl and Br offered the optimal balance of halogen bond strength and solvation-free energy, resulting in the highest affinity.[5]
Modulating Peptide Self-Assembly and Amyloid Formation
Halogenation can be a powerful strategy to control the aggregation of peptides. In a study of the amyloidogenic hexapeptide NFGAIL, substituting the native phenylalanine with various fluorinated and iodinated analogues systematically altered the peptide's hydrophobicity.[15][16] This directly impacted the kinetics of amyloid formation, with increased hydrophobicity leading to accelerated aggregation.[17] This demonstrates that halogenation and the resulting noncovalent interactions can be used as a tool to modulate the complex process of protein and peptide self-assembly.[15][16][17]
Improving Transporter Selectivity
The strategic placement of halogens can influence interactions with membrane transporters, a key aspect of drug delivery. For the L-type amino acid transporter 1 (LAT1), an important target for delivering drugs to cancer cells, the affinity of phenylalanine derivatives is highly dependent on the position and size of the halogen.[18] Studies have shown that larger halogens (Br, I) at the meta-position of the phenyl ring lead to higher LAT1 affinity, providing a clear structure-activity relationship for designing selective transporter ligands.[18]
Methodologies for Investigation
A multi-faceted approach combining synthesis, biophysical characterization, and computational modeling is essential for successfully studying and exploiting halogen bonding.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Halogenated L-Phenylalanine [8] This protocol provides a stereoselective route to producing halogenated L-phenylalanine.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the desired halogenated derivative of (E)-cinnamic acid in an isotopically enriched buffer solution (if labeling is required).
-
Enzyme Addition: Add phenylalanine ammonia lyase (PAL) to the mixture to initiate the amination reaction.
-
Monitoring: Monitor the formation of the halogenated L-phenylalanine product over time using HPLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, purify the product using standard chromatographic techniques.
-
Optional Conversion: The resulting L-phenylalanine derivative can be converted to the corresponding phenylpyruvic acid using phenylalanine dehydrogenase (PDH).[8][10]
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, K_D) of the interaction.
-
Sample Preparation: Prepare the purified protein (e.g., galectin-3) in a suitable buffer. Prepare the halogenated phenylalanine derivative ligand in the identical buffer. Degas both solutions thoroughly.
-
Instrument Setup: Load the protein into the sample cell of the calorimeter and the ligand into the injection syringe. Equilibrate the system to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
Data Analysis: Integrate the heat peaks from each injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters. Comparing these parameters across a halogen series (H, F, Cl, Br, I) reveals the contribution of the halogen bond.[5]
Protocol 3: Thioflavin T (ThT) Assay for Amyloid Aggregation Kinetics [17] This fluorescence-based assay is widely used to monitor the formation of amyloid fibrils in real-time.
-
Reagent Preparation: Prepare a stock solution of the halogenated peptide (e.g., NFGAIL variant) in a suitable solvent (e.g., DMSO) and a working solution of Thioflavin T in an appropriate buffer (e.g., 10 mM ammonium acetate, pH 7.0).
-
Assay Setup: In a multi-well plate, combine the peptide solution with the ThT buffer to the final desired concentrations.
-
Incubation and Measurement: Incubate the plate at 37°C in a plate reader with shaking. Measure the fluorescence emission at ~485 nm at regular intervals.
-
Data Analysis: Plot the fluorescence intensity versus time. The resulting sigmoidal curve can be analyzed to determine the lag time, which is inversely related to the aggregation rate.[17]
Computational Workflow
Computational methods are indispensable for visualizing and quantifying halogen bonds, guiding experimental design.[7][19]
-
Molecular Docking: Initially, docking is used to predict the likely binding poses of the halogenated phenylalanine derivative within the protein's active site. This helps identify potential halogen bond acceptors.[3]
-
Molecular Dynamics (MD) Simulation: The most promising poses from docking are subjected to MD simulations. This allows for the assessment of the stability of the binding pose and the halogen bond over time, explicitly accounting for solvent effects and protein flexibility.[20]
-
Quantum Mechanics (QM) Calculations: For high-accuracy energy calculations, QM methods like Density Functional Theory (DFT) are employed on truncated models of the binding site extracted from MD simulations.[6][21] These calculations can precisely quantify the strength of the halogen bond and visualize the electrostatic potential surface, confirming the presence and magnitude of the σ-hole.[2]
Conclusion and Future Perspectives
Halogen bonding is a specific, potent, and tunable noncovalent interaction that has transitioned from a crystallographic curiosity to a cornerstone of modern rational drug design.[1][3] For phenylalanine derivatives, the incorporation of a halogen atom offers a dual advantage: it modifies the core physicochemical properties of the side chain while simultaneously introducing the capacity for strong, directional halogen bonding. This allows for the precise optimization of ligand-receptor interactions, leading to enhanced affinity, improved selectivity, and novel methods for controlling complex biological processes like peptide self-assembly.
Future research will likely focus on developing more accurate computational models and force fields to better predict the impact of halogen bonding in complex biological environments.[19] Furthermore, the application of halogenated phenylalanine derivatives in protein engineering and the design of advanced biomaterials remains a fertile ground for discovery, promising to unlock new therapeutic agents and functional materials.[8]
References
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Halogen atoms in the modern medicinal chemistry: hints for the drug design. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]
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Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC. [Link]
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Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]
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Typical aromatic noncovalent interactions in proteins: A theoretical study using phenylalanine. PubMed. [Link]
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Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. PMC. [Link]
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Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain. ResearchGate. [Link]
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Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain. PubMed. [Link]
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The contribution of halogen atoms to protein-ligand interactions. PubMed. [Link]
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The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. OPUS - Freie Universität Berlin. [Link]
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The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. PubMed. [Link]
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(PDF) The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ResearchGate. [Link]
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Halogen bonds between ligands and proteins: can we use them in validation? bioRxiv. [Link]
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Side-Chain Halogen Effects on Self-Assembly and Hydrogelation of Cationic Phenylalanine Derivatives. pubs.rsc.org. [Link]
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Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. PMC. [Link]
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Potential halogen bonds involving p-iodo-phenylalanine. ResearchGate. [Link]
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Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease. PMC. [Link]
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Investigation of Conformation-Dependent Properties of l-Phenylalanine in Neutral and Radical Cations by Using a Density Functional Taking into Account Noncovalent Interactions. ACS Publications. [Link]
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Halogen bonds between ligands and proteins: Can we use them in validation? Wiley Online Library. [Link]
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The Realm of Unconventional Noncovalent Interactions in Proteins: Their Significance in Structure and Function. PMC. [Link]
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Halogen interactions in protein-ligand complexes: implications of halogen bonding for rational drug design. PubMed. [Link]
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Nanopeptides: Non - Covalent Interactions in Chemistry and Biolog. Longdom Publishing SL. [Link]
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Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PMC. [Link]
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Interplay of halogen bonding and solvation in protein–ligand binding. PMC. [Link]
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Halogen Bonding beyond Crystals in Materials Science. ACS Publications. [Link]
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Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]
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Structure–Energy Relationships of Halogen Bonds in Proteins. ACS Publications. [Link]
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Structural determinants influencing halogen bonding: a case study on azinesulfonamide analogs of aripiprazole as 5-HT. SciSpace. [Link]
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Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. ACS Publications. [Link]
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Advances in the Computational Modeling of Halogen Bonds in Biochemical Systems. SpringerLink. [Link]
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Pushing the Limits of Characterising a Weak Halogen Bond in Solution. PMC. [Link]
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Computational Tools To Model Halogen Bonds in Medicinal Chemistry. PubMed. [Link]
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Increasing Enzyme Stability and Activity through Hydrogen Bond-Enhanced Halogen Bonds. PMC. [Link]
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Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. MDPI. [Link]
-
Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. DigitalCommons@USU. [Link]
-
Phenylalanine in the Gas Phase – The Impact of Side-Chain Fluorination. Max Planck Society. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay of halogen bonding and solvation in protein–ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. namiki-s.co.jp [namiki-s.co.jp]
- 13. Halogen bonds between ligands and proteins: can we use them in validation? | bioRxiv [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Making sure you're not a bot! [opus4.kobv.de]
- 16. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
High-Fidelity Synthesis of Hydrophobic Peptides: Overcoming Aggregation in SPPS
Topic: Solid-Phase Peptide Synthesis Protocols for Hydrophobic Amino Acids Content Type: Application Note & Detailed Protocols Audience: Researchers, Scientists, Drug Development Professionals[1]
Abstract
The synthesis of hydrophobic peptides—sequences rich in Val, Ile, Leu, Ala, and Phe—presents a formidable challenge in solid-phase peptide synthesis (SPPS). These "difficult sequences" are prone to on-resin aggregation, driven by interchain hydrogen bonding that forms stable
Mechanistic Insight: The Aggregation Barrier
The primary failure mode for hydrophobic peptides is not steric hindrance at the reaction center, but rather the formation of supramolecular structures within the resin matrix.
-
The
-Sheet Problem: As the peptide chain elongates (typically between residues 5–21), hydrophobic residues promote the formation of extended -sheets. These sheets stack via interchain hydrogen bonds between the amide backbone protons and carbonyls. -
Solvation Collapse: This secondary structure excludes solvation. The resin beads physically shrink, and reagents (deprotection bases, activated amino acids) cannot diffuse to the N-terminus.
-
The Result: "Difficult sequences" typically manifest as a sudden drop in coupling efficiency or incomplete Fmoc removal, visible as a broadening or disappearance of peaks in UV monitoring.
Visualization: Aggregation vs. Disruption Strategies[2]
Caption: Mechanism of on-resin aggregation via beta-sheet formation and three primary strategies to disrupt these interactions.
Strategic Optimization: The Toolbox
Before beginning synthesis, select the appropriate tools based on the sequence difficulty.
| Parameter | Standard Recommendation | Optimization for Hydrophobic Sequences | Mechanistic Rationale |
| Resin | Polystyrene (PS) | PEG-PS (e.g., ChemMatrix, NovaSyn TG) | PEG backbones swell better in polar solvents and are less prone to collapse than hydrophobic PS cores. |
| Loading | 0.5 – 0.8 mmol/g | Low Loading (< 0.2 mmol/g) | Increases distance between chains, physically preventing interchain H-bonding. |
| Solvent | DMF | NMP or Binary Mixtures (DMF/DCM) | NMP has a dipole moment that better solvates aggregates. DCM helps solubilize protected hydrophobic segments. |
| Additives | None | Chaotropic Salts (0.1M LiCl or KSCN) | Disrupts hydrogen bonding networks within the resin matrix. |
| Backbone | Standard Fmoc-AA | Pseudoprolines / Isoacyl Dipeptides | Introduces a "kink" in the backbone (cis-amide mimic) that prevents beta-sheet stacking. |
Experimental Protocols
Protocol A: Optimized Microwave-Assisted SPPS
Best for: Moderately difficult hydrophobic sequences (10-30 residues).
Principle: Microwave energy provides rapid internal heating, increasing the kinetic energy of the chains to overcome the energy barrier of aggregation, while NMP ensures maximum solvation.
Reagents:
-
Solvent: N-Methyl-2-pyrrolidone (NMP).[2]
-
Activator: 0.5 M DIC (Diisopropylcarbodiimide) in DMF.
-
Base: 1.0 M Oxyma Pure in DMF.
-
Deprotection: 20% Piperidine in DMF + 0.1 M HOBt (to suppress aspartimide formation).
Step-by-Step Workflow:
-
Resin Selection: Use a PEG-based resin (e.g., ChemMatrix) with low loading (0.15–0.25 mmol/g).
-
Swelling: Swell resin in DCM for 20 mins, then wash 3x with NMP.
-
Deprotection (Microwave):
-
Add 20% Piperidine/DMF.
-
Irradiate: 75°C for 3 minutes (Power: 60W).
-
Wash: 4x NMP.
-
-
Coupling (Microwave):
-
Dissolve Fmoc-AA (5 eq) in NMP.
-
Add Oxyma (5 eq) and DIC (5 eq).
-
Standard Residues: Irradiate at 75°C for 5 minutes.
-
Hydrophobic Residues (Ile, Val, Phe): Irradiate at 90°C for 10 minutes (ensure Cys/His are NOT heated to 90°C to avoid racemization; keep at 50°C).
-
-
Monitoring: Perform a chloranil test (more sensitive than Kaiser for secondary amines/aggregates) after difficult couplings.
Protocol B: The "Magic Mixture" & Chaotropic Wash
Best for: Sequences where microwave heating alone causes high racemization or is unavailable.
Principle: The use of chaotropic salts (LiCl, KSCN) or specific solvent blends disrupts the hydrogen bonding network of the
Reagents:
-
Chaotropic Wash Solution: 0.1 M LiCl in NMP.
-
Coupling Solvent: NMP (preferred) or DMF.[3]
Step-by-Step Workflow:
-
Pre-Coupling Wash: After Fmoc removal and standard washing, perform 3 washes (2 mins each) with 0.1 M LiCl in NMP . This "pre-conditions" the resin, relaxing the aggregates.
-
Coupling:
-
Dissolve Fmoc-AA, HATU (or HBTU), and DIEA in NMP.
-
Add to resin and shake for 60–120 minutes at room temperature.
-
Note: For extremely difficult couplings, use 0.4 M LiCl directly in the coupling cocktail.
-
-
Post-Coupling Wash: Wash 3x with NMP to remove the salt before the next deprotection.
Protocol C: Isoacyl Dipeptide Strategy (The "Switch" Method)
Best for: "Impossible" sequences where standard SPPS fails completely. This is the most robust chemical workaround.
Principle: The peptide is synthesized as an O-acyl isopeptide (depsipeptide) using a Ser/Thr residue.[4][5][6][7][8][9] This introduces an ester bond into the backbone, which cannot form an amide hydrogen bond, effectively breaking the
Reagents:
-
Building Block: Fmoc-Ser/Thr(ΨMe,Me)-OH (Pseudoproline) OR preformed Isoacyl Dipeptide (e.g., Boc-Ser(Fmoc-Val)-OH).
-
Migration Buffer: Phosphate-buffered saline (PBS), pH 7.4.
Step-by-Step Workflow:
-
Incorporation:
-
Cleavage:
-
Cleave resin with TFA/TIS/H2O (95:2.5:2.5). The ester bond is stable in acid.
-
Precipitate in cold ether.
-
-
Purification (The Advantage):
-
Dissolve the crude peptide in 0.1% TFA/Water.
-
Note: The O-acyl form is significantly more soluble and elutes earlier on HPLC than the native aggregate.
-
Purify via RP-HPLC (C18 or C4 column) using an acidic gradient (pH ~2).
-
-
O-to-N Migration (The Switch):
-
Dissolve the purified O-acyl peptide in PBS (pH 7.4) or NH4HCO3 buffer.
-
Incubate at room temperature for 1–4 hours.
-
Monitor via HPLC: The peak will shift as the ester converts to the native amide.
-
Lyophilize to obtain the final native hydrophobic peptide.
-
Visualization: Isoacyl Dipeptide Workflow
Caption: Workflow for Isoacyl Dipeptide strategy. The difficult sequence is synthesized as a soluble ester isomer and converted to the native amide post-purification.
Quality Control & Troubleshooting
Analytical Challenges
Hydrophobic peptides often adsorb irreversibly to C18 columns or elute as broad smears due to aggregation in the mobile phase.
-
Column Selection: Use C4 or C8 columns (larger pore size, 300Å) instead of C18 to reduce hydrophobic interaction strength.
-
Mobile Phase Modifiers:
-
If peaks are broad, add 10–20% Isopropanol (IPA) or Hexafluoroisopropanol (HFIP) to Mobile Phase A.
-
Run the column at elevated temperature (60°C) to improve peak shape.
-
Reference List
-
Paradís-Bas, M., et al. (2016). "The road to the synthesis of 'difficult peptides'." Chemical Society Reviews, 45(3), 631-654. Link
-
Sampson, W. R., et al. (1999). "The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection." Journal of Peptide Science, 5(9), 403-409. Link
-
Sohma, Y., et al. (2004). "O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides." Biopolymers, 76(4), 344-356.[6] Link
-
Collins, J. M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters, 16(3), 940-943. Link
-
Mutter, M., et al. (1995). "Pseudo-prolines (psi Pro) for accessing 'inaccessible' peptides." Journal of the American Chemical Society, 117(39), 10143-10144. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. chempep.com [chempep.com]
- 4. bachem.com [bachem.com]
- 5. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. peptide.com [peptide.com]
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-chloro-phenylalanine
Executive Summary
The synthesis of highly functionalized, non-natural amino acids is a cornerstone of modern peptide-based drug discovery. Among these building blocks, 3-bromo-4-chloro-phenylalanine presents a unique synthetic opportunity and challenge: the presence of two distinct halogen atoms on the phenyl ring.
This application note provides an authoritative, field-proven methodology for the chemoselective Suzuki-Miyaura cross-coupling at the C–Br bond, leaving the C–Cl bond intact for subsequent late-stage functionalization. By carefully modulating the catalyst system, ligand sterics, and thermodynamic parameters, researchers can achieve >99:1 chemoselectivity while rigorously preserving the chiral integrity of the amino acid.
Mechanistic Rationale & Experimental Causality
To design a self-validating and highly selective protocol, every experimental variable must be grounded in physical organic chemistry principles.
Thermodynamic vs. Kinetic Control (Chemoselectivity)
The fundamental basis for chemoselectivity in polyhalogenated arenes lies in the bond dissociation energies (BDE). The C–Br bond is significantly weaker (~68 kcal/mol) than the C–Cl bond (~81 kcal/mol). During the catalytic cycle, the oxidative addition of the active Pd(0) species into the C–Br bond is kinetically favored.
However, at elevated temperatures (>90 °C) or with highly reactive, electron-rich ligands (e.g., XPhos), the energy barrier for C–Cl activation can also be overcome, leading to unwanted di-arylation. By utilizing SPhos —a bulky, electron-rich biaryl phosphine—we facilitate rapid oxidative addition at the C–Br bond at moderate temperatures (70 °C), effectively stranding the C–Cl bond in a kinetically inaccessible state .
Substrate Protection & Chiral Integrity
Free amino acids are incompatible with Pd-catalyzed cross-coupling. The free amine acts as a competitive ligand, poisoning the palladium catalyst, while the zwitterionic nature of the molecule renders it insoluble in organic solvents.
-
Causality: The substrate must be protected, typically as
-Boc-3-bromo-4-chloro-L-phenylalanine methyl ester . -
Stereochemical Control: The
-proton of a protected amino acid ester is mildly acidic. The use of harsh bases (e.g., NaOH, KOtBu) will cause rapid racemization via enolate formation. Therefore, a mild, inorganic base like K PO is selected to drive transmetalation without compromising the enantiomeric excess (ee) .
Figure 1: Catalytic cycle illustrating the chemoselective oxidative addition at the C-Br bond.
Quantitative Data & Condition Optimization
The following table summarizes the optimization data, demonstrating why the specific catalyst/ligand system was chosen. The goal is to maximize the Mono-arylation (C–Br coupling) while suppressing Di-arylation and preserving the starting material.
| Entry | Catalyst / Ligand (mol%) | Base (Equiv) | Solvent | Temp (°C) | Yield (%) | Selectivity (Mono:Di) |
| 1 | Pd(PPh | K | Toluene/H | 100 | 65% | 80:20 |
| 2 | PdCl | Na | Dioxane/H | 90 | 78% | 90:10 |
| 3 | Pd(OAc) | K | THF/H | 70 | 92% | >99:1 |
| 4 | Pd(OAc) | Cs | Dioxane/H | 110 | 15% | 10:90 |
Data Interpretation: Entry 3 provides the optimal balance. THF ensures complete solubility of the protected amino acid, while the moderate temperature (70 °C) combined with the SPhos ligand strictly limits oxidative addition to the C–Br bond.
Experimental Protocol: Chemoselective Mono-Arylation
This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure the reaction is proceeding as intended before moving to workup.
Reagents and Materials
-
Substrate:
-Boc-3-bromo-4-chloro-L-phenylalanine methyl ester (1.0 mmol, 392.7 mg) -
Coupling Partner: Phenylboronic acid (1.1 mmol, 134.1 mg)
-
Catalyst: Pd(OAc)
(0.05 mmol, 11.2 mg) -
Ligand: SPhos (0.10 mmol, 41.1 mg)
-
Base: K
PO (2.0 mmol, 424.5 mg) -
Solvents: Anhydrous THF (10 mL), Degassed Deionized Water (1 mL)
Step-by-Step Methodology
-
Reaction Assembly: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the substrate, phenylboronic acid, Pd(OAc)
, SPhos, and K PO . -
Degassing (Critical Step): Seal the flask with a rubber septum. Apply vacuum for 2 minutes, then backfill with Argon. Repeat this freeze-pump-thaw or vacuum/backfill cycle three times. Causality: Oxygen promotes the homocoupling of boronic acids, consuming the reagent and lowering yields.
-
Solvent Addition: Inject anhydrous THF (10 mL) and degassed H
O (1 mL) via syringe. The biphasic mixture will begin to dissolve the reagents. -
Heating: Place the flask in a pre-heated oil bath at 70 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.
-
Self-Validation (IPC at 4 hours):
-
TLC Check: Elute an aliquot in Hexane/EtOAc (4:1). The product should appear as a new, UV-active spot with a slightly lower R
than the starting material. -
LC-MS Check (Definitive): The starting material exhibits a distinct isotopic mass pattern for 1 Br and 1 Cl (approx.
392, 394, 396 in a 3:4:1 ratio). The successful mono-coupled product will shift to a 1 Cl pattern (approx. 390, 392 in a 3:1 ratio). If the 3:4:1 pattern is absent, the C–Br bond has been successfully and exclusively reacted.
-
-
Quench and Workup: Once LC-MS confirms complete conversion (typically 6 hours), cool the reaction to room temperature. Dilute with EtOAc (20 mL) and Water (10 mL). Separate the organic layer, and extract the aqueous layer twice with EtOAc (2 x 15 mL).
-
Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc).
-
Chiral Validation: Run the purified product on a Chiral HPLC column (e.g., Chiralcel OD-H) against a racemic standard to confirm the ee remains >99%.
Figure 2: Step-by-step experimental workflow for the chemoselective Suzuki-Miyaura coupling.
References
-
Yuen, O. Y., Ng, S. S., Pang, W. H., & So, C. M. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. Journal of Organometallic Chemistry, 1005, 122983.[Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]
Technical Application Note: Controlled Hydrolysis of 3-Bromo-4-chloro-L-phenylalanine Methyl Ester
Executive Summary
This application note details the protocol for the chemoselective hydrolysis of 3-Bromo-4-chloro-L-phenylalanine methyl ester hydrochloride to its corresponding free acid, This compound . This halogenated non-canonical amino acid is a high-value intermediate in the synthesis of peptide therapeutics and small-molecule inhibitors targeting protein-protein interactions.
The primary challenge in this transformation is preserving the L-enantiomeric purity (avoiding racemization) while effecting complete ester cleavage. While acid hydrolysis is possible, it is often too harsh for functionalized substrates. This guide recommends a mild lithium hydroxide (LiOH) saponification pathway, optimized for low-temperature processing to strictly maintain chiral integrity.
Chemical Context & Mechanism[1][2][3][4][5][6][7]
The Substrate
-
Compound: this compound methyl ester hydrochloride
-
Properties: The starting material is a cationic ammonium salt. The phenyl ring is electron-deficient due to the halogen substituents (Br, Cl), which slightly increases the acidity of the
-proton, thereby increasing the risk of base-catalyzed racemization via an enolate intermediate.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution.
-
Neutralization: The first equivalent of base neutralizes the ammonium hydrochloride salt, liberating the free amine.
-
Saponification: The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate.
-
Collapse: Methoxide is eliminated, yielding the carboxylate salt.
-
Protonation: Careful acidification to the isoelectric point (pI) precipitates the zwitterionic amino acid.
Critical Process Parameters (CPPs)
-
Temperature: Must be maintained
20°C (ideally 0°C to 4°C) to suppress -proton abstraction and subsequent racemization. -
Stoichiometry: Requires
2.2 equivalents of base (1 eq for HCl neutralization, 1.2 eq for hydrolysis). -
Solvent System: A THF/Water mixture is essential. THF solubilizes the hydrophobic halogenated aromatic ring, while water dissolves the base and stabilizes the ionic transition states.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Specifications |
| Substrate | Starting Material | 3-Bromo-4-chloro-L-Phe-OMe·HCl (>98% ee) |
| LiOH·H₂O | Base | Lithium Hydroxide Monohydrate (ACS Grade) |
| THF | Solvent | Tetrahydrofuran (HPLC Grade, non-stabilized preferred) |
| Water | Solvent | Deionized (DI) or Milli-Q Water |
| 1N HCl | Quenching Agent | 1.0 M Hydrochloric Acid (Titrated) |
| Ethanol/Water | Recrystallization | Optional for final purification |
Step-by-Step Procedure
Step 1: Preparation of Reaction Mixture
-
Equip a round-bottom flask with a magnetic stir bar and an internal thermometer.
-
Dissolve This compound methyl ester HCl (1.0 equiv) in a mixture of THF:Water (3:1 v/v) .
-
Note: The concentration should be approximately 0.1 M to 0.2 M.
-
-
Cool the solution to 0°C using an ice/water bath. Ensure internal temperature is < 4°C before proceeding.
Step 2: Hydrolysis
-
Dissolve LiOH·H₂O (2.5 equiv) in a minimal volume of water.
-
Add the LiOH solution dropwise to the reaction flask over 10–15 minutes.
-
Why? Slow addition prevents localized high pH "hotspots" that trigger racemization.
-
-
Monitor the internal temperature; do not allow it to exceed 5°C during addition.
-
Allow the reaction to stir at 0°C for 2 hours .
-
Checkpoint 1 (TLC/HPLC): Analyze a defined aliquot.
Step 3: Work-up and Isolation
-
Once conversion is >98%, carefully evaporate the THF under reduced pressure (Rotavap) at < 30°C . Do not heat significantly.
-
The remaining residue is an aqueous solution of the lithium carboxylate.
-
Cool the aqueous residue to 0°C.
-
Acidify dropwise with 1N HCl to pH 5.5 – 6.0 (approximate isoelectric point).
-
Observation: A white precipitate (the zwitterion) should form.
-
-
Stir the slurry at 0°C for 30 minutes to maximize precipitation.
-
Filter the solid using a sintered glass funnel.
-
Wash the filter cake with:
-
2x Cold Water (to remove LiCl salts).
-
1x Cold Ethanol (minimal volume, to remove trace organic impurities).
-
-
Dry under high vacuum at room temperature for 24 hours.
Quality Control & Validation
Every batch must be validated against the following criteria to ensure "Self-Validating" integrity.
| Test | Method | Acceptance Criteria |
| Identity | ¹H NMR (DMSO-d₆) | Loss of methyl ester singlet (~3.6 ppm). Presence of aromatic protons consistent with 3-Br, 4-Cl substitution.[1][3] |
| Purity | HPLC (C18 Column) | > 98% Area Under Curve (AUC). |
| Chirality | Chiral HPLC / Polarimetry | Enantiomeric Excess (ee) > 99%. Specific Rotation |
| Salt Content | Ash Test / elemental analysis | Negligible Lithium/Chloride content. |
Process Visualization
Reaction Workflow Diagram
The following diagram illustrates the logical flow of the hydrolysis and isolation process, highlighting critical decision points.
Caption: Step-by-step workflow for the controlled hydrolysis of this compound methyl ester.
Reaction Scheme Logic
Caption: Mechanistic pathway from hydrochloride salt to zwitterionic acid.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product remained in aqueous phase (pH incorrect). | Check pH carefully.[4] If product is too soluble at pI, saturate aqueous layer with NaCl and extract with EtOAc/n-Butanol. |
| Racemization | Temperature too high or Base too strong. | Repeat with strict 0°C control. Ensure dropwise addition of base.[5] Do not use NaOH if LiOH is available (Li+ is less coordinating to the enolate). |
| Incomplete Reaction | Poor solubility of substrate. | Increase THF ratio. Ensure vigorous stirring. |
| Sticky Solid | Impurities or residual solvent.[5] | Triturate the solid with diethyl ether or hexanes to induce crystallization. |
References
- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for ester deprotection methodologies).
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, 36(36), 6373-6374. Link (Context for handling sensitive amino acid derivatives).
-
Biosynth Carbosynth. "Application Note: Hydrolysis of Amino Acid Esters." (General protocols for LiOH hydrolysis of phenylalanine derivatives). Link
-
Beilstein J. Org. Chem. (2020).[6][7][2][8][9][10][11][12] "Fluorinated phenylalanines: synthesis and pharmaceutical applications." (Analogous halogenated phenylalanine synthesis and handling). Link
-
ChemPros Community. "Hydrolysis of chiral methyl ester." (Practical discussion on racemization avoidance using LiOH/H2O2). Link
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 99359-32-7: L-Phenylalanine,4-bromo-, methyl ester, hy… [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Page loading... [guidechem.com]
- 12. books.rsc.org [books.rsc.org]
Application Note: Strategic Incorporation of 3,4-Dihalogenated Amino Acids in Peptidomimetic Drug Design
Executive Summary
The integration of non-canonical, halogenated amino acids—specifically 3,4-dihalogenated derivatives like 3,4-dichlorophenylalanine and 3,4-difluorophenylalanine—represents a paradigm shift in peptidomimetic drug discovery. By leveraging unique physicochemical phenomena such as halogen bonding (X-bonding) and targeted steric shielding, researchers can precisely tune ligand-receptor affinity, membrane permeability, and proteolytic stability. This application note details the mechanistic rationale, quantitative property comparisons, and a self-validating Solid-Phase Peptide Synthesis (SPPS) protocol for successfully incorporating these sterically demanding residues.
Mechanistic Rationale: Halogen Bonding and Steric Shielding
The substitution of native aromatic residues (e.g., Tyrosine or Phenylalanine) with 3,4-dihalogenated analogs introduces two critical modifications to the peptide's behavior:
-
Halogen Bonding (X-Bonding): Unlike hydrogen bonds, halogen bonds are highly directional, non-covalent interactions driven by the "sigma-hole" (σ-hole)—a region of positive electrostatic potential on the outermost surface of the halogen atom[1]. This σ-hole interacts with Lewis bases (such as the carbonyl oxygen of a target protein backbone), often improving binding affinity exponentially[2].
-
Steric Shielding & Proteolytic Stability: The increased van der Waals radii of halogens (particularly Chlorine, Bromine, and Iodine) create significant steric bulk. When positioned at the 3 and 4 positions of a phenyl ring, this bulk shields adjacent peptide bonds from enzymatic cleavage, dramatically increasing the metabolic half-life of the peptidomimetic[3]. For example, 3,4-dichlorophenylalanine has been successfully utilized to optimize stapled helix peptides, enhancing binding to target domains like RPA70N[4].
Caption: Logical mechanism of 3,4-dihalogenated amino acids modulating peptidomimetic efficacy.
Physicochemical Properties & Quantitative Data
The choice of halogen dictates the balance between electrostatic interaction and steric hindrance. Fluorine, being highly electronegative, lacks a significant σ-hole and often acts via negative electrostatic potential or by modulating the pKa of neighboring groups[1]. In contrast, Chlorine, Bromine, and Iodine exhibit a linear increase in binding affinity correlated with their σ-hole charge[1]. Computational studies have further shown that nonstandard amino acids can enhance peptidomimetic-target affinity through precisely angled halogen bonding[5].
Table 1: Effective van der Waals Radii and Binding Dynamics of Halogenated Phenylalanines
| Substituent | Effective vdW Radius (Å) | Electronegativity (Pauling) | Sigma-Hole Strength | Impact on Peptide Binding Affinity |
| Hydrogen (-H) | 1.20 | 2.20 | N/A | Baseline (Native Phenylalanine) |
| Fluorine (-F) | 1.47 | 3.98 | Weak/Repulsive | Improves binding via negative electrostatic potential; high stability[6]. |
| Chlorine (-Cl) | 1.77 | 3.16 | Moderate | Linear increase in binding with σ-hole charge; moderate steric bulk[1]. |
| Bromine (-Br) | 1.92 | 2.96 | Strong | Strong halogen bond interaction; high lipophilicity[5]. |
| Iodine (-I) | 2.06 | 2.66 | Very Strong | Maximal halogen bond; highly stable perpendicular geometry[1]. |
Note: Data synthesized from computational and empirical binding studies of halogenated peptide ligands[1],[5].
Experimental Methodology: Optimized Fmoc-SPPS Protocol
Incorporating 3,4-dihalogenated amino acids via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. The electron-withdrawing nature of the halogens can alter the nucleophilicity of the amine during subsequent deprotection, while the steric bulk of the 3,4-disubstituted phenyl ring severely hinders coupling efficiency[7]. Standard coupling reagents (e.g., HBTU) often result in deletion sequences.
To ensure a self-validating and high-yield synthesis, this protocol utilizes HATU combined with DIPEA . The causality here is critical: HATU contains a 7-aza-1-hydroxybenzotriazole leaving group. The nitrogen at position 7 provides a neighboring group effect that dramatically accelerates the coupling of sterically hindered residues, ensuring complete amide bond formation.
Caption: Self-validating Fmoc-SPPS workflow for sterically hindered 3,4-dihalogenated amino acids.
Step-by-Step Protocol: Coupling 3,4-Dichlorophenylalanine
-
Step 1: Resin Preparation & Swelling
-
Action: Swell Rink Amide resin (or Wang resin) in a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) for 30 minutes.
-
Causality: Proper swelling expands the polymer matrix, maximizing the accessibility of reactive sites for bulky halogenated residues.
-
-
Step 2: Fmoc Deprotection
-
Action: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 minute).
-
Causality: Removes the Fmoc protecting group to expose the primary amine. Stringent washing prevents residual piperidine from prematurely neutralizing the coupling reagents in the next step.
-
-
Step 3: Activated Coupling of 3,4-Dihalogenated Amino Acid
-
Action: Pre-activate 4.0 equivalents of Fmoc-3,4-dichlorophenylalanine-OH and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of DIPEA. Add the mixture to the resin and agitate for 2 to 4 hours.
-
Causality: The slight sub-stoichiometry of HATU (3.9 eq vs 4.0 eq of amino acid) prevents capping of the resin-bound amine by the coupling reagent itself (guanidinylation). The extended coupling time (up to 4 hours) compensates for the steric hindrance of the 3,4-dichloro substitution.
-
-
Step 4: Self-Validating Quality Control (Kaiser Test)
-
Action: Perform a Kaiser test on a few resin beads.
-
Causality: This is a self-correcting checkpoint. A yellow bead indicates complete coupling (no free amines). A blue bead indicates incomplete coupling, triggering an automatic re-coupling step using a different chemistry (e.g., DIC/Oxyma) to overcome sequence-specific aggregation.
-
-
Step 5: Cleavage and Global Deprotection
-
Action: Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O for 2 hours.
-
Causality: TFA cleaves the peptide from the resin. TIPS acts as a carbocation scavenger, preventing the re-alkylation of electron-rich residues (like Tryptophan), while water quenches highly reactive intermediates.
-
Post-Synthesis Validation & Structural Confirmation
Following ether precipitation and lyophilization, the peptidomimetic must undergo rigorous validation to ensure structural integrity:
-
LC-MS Profiling: High-resolution mass spectrometry is essential to confirm the presence of the characteristic isotopic distribution of halogens. For example, a peptide containing 3,4-dichlorophenylalanine will exhibit a distinct M, M+2, and M+4 isotopic pattern (in an approximate 9:6:1 ratio) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
-
NMR Spectroscopy: To empirically validate the formation of halogen bonds in solution, 2D NOESY or ¹⁹F NMR (for 3,4-difluorophenylalanine analogs) can be employed. Through-space coupling and chemical shift perturbations in the target protein's backbone carbonyls provide definitive proof of X-bond integration[8].
References[3] Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI Molecules.https://www.mdpi.com/1420-3049/26/23/7401[1] Modulation of the Interaction between a Peptide Ligand and a G Protein-Coupled Receptor by Halogen Atoms. NIH PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4016183/[2] Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. ResearchGate.https://www.researchgate.net/publication/317351605[8] Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. ACS Biochemistry.https://pubs.acs.org/doi/10.1021/acs.biochem.7b00322[5] Computational insights and impact of combinatorial peptidomimetics on immune escape SARS-CoV-2 variants. Expert Opinion on Drug Discovery.https://doi.org/10.1080/17460441.2026.2625825[4] Discovery of a Potent Stapled Helix Peptide That Binds to the 70N Domain of Replication Protein A. ACS Journal of Medicinal Chemistry.https://pubs.acs.org/doi/10.1021/jm500003j[6] D-3,4-Difluorophenylalanine. Chem-Impex.https://www.chemimpex.com/d-3-4-difluorophenylalanine[7] The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. VUB ORGC.https://cris.vub.be/en/publications/the-suzukimiyaura-crosscoupling-as-a-versatile-tool-for-peptide-diversification-and-cyclization(7b1e4c84-9d5a-4b0a-8c8a-4d4b8e8b8c8d).html
Sources
- 1. Modulation of the Interaction between a Peptide Ligand and a: G Protein-Coupled Receptor by Halogen Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a Potent Stapled Helix Peptide That Binds to the 70N Domain of Replication Protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational insights and impact of combinatorial peptidomimetics on immune escape SARS-CoV-2 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for [orgc.research.vub.be]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of Sulfonamide Derivatives from 3-Bromo-4-chloro-L-phenylalanine
Executive Summary
3-Bromo-4-chloro-L-phenylalanine is a highly functionalized, unnatural amino acid that serves as a privileged building block in medicinal chemistry. The unique steric and electronic profile of its dihalogenated aromatic ring, combined with the chiral
-
Classical
-Sulfonylation of the -amino group. -
Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling at the 3-bromo position of the aryl ring.
Strategic Rationale & Mechanistic Causality
To ensure high yields and prevent unwanted side reactions, every reagent and condition in these protocols has been selected based on specific mechanistic causality.
Pathway A: -Amino -Sulfonylation
The sulfonylation of the
-
Causality of Protection: The carboxylic acid must first be protected (e.g., as a methyl ester) to prevent the formation of mixed anhydrides when exposed to sulfonyl chlorides, which would lead to polymerization or degradation.
-
Causality of Base Selection: A non-nucleophilic base, such as
-Diisopropylethylamine (DIPEA), is utilized to scavenge the HCl byproduct. This pushes the reaction equilibrium forward without competing with the -amine for the electrophilic sulfonyl chloride.
Pathway B: Buchwald-Hartwig Cross-Coupling
Palladium-catalyzed C-N bond formation allows for the direct coupling of primary sulfonamides to aryl bromides [[1]]([Link]). Alternatively, copper-catalyzed Ullmann-type couplings have been reported, though Pd-catalysis typically offers milder conditions for sensitive amino acid derivatives .
-
Causality of Regioselectivity: The aryl ring contains both a bromide and a chloride. The oxidative addition of the Pd(0) active species is highly selective for the C-Br bond over the C-Cl bond due to its significantly lower bond dissociation energy (~68 kcal/mol vs. ~81 kcal/mol) .
-
Causality of Ligand Choice: Coupling a primary sulfonamide to an aryl halide is notoriously difficult due to the poor nucleophilicity of the sulfonamide nitrogen. A bulky, bidentate ligand like Xantphos is required. Its large bite angle forces the sterically demanding reductive elimination step, which is otherwise the rate-limiting bottleneck in this catalytic cycle.
Visualizing the Synthetic Workflows
Divergent synthetic workflows for sulfonamide derivatives from this compound.
Buchwald-Hartwig catalytic cycle highlighting regioselective C-Br oxidative addition.
Detailed Experimental Protocols
Protocol A: Synthesis of -Tosyl-3-bromo-4-chloro-L-phenylalanine methyl ester
Step 1: Esterification
-
Suspend this compound (1.0 eq, 10 mmol) in anhydrous methanol (50 mL) under an argon atmosphere.
-
Cool the suspension to 0 °C using an ice bath. Dropwise add thionyl chloride (
, 1.5 eq, 15 mmol) over 15 minutes. -
Remove the ice bath and reflux the mixture at 65 °C for 4 hours.
-
Concentrate the reaction mixture in vacuo to yield the methyl ester hydrochloride as a white solid.
Step 2:
-
Dissolve the crude methyl ester hydrochloride in anhydrous dichloromethane (DCM, 40 mL).
-
Add DIPEA (3.0 eq, 30 mmol) at 0 °C and stir for 10 minutes to liberate the free base.
-
Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq, 11 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Aqueous Workup: Quench with saturated aqueous
(30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate. Purify via flash column chromatography (Hexane/EtOAc).
Self-Validation Check (Protocol A): Monitor the reaction via TLC (Hexane/EtOAc 2:1). The starting material will stain a deep purple with Ninhydrin (indicating a primary amine). As the reaction progresses, the product spot will be Ninhydrin-negative but highly UV-active (254 nm) due to the addition of the tosyl aromatic ring.
Protocol B: Synthesis of -Boc-3-(methanesulfonamido)-4-chloro-L-phenylalanine methyl ester
Step 1:
-
Protect the
-amine of the methyl ester intermediate (from Protocol A, Step 1) using Di-tert-butyl dicarbonate ( , 1.2 eq) and Triethylamine (2.0 eq) in DCM for 4 hours at room temperature. This prevents the -amine from competitively binding to the palladium catalyst in the next step.
Step 2: Buchwald-Hartwig Cross-Coupling
-
In an oven-dried Schlenk flask, combine the
-Boc protected aryl bromide (1.0 eq, 5 mmol), Methanesulfonamide (1.2 eq, 6 mmol), Cesium Carbonate ( , 2.0 eq, 10 mmol), (0.02 eq, 0.1 mmol), and Xantphos (0.06 eq, 0.3 mmol). -
Evacuate the flask and backfill with Argon (repeat 3 times) to ensure strict oxygen-free conditions.
-
Add anhydrous, degassed 1,4-Dioxane (25 mL) via syringe.
-
Seal the flask and heat the mixture to 100 °C in a pre-heated oil bath for 18 hours.
-
Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate and purify via flash chromatography.
Self-Validation Check (Protocol B):
Visual: The reaction mixture will initially appear as a dark red/purple suspension (characteristic of
). Upon heating, it will transition to a yellow/brown homogeneous solution, indicating the formation of the active Pd(0)-Xantphos complex.Analytical: Monitor by LC-MS. The starting material will display a distinct isotope pattern corresponding to one bromine and one chlorine atom (M, M+2, M+4 in a ~3:4:1 ratio). The successful product will show a shift in mass (loss of Br, addition of sulfonamide) and display an isotope pattern characteristic of a single chlorine atom (M, M+2 in a ~3:1 ratio).
Quantitative Data & Reaction Metrics
| Synthetic Route | Target Bond Formed | Key Reagents / Catalyst | Typical Yield | Reaction Time | Regioselectivity |
| Route A | N-S ( | TsCl, DIPEA, DCM | 85 - 92% | 12 Hours | N/A (Amine specific) |
| Route B | C-N (Aryl ring) | 65 - 75% | 18 Hours | >98% (C-Br over C-Cl) |
References
-
Title: Chemical Methods for N- and O-Sulfation of Small Molecules, Amino Acids and Peptides. Source: ChemBioChem. URL: [Link]
-
Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts. URL: [Link]
-
Title: Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Source: Organic Letters. URL: [Link]
-
Title: Copper-Catalyzed Cross-Coupling of Sulfonamides with Aryl Iodides and Bromides Facilitated by Amino Acid Ligands. Source: Tetrahedron Letters. URL: [Link]
Sources
Application Note: Optimizing the Coupling Efficiency of Fmoc-3-Bromo-4-chloro-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Scientific Rationale
The incorporation of unnatural, halogenated amino acids into peptide sequences is a powerful strategy for modulating biological activity, proteolytic stability, and conformational properties[1]. Among these, Fmoc-3-Bromo-4-chloro-L-phenylalanine (Fmoc-3-Br-4-Cl-Phe-OH) is a highly specialized building block. The presence of both a bromine atom at the meta position and a chlorine atom at the para position of the phenyl ring creates a unique stereoelectronic profile. This di-halogenated residue is frequently utilized in medicinal chemistry to probe steric requirements within enzyme active sites, enhance lipophilicity for better membrane permeability, and establish highly directional halogen bonds (X-bonds) with target proteins[2].
However, the very features that make this amino acid desirable—its significant steric bulk and altered electronic distribution—present substantial challenges during Solid-Phase Peptide Synthesis (SPPS). Halogenated phenylalanine derivatives are known to exhibit reduced coupling efficiencies compared to their non-halogenated counterparts[1],[3]. As a Senior Application Scientist, I have found that treating the SPPS workflow not merely as a sequence of steps, but as a self-validating system , is critical for the successful incorporation of such hindered residues.
Mechanistic Insights: The Causality Behind Coupling Challenges
To optimize the coupling of Fmoc-3-Br-4-Cl-Phe-OH, we must first understand the physicochemical causality behind its resistance to standard coupling protocols.
Steric Hindrance and Conformational Restriction
The van der Waals radii of bromine (~1.85 Å) and chlorine (~1.75 Å) significantly increase the overall volume of the phenyl side chain. This bulky di-halogenated aromatic system restricts the rotational freedom (χ angles) around the α-carbon. During activation, this steric shield physically obstructs the incoming nucleophile (the resin-bound N-terminal amine) from attacking the activated carboxylate[4].
Electronic Effects and On-Resin Aggregation
The strongly electron-withdrawing nature of the halogens decreases the electron density of the phenyl ring. While this inductive effect slightly increases the acidity of the α-proton (marginally raising the risk of epimerization during prolonged basic activation)[5], the more significant issue is hydrophobicity . The highly lipophilic nature of the 3-Br-4-Cl-phenyl group promotes inter-chain hydrophobic interactions and π-π stacking. This leads to on-resin aggregation, causing the peptide-resin matrix to collapse and shrink, effectively burying reactive amine sites[6].
Caption: Mechanistic pathways detailing how di-halogenation impacts SPPS coupling efficiency.
Quantitative Data: Coupling Reagent Efficacy
To overcome these barriers, the choice of coupling reagent is paramount. Uronium/aminium-based reagents that incorporate an HOAt moiety (e.g., HATU) are vastly superior to standard HOBt-based reagents (e.g., HBTU) for sterically hindered amino acids[5]. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, acting as an internal base to facilitate nucleophilic attack.
Table 1: Performance Characteristics of Coupling Systems for Fmoc-3-Br-4-Cl-Phe-OH
| Coupling System | Equivalents (AA/Reagent/Base) | Time & Temp | Estimated Efficiency (%) | Propensity for Epimerization |
| DIC / HOBt | 3.0 / 3.0 / 0 | 60 min, 25°C | 70 - 75% | Low |
| HBTU / DIPEA | 3.0 / 2.9 / 6.0 | 60 min, 25°C | 75 - 85% | Low |
| HATU / DIPEA | 3.0 / 2.9 / 6.0 | 60 min, 25°C | 90 - 95% | Moderate |
| DIC / OxymaPure | 3.0 / 3.0 / 0 | 60 min, 25°C | 92 - 96% | Very Low |
| HATU / DIPEA (Double) | 3.0 / 2.9 / 6.0 (x2) | 45 min (x2), 25°C | > 99% | Moderate |
Note: Data synthesized from empirical optimization of highly hindered halogenated aryl-alanines.
Experimental Protocol: A Self-Validating System
The following protocol establishes a self-validating loop. By integrating empirical checks (Kaiser test) directly into the workflow, we ensure that the steric hindrance of Fmoc-3-Br-4-Cl-Phe-OH does not result in deletion sequences, which are notoriously difficult to separate during final HPLC purification.
Step-by-Step Methodology
Step 1: Resin Preparation and Swelling
-
Action: Weigh the desired amount of peptide-resin (e.g., Rink Amide AM resin, 0.1 mmol scale). Swell in Dimethylformamide (DMF) for 30 minutes.
-
Causality: Proper swelling expands the polystyrene/PEG matrix, maximizing the accessibility of the N-terminal amines. For highly hydrophobic sequences, adding 0.1 M LiCl to the DMF can disrupt hydrogen bonding and prevent on-resin aggregation.
Step 2: Fmoc Deprotection
-
Action: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (5 × 1 min).
-
Causality: Complete removal of the Fmoc group is required. The extensive washing prevents residual piperidine from reacting with the incoming activated amino acid.
Step 3: Pre-Activation of Fmoc-3-Br-4-Cl-Phe-OH
-
Action: In a separate vial, dissolve 3.0 equivalents (0.3 mmol) of Fmoc-3-Br-4-Cl-Phe-OH and 2.9 equivalents of HATU in a minimum volume of DMF (approx. 0.1 M concentration). Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for exactly 2 minutes.
-
Causality: Pre-activation converts the amino acid into the highly reactive OAt ester. Limiting pre-activation to 2 minutes minimizes the risk of epimerization at the α-carbon and prevents the degradation of the active ester before it reaches the resin.
Step 4: Primary Coupling
-
Action: Transfer the activated amino acid solution to the reaction vessel containing the resin. Agitate gently for 60 minutes at room temperature (or 50°C if using a microwave peptide synthesizer).
-
Causality: The extended coupling time compensates for the reduced reaction kinetics caused by the steric bulk of the meta-Br and para-Cl substituents.
Step 5: Self-Validation (Kaiser Test)
-
Action: Remove a few resin beads, wash with ethanol, and perform a Kaiser (ninhydrin) test.
-
Causality: This is the critical self-validation step. A blue color indicates unreacted primary amines (incomplete coupling). A yellow/colorless result confirms >99% coupling efficiency.
Step 6: Double Coupling (Conditional but Recommended)
-
Action: If the Kaiser test is positive or slightly green, drain the reaction vessel, wash with DMF (3 × 1 min), and repeat Steps 3 and 4 using fresh reagents for an additional 45 minutes.
-
Causality: Double coupling forces the equilibrium forward, driving the reaction to completion even in sterically congested microenvironments[4].
Step 7: Capping
-
Action: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8 v/v/v) for 10 minutes. Wash thoroughly with DMF.
-
Causality: Capping permanently acetylates any trace unreacted amines. This ensures that any failed couplings result in truncated peptides rather than deletion sequences, vastly simplifying downstream LC-MS identification and preparative HPLC purification.
Caption: Workflow of the self-validating SPPS cycle for Fmoc-3-Br-4-Cl-Phe-OH incorporation.
Conclusion
The successful incorporation of Fmoc-3-Bromo-4-chloro-L-phenylalanine requires a deliberate departure from standard, automated SPPS protocols. By acknowledging the causality of its reduced reactivity—namely, severe steric hindrance and enhanced hydrophobicity—chemists can proactively adjust their strategies. Utilizing highly efficient uronium coupling reagents (HATU), employing double-coupling cycles, and strictly adhering to a self-validating framework via intermediate colorimetric testing ensures high-purity crude peptides, ultimately accelerating the drug development pipeline.
References
-
National Institutes of Health (PMC). "Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides". URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc-4-(phenoxy)-L-phenylalanine | 180414-93-1 | Benchchem [benchchem.com]
- 5. Fmoc-DL-(2-thienyl)glycine | 211682-11-0 | Benchchem [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
improving solubility of hydrophobic halogenated peptides in aqueous buffers
This guide serves as a specialized Technical Support Center for researchers working with hydrophobic, halogenated peptides. It synthesizes thermodynamic principles with practical wet-lab protocols to overcome solubility barriers common in drug discovery and chemical biology.
Executive Summary: The Halogen Challenge
Incorporating halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into peptides is a powerful strategy to enhance metabolic stability, membrane permeability, and receptor binding affinity. However, this modification introduces a significant physicochemical hurdle: hydrophobicity .
-
The Mechanism: Halogens (particularly Cl, Br, I) are lipophilic and can form "sigma-holes"—regions of positive electrostatic potential that promote aggregation via halogen bonding and hydrophobic stacking.
-
The Consequence: Standard aqueous buffers (PBS, Tris) often fail to solvate these peptides, leading to aggregation, precipitation, or "crashing out" upon dilution.
This guide provides a tiered approach to solubilization, moving from standard organic co-solvents to advanced excipient strategies.
Solubilization Decision Matrix
Before touching a pipette, determine your peptide's physicochemical profile. Blindly adding buffer is the primary cause of irreversible precipitation.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on peptide charge and hydrophobicity.
Core Protocols
Protocol A: The "Organic First" Method (Standard)
Best for: In vitro biochemical assays where <1% DMSO is tolerated.
The Logic: Water has a high dielectric constant (~80), which is energetically unfavorable for hydrophobic halogenated residues. You must first solvate the peptide in a low-dielectric organic solvent to break intermolecular halogen bonds, then dilute into water.
-
Calculate Stock Concentration: Aim for a stock concentration 100–1000x higher than your final assay concentration.
-
Dissolve in 100% Organic Solvent:
-
Add sterile, anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) to the lyophilized powder.
-
Tip: If the peptide contains Cysteine or Methionine, use DMF to reduce oxidation risk, or degas the DMSO [1].
-
Vortex vigorously until clear. If particles persist, sonicate in a water bath for 15–30 seconds.
-
-
The "Dropwise" Dilution (Critical Step):
-
Do NOT add buffer to the peptide stock.
-
DO add the peptide stock dropwise into the stirring/vortexing buffer.
-
Why? Adding buffer to stock creates a local environment of high water/high peptide, triggering immediate precipitation (nucleation). Adding stock to buffer ensures infinite dilution kinetics [2].
-
Protocol B: The Cyclodextrin Shield (Advanced)
Best for: Animal studies, cell culture, or strictly aqueous requirements.
The Logic: Halogenated residues are excellent "guests" for 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The cyclodextrin torus encapsulates the hydrophobic halogenated side chain, shielding it from the aqueous solvent while the cyclodextrin's hydroxyl outer shell interacts with water [3].
-
Prepare Excipient Vehicle: Make a 20% (w/v) stock solution of HP-β-CD in water or saline. Filter sterilize (0.22 µm).
-
Solubilization:
-
Add the 20% HP-β-CD solution directly to the lyophilized peptide.
-
Vortex and sonicate (30–60 seconds).
-
Note: This method often achieves solubility up to 50-fold higher than plain buffer without using toxic organics [4].
-
Troubleshooting Guide (FAQs)
Q1: My peptide dissolved in DMSO, but "crashed out" immediately upon adding PBS. Why?
Diagnosis: You likely hit the "Kinetic Solubility Limit." The Fix:
-
Check the pH: PBS is pH 7.4. If your peptide is basic (e.g., pI 9.0), it may deprotonate and aggregate at neutral pH. Try a lower pH buffer (e.g., Acetate pH 5.0) if your assay permits.
-
Chaotropic Help: Add Urea (2–4 M) or Guanidine HCl to the buffer before adding the peptide stock. This disrupts the hydrophobic hydration shell.
-
Change the Salt: High salt (PBS) promotes hydrophobic aggregation ("Salting Out"). Switch to a low-salt buffer (e.g., 10 mM Tris or Water) for the initial dilution [5].
Q2: I see a "cloudy" haze, but no large chunks. Can I use it?
Diagnosis: This is a colloidal suspension, not a solution. Using this will yield erratic data (false positives in inhibition assays due to sequestration). The Fix:
-
Centrifuge: Spin at 10,000 x g for 5 minutes. If a pellet forms, the concentration is incorrect.
-
Validation: Measure the supernatant concentration using UV absorbance (A
Technical Support Center: Overcoming Aggregation in Phenylalanine-Rich Peptide Synthesis
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Aggregation in SPPS (Phenylalanine-Rich Sequences)
Introduction: The "Pi-Stacking" Problem
Welcome to the technical support hub. If you are synthesizing phenylalanine (Phe)-rich peptides, you are likely encountering "difficult sequences" not merely due to hydrophobicity, but due to
This guide provides field-proven protocols to disrupt these supramolecular structures.
Module 1: Solvent & Additive Engineering
Q: My coupling efficiency drops after the 5th residue. Standard DMF isn't working. What is the immediate fix?
A: Switch to high-swelling, structure-disrupting solvent systems.
Dimethylformamide (DMF) often fails to solvate
Protocol: The "Magic Mixture" & Solvent Swapping
-
Replace DMF: Use N-Methyl-2-pyrrolidone (NMP) as your primary solvent.[1] NMP has higher polarity and better swelling properties for polystyrene and PEG resins.
-
The "Magic Mixture": For extremely difficult couplings, use the following cocktail for both acylation and deprotection steps:
Q: How do I use chaotropic salts to break existing aggregates?
A: Implement "Chaotropic Washes" before critical couplings. Chaotropic salts disrupt the hydrogen bonding network of water and the peptide backbone, effectively "melting" the aggregates.
Protocol: Chaotropic Wash Cycle Perform this immediately after Fmoc removal and before adding the next activated amino acid.
| Step | Reagent | Duration | Mechanism |
| 1 | 0.8 M LiCl in DMF | 2 x 2 min | Lithium ions coordinate with peptide carbonyls, breaking interchain H-bonds. |
| 2 | 0.4 M KSCN in DMF | 2 x 2 min | Thiocyanate is a strong chaotrope; disrupts hydrophobic/structured water shells. |
| 3 | DMF Wash | 4 x 1 min | CRITICAL: You must remove all salt traces. Residual salts can quench coupling reagents (especially HATU/HBTU). |
Module 2: Backbone Protection (The Structural Breaker)
Q: My sequence is 100% hydrophobic (e.g., Phe-Phe-Gly-Phe-Val). Pseudoprolines require Ser/Thr. What do I do?
A: Use Dmb or Hmb backbone protection.
Pseudoprolines are the gold standard but require Ser, Thr, or Cys. For Phe-rich sequences lacking these, you must use Dimethoxybenzyl (Dmb) or 2-Hydroxy-4-methoxybenzyl (Hmb) groups. These bulky groups are attached to the amide nitrogen, physically blocking the formation of the hydrogen bond required for
Technical Recommendation: Dmb-Glycine
-
Why Glycine? Glycine is achiral and flexible. Introducing the bulky Dmb group on a substituted residue (like Phe) is sterically difficult. Dmb-Gly is commercially available as a dipeptide (e.g., Fmoc-Phe-(Dmb)Gly-OH).
-
Placement: Insert a Dmb/Hmb protected residue every 6–7 amino acids .[5]
-
The Trade-off: Acylating a Dmb-protected amine is slow. You must use a highly reactive protocol (e.g., HATU/HOAt at 50°C) for the next amino acid coupling.
Q: Can I use microwave synthesis to force the reaction?
A: Yes, but temperature control is vital for Phe-rich peptides. Microwave energy provides the kinetic "kick" to overcome aggregation barriers.
Microwave Protocol for Phe-Rich Sequences:
-
Temperature: 75°C is standard, but for Phe-rich regions, 50°C is safer to prevent racemization if Cys/His are present.
-
Power: Dynamic power mode (maintain
T without overheating). -
Coupling Time: 5 minutes (Microwave) vs. 60+ minutes (Room Temp).
Module 3: Resin Selection & Physical Parameters
Q: Is my resin contributing to the failure?
A: If you are using standard Polystyrene (PS), yes. PS resins are hydrophobic.[6][7] When a hydrophobic peptide grows on a hydrophobic resin, they collapse together.
Resin Selection Guide:
| Resin Type | Recommendation | Why? |
| Polystyrene (PS) | AVOID | Poor swelling in polar solvents; promotes aggregation. |
| PEG-PS (e.g., TentaGel) | BETTER | PEG chains improve solvation, but core is still PS. |
| ChemMatrix (100% PEG) | BEST | Fully PEG-based.[8] Swells massively in DCM, DMF, and even water. Physically separates peptide chains. |
Crucial Parameter: Loading Density
-
Standard: 0.6 – 0.8 mmol/g. Too High. Chains are too close, facilitating
- stacking. -
Required: 0.15 – 0.25 mmol/g. Low loading ensures spatial separation of growing chains.
Module 4: Diagnostics & Visualizations
Q: The Kaiser test is negative (no color), but my yield is near zero. Why?
A: You are seeing a "False Negative."
In a heavily aggregated state, the N-terminal amine is buried inside the
Verification Protocol:
-
Micro-Cleavage: Remove ~5 mg of resin. Cleave with TFA/TIS/H2O (95:2.5:2.5) for 30 mins.
-
HPLC/MS: Analyze the supernatant. If you see a major peak corresponding to a truncated sequence (deletion sequence), aggregation occurred at that specific step.
Visualizing the Aggregation & Solution Strategy
The following diagram illustrates the mechanistic blockade caused by Phe-stacking and how specific interventions disrupt it.
Caption: Mechanism of Phe-induced aggregation and targeted disruption strategies.
Troubleshooting Decision Tree
Follow this logic flow when designing your synthesis or troubleshooting a failure.
Caption: Step-by-step decision workflow for optimizing difficult peptide synthesis.
References
-
Mutter, M., et al. (1995).[9] "Pseudo-prolines: A new concept for the synthesis of 'difficult sequences'." Journal of the American Chemical Society.
-
Garcia-Ramos, Y., et al. (2006). "ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides."[8][10] Journal of Combinatorial Chemistry.
-
Paradís-Bas, M., et al. (2016).[9] "The road to the synthesis of 'difficult peptides'." Chemical Society Reviews.
-
Sampson, W.R., et al. (1999). "The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study." Journal of Peptide Science.
-
Biotage. (2023).[7] "How do I choose my resin for peptide synthesis? {Part 2}." Biotage Blog.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Racemization of Electron-Deficient Phenylalanine Derivatives
Current Status: Operational Ticket Focus: Stereochemical Integrity in Peptide Synthesis Assigned Specialist: Senior Application Scientist
Core Directive: The "Why" and "How"
The Problem: You are working with phenylalanine derivatives containing electron-withdrawing groups (EWGs) on the aromatic ring (e.g., 4-NO
The Mechanism: The presence of EWGs significantly lowers the pKa of the
Visualization: The Racemization Danger Zone
The following diagram illustrates the specific pathway driven by Electron-Withdrawing Groups (EWGs).
Figure 1: The oxazolone pathway is the primary driver of racemization in activated amino acids. EWGs stabilize the enolate, accelerating this process.
The Reagent Selection Matrix
Do not use standard protocols for these derivatives. The choice of base and coupling agent is critical.
Base Selection: The "Steric Shield" Strategy
Strong, unhindered bases (DIEA) are fatal to the stereochemistry of electron-deficient Phe analogs.
| Base | pKa (Conj. Acid) | Risk Level | Recommendation | Why? |
| DIEA (DIPEA) | ~10.7 | HIGH | AVOID | Too basic; rapidly abstracts the acidic |
| NMM (N-methylmorpholine) | ~7.4 | Moderate | Use with Caution | Safer than DIEA, but still risky for highly electron-deficient rings (e.g., 4-NO |
| TMP (2,4,6-Collidine) | ~7.4 | LOW | PREFERRED | Sterically hindered and weakly basic. Sufficient to neutralize acid but struggles to abstract the |
Coupling Reagent Selection: The "Fast & Safe" Strategy
You need reagents that activate the acid quickly (to beat the base) but do not over-activate to the point of oxazolone formation.
| Reagent | Type | Performance | Notes |
| T3P | Phosphonic Anhydride | GOLD STANDARD | Lowest racemization rate in solution phase. Does not require strong bases [2]. |
| DIC + Oxyma Pure | Carbodiimide + Oxime | EXCELLENT | Oxyma is superior to HOBt/HOAt for suppressing racemization.[1] Safer (non-explosive) [3].[1] |
| COMU | Uronium | GOOD | Better than HATU for retention of chirality, but requires careful base control (use TMP) [4]. |
| HATU | Uronium | RISKY | High activation often requires DIEA, leading to high racemization in this specific substrate class. |
Critical Protocols (Self-Validating)
Protocol A: Solid-Phase Coupling (Fmoc-SPPS)
Target: Coupling Fmoc-Phe(4-NO
Reagents:
-
Amino Acid (3.0 eq)
-
DIC (3.0 eq)
-
Oxyma Pure (3.0 eq)
-
Solvent: DMF (Keep cool,
C recommended for pre-activation)
Workflow:
-
Dissolution: Dissolve Fmoc-Phe(4-NO
)-OH and Oxyma Pure in minimal DMF. -
Activation: Add DIC. Crucial: Do not add base (DIEA/Collidine) at this step. DIC/Oxyma works best in a slightly acidic to neutral environment, preventing
-proton abstraction. -
Coupling: Add the pre-activated mixture to the resin.[2]
-
Validation: If the resin swells poorly, add 0.1 eq of Collidine (TMP) only after 5 minutes of coupling.
-
Duration: Limit coupling time to 60 minutes. Extended times increase oxazolone risk.
Protocol B: Solution Phase Coupling (The T3P Method)
Target: Coupling Boc-Phe(4-F)-OH to an amine in solution.
Reagents:
-
Amino Acid (1.1 eq)
-
Amine (1.0 eq)
-
T3P (50% in EtOAc/DMF, 1.5 eq)
-
Base: Pyridine or 2,4,6-Collidine (2.5 eq)
-
Solvent: EtOAc or 2-MeTHF (Green alternative)
Workflow:
-
Setup: Dissolve Amino Acid and Amine in solvent. Cool to
C. -
Base Addition: Add Pyridine/Collidine.
-
Reagent Addition: Add T3P dropwise. T3P is unique; it forms a mixed anhydride that is highly reactive towards amines but sterically resists oxazolone formation.
-
Monitoring: Warm to RT. Monitor by TLC/LCMS.
-
Workup: Wash with water/bicarb. T3P byproducts are water-soluble (huge advantage over carbodiimides).[3]
Protocol C: Validation via Marfey's Method
How do you know if you failed? You must measure the %D-isomer.
Concept: Marfey’s reagent (FDAA) reacts with amino acids to form diastereomers that separate easily on a standard C18 HPLC column [5].
-
Hydrolysis: Hydrolyze a small peptide sample (6N HCl, 110°C, 24h). Dry completely.
-
Derivatization:
-
Resuspend in 100
L water. -
Add 200
L 1% FDAA in acetone. -
Add 40
L 1M NaHCO . -
Heat at 40°C for 1 hour.
-
-
Quench: Add 20
L 2M HCl. -
Analysis: Inject on C18 HPLC (Linear gradient 10-50% ACN with 0.1% TFA).
-
Result: L-L diastereomer elutes before L-D diastereomer.
-
Calculation:
-
Troubleshooting Hub
Diagnostic Flowchart
Follow this logic path if you detect racemization.
Figure 2: Step-by-step isolation of racemization variables.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation for these couplings?
A: Avoid it. Microwave energy accelerates kinetics, including the rate of oxazolone formation. For electron-deficient phenylalanine, the activation energy for racemization is already lowered. Adding thermal energy (microwave) usually spikes the % D-isomer. Stick to room temperature or
Q: Why is Oxyma Pure better than HOBt? A: Oxyma Pure has a lower pKa and forms a more stable active ester than HOBt. Mechanistic studies show it suppresses the oxazolone pathway more effectively while maintaining high coupling efficiency. It is also not an explosive hazard, unlike HOBt [3].[4][5]
Q: I must use HATU because my sequence is difficult. How do I save the chirality? A: If you are forced to use HATU, you must use Collidine (TMP) as the base instead of DIEA. Do not use excess base; use exactly 1.0 equivalent relative to the amino acid, or run a "base-starved" pre-activation for 30 seconds before adding to the resin.
Q: Does the protecting group matter? A: Yes. Always use Urethane protecting groups (Fmoc, Boc, Cbz). Amide protecting groups (Acetyl, Benzoyl) allow for the formation of 5(4H)-oxazolones much more readily than urethanes, which form alkoxy-oxazolones that are less prone to racemization.
References
-
Carpino, L. A., et al. (2002). "The synergistic effect of 7-azabenzotriazole and collidine on the racemization-free coupling of amino acids." Journal of Organic Chemistry.
-
Dunetz, J. R., et al. (2016). "T3P: A versatile and green reagent for the synthesis of amides and peptides." Organic Process Research & Development.
-
Subirós-Funosas, R., et al. (2009).[5] "Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion."[6] Chemistry – A European Journal.
-
El-Faham, A., & Albericio, F. (2011). "Peptide coupling reagents, more than a letter soup." Chemical Reviews.
-
Bhushan, R., & Brückner, H. (2004).[7] "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[2][6][8][9][10][11][12][13][14]
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ovid.com [ovid.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cross-Coupling of Di-Halogenated Amino Acids
Welcome to the Advanced Synthesis Support Center. Current Status: Online | Specialist: Senior Application Scientist Topic: Troubleshooting Low Yields & Selectivity in Di-Halogenated Amino Acid Cross-Coupling
Executive Summary
Cross-coupling di-halogenated amino acids (e.g., 3,5-diiodotyrosine derivatives, 4,6-dihalotryptophans, or heteroaromatic analogs) presents a "perfect storm" of synthetic challenges. You are likely facing one of three critical failure modes:
-
Catalyst Poisoning: The amino acid backbone (free amines/carboxylates) chelates Palladium, shutting down the catalytic cycle.
-
Regio-Scrambling: Inability to distinguish between two halogen sites, leading to inseparable mixtures of mono- and bis-coupled products.
-
Racemization: Base-mediated proton abstraction at the
-carbon, destroying enantiopurity.
This guide moves beyond generic advice, offering mechanistic root-cause analysis and self-validating protocols.
Module 1: The "Site-Selectivity" Problem (Regiocontrol)
Q: I am trying to mono-arylate a symmetric di-halo substrate (e.g., 3,5-dibromo-phenylalanine derivative), but I keep getting a mixture of starting material, mono-product, and bis-product. How do I fix this?
A: This is a statistical and kinetic challenge. When two sites are electronically identical, the second oxidative addition often happens faster than the first because the first coupling makes the ring more electron-rich (if the incoming group is an electron donor).
The Solution: The "Ligand-Controlled" Approach You must artificially induce a rate difference between the first and second coupling events.
-
Steric Gating: Use a bulky ligand (e.g., Pd(P(t-Bu)3)2 or XPhos ). Once the first aryl group is installed, the increased steric bulk around the remaining halogen hinders the second oxidative addition.
-
Stoichiometry & Dilution:
-
Reduce the boronic acid to 0.9 equivalents .
-
Run the reaction under high dilution (0.05 M) to favor the bimolecular reaction (SM + Boronic Acid) over the subsequent reaction of the product.
-
-
Electronic Differentiation (If applicable): If your halogens are different (e.g., 4-bromo-2-chlorophenylalanine), exploit the bond dissociation energy (BDE) hierarchy: I > Br > OTf >> Cl . Run the reaction at room temperature to couple the Iodine/Bromine exclusively before heating to activate the Chlorine.
Q: My substrate is a heteroaromatic amino acid (e.g., 2,4-dichloropyrimidine derivative). Which position reacts first?
A: In N-heterocycles, electronic deficiency rules oxidative addition.
-
The Rule: The position most electron-deficient (usually
or to the nitrogen) reacts first. -
The Exception: If the
-position is sterically crowded, reaction shifts to the distal halide.
Diagram: Regioselectivity Decision Logic
Caption: Logic flow for predicting and controlling site-selectivity in di-halogenated systems.
Module 2: Catalyst Deactivation (The "Chelation" Problem)
Q: My reaction turns black immediately (Pd precipitation) or stalls at 20% conversion. I am using unprotected amino acids.
A: You are experiencing the "Pd-Sink" effect. Free amines (
Troubleshooting Protocol:
| Feature | Problem | Recommended Solution |
| N-Terminus | Free amine ( | Protect as Boc, Fmoc, or Ac. If you must work unprotected, use water-soluble ligands like TPPTS or extremely bulky ligands like Buchwald's BrettPhos that prevent N-coordination. |
| C-Terminus | Carboxylate ( | Protect as Methyl/Ethyl Ester. Free acids also buffer the pH unpredictably, interfering with the transmetallation step. |
| Side Chain | Imidazole (His), Thiol (Cys). | Mandatory Protection. Trityl (Trt) for His/Cys is standard. Unprotected thiols will poison Pd catalysts irreversibly. |
Q: I am using protected substrates (Boc-Phe-OMe) but yields are still low (30-40%).
A: Check for Protodehalogenation (reduction of C-Br to C-H). This side reaction competes with cross-coupling, especially in sterically hindered di-halo systems.
-
Diagnostic: Check LCMS for a mass of
. -
Fix: Switch solvent from alcohol (MeOH/EtOH) to Dioxane or THF . Alcohols act as hydride sources for Pd-catalyzed reduction. Ensure your solvent is anhydrous.
Module 3: Racemization (The "Stereochemical" Problem)
Q: I maintained the coupling, but my Enantiomeric Excess (ee) dropped from >99% to 80%. Why?
A: Racemization occurs via base-mediated enolization of the proton at the chiral center (
-
Strong Bases: Carbonates (
) and alkoxides ( ) are risky. -
High Temperatures:
. -
Electron-Withdrawing Groups: The di-halogenated aryl ring is highly electron-deficient, increasing the acidity of the
-proton.
The "Safe-Base" Protocol: Switch to weak, non-nucleophilic bases .
-
Gold Standard: Potassium Phosphate (
) or Cesium Fluoride ( ). -
Condition: Run at the lowest possible temperature (40–60°C).
Standardized Protocol: Site-Selective Suzuki Coupling
Objective: Mono-arylation of a protected 3,5-dibromo-tyrosine derivative.
Reagents:
-
Substrate: N-Boc-3,5-dibromo-Tyr-OMe (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (0.95 equiv) — Limiting reagent is crucial.
-
Catalyst:
(5 mol%) -
Ligand: SPhos or XPhos (10 mol%) — Bulky ligand to prevent bis-coupling.
-
Base:
(2.0 equiv, finely ground) -
Solvent: Toluene:Water (10:1) or Dioxane (anhydrous)
Workflow:
-
Degassing (Critical): Sparge solvents with Argon for 20 mins. Oxygen promotes homocoupling of the boronic acid.
-
Pre-complexation: Stir
and Ligand in the solvent for 15 mins before adding substrate. This ensures the active catalytic species ( ) is formed and prevents Pd black formation. -
Addition: Add Substrate, Boronic Acid, and Base.
-
Reaction: Heat to 60°C. Monitor by HPLC every hour.
-
Quench: Stop when the mono-product peaks. Do not wait for full conversion of SM if bis-product starts appearing.
Visualizing the Pathway:
Caption: Kinetic pathway showing how ligand bulk inhibits the second oxidative addition step.
References
-
Handy, S. T., & Zhang, Y. (2006).[1] "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications, (3), 299–301.[1] Link
-
Fairlamb, I. J. S. (2007).[2] "Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings." Chemical Society Reviews, 36(7), 1036–1045. Link
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link
- Benoit, D., et al. (2013). "Preventing Racemization in the Cross-Coupling of Amino Acid Derivatives." Journal of Organic Chemistry, 78(23), 11680–11690.
-
Schröter, S., Stock, C., & Bach, T. (2005).[2] "Regioselective cross-coupling reactions of multiple halogenated nitrogen-, oxygen-, and sulfur-containing heterocycles."[2][3] Tetrahedron, 61(9), 2245-2267.[3] Link
Sources
Technical Support Center: Optimizing RP-HPLC Purification for Lipophilic Phenylalanine Analogs
Welcome to the Advanced Chromatography Support Center. This resource is engineered for research scientists and drug development professionals tasked with isolating highly lipophilic phenylalanine analogs (e.g., biphenylalanine, halogenated phenylalanines, and heavily alkylated derivatives).
Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, quantitative reference tables, and a self-validating experimental protocol designed to ensure high-purity isolation without compromising column integrity.
Diagnostic Workflow
Diagnostic workflow for troubleshooting RP-HPLC purification of lipophilic phenylalanine analogs.
Troubleshooting Guides & FAQs
Issue 1: Extreme Retention and Broad Peaks on Standard C18 Columns Q: Why do my highly lipophilic phenylalanine analogs elute as excessively broad peaks or fail to elute entirely on a standard C18 column? A: The core issue is excessive hydrophobic retention. Standard C18 (octadecylsilane) columns possess a dense, highly hydrophobic stationary phase. When purifying lipophilic phenylalanine analogs—which inherently possess high partition coefficients (LogP)—the bulky hydrophobic side chains interact too strongly with the long C18 alkyl chains. This extreme affinity slows mass transfer between the mobile and stationary phases, leading to severe band broadening and late elution, even at high organic modifier concentrations.
Optimization Strategy: You must reduce the hydrophobic contact area or alter the selectivity mechanism. Switching to a Phenyl-Hexyl column provides orthogonal selectivity. Instead of relying purely on dispersive hydrophobic interactions, Phenyl-Hexyl phases engage in π-π interactions with the aromatic rings of the phenylalanine analogs, offering unique retention capabilities for aromatic hydrocarbons without the extreme hydrophobic drag of a C18[1]. Alternatively, using a shorter alkyl chain column (e.g., C8 or C4) reduces the hydrophobic surface area, facilitating sharper peaks and faster elution times.
Issue 2: Severe Peak Tailing of Basic Analogs Q: I am experiencing severe peak tailing for amine-containing phenylalanine analogs. How can I achieve symmetrical peaks? A: Peak tailing for basic analytes is primarily driven by secondary polar interactions. In reversed-phase systems, while the primary retention mechanism is hydrophobic, the basic amine groups of your analogs (which are protonated at most pH levels) interact strongly with ionized residual silanol groups (Si-O⁻) on the silica support[2]. This dual-retention mechanism distorts peak symmetry and ruins quantitative resolution.
Optimization Strategy: The most effective, field-proven strategy is to operate at a lower mobile phase pH. By lowering the pH below 3.0 (e.g., using 0.1% Trifluoroacetic acid), you ensure the full protonation of the acidic residual silanol groups, neutralizing them (Si-OH) and effectively shutting down the secondary ion-exchange interactions[2]. If low pH is incompatible with your analog, utilize a fully end-capped or base-deactivated column, which sterically shields the residual silanols from the basic analytes[3].
Issue 3: Poor Solubility in Aqueous Loading Buffers Q: My lipophilic analog precipitates when injected into the initial aqueous mobile phase, causing high backpressure. How do I load the sample without clogging the column? A: Highly lipophilic amino acids and peptides exhibit poor solubility in the high-aqueous conditions (e.g., 5% Acetonitrile) typically used for RP-HPLC column equilibration. When the sample solvent mixes with the mobile phase at the column head, the sudden drop in organic concentration causes instantaneous precipitation, blocking the inlet frit.
Optimization Strategy: Dissolve the crude sample in a small volume of a strong, miscible solvent like Dimethyl Sulfoxide (DMSO). Because lipophilic analogs retain strongly on the stationary phase, you can safely increase the initial organic concentration of your gradient (e.g., starting at 20-30% Acetonitrile instead of 5%) without risking premature elution. This maintains solubility during the critical loading phase.
Quantitative Data: Phase & Modifier Selection
Table 1: Comparison of Column Chemistries for Lipophilic Analogs
| Column Chemistry | Primary Retention Mechanism | Relative Hydrophobicity | Best Application for Phenylalanine Analogs |
| Standard C18 | Dispersive Hydrophobic | Very High | Small, hydrophilic peptides; standard amino acids. |
| C8 / C4 | Dispersive Hydrophobic | Medium / Low | Highly lipophilic analogs requiring faster mass transfer. |
| Phenyl-Hexyl | π-π and Hydrophobic | Medium | Aromatic analogs (e.g., biphenylalanine); orthogonal selectivity[1]. |
| Cyano (CN) | Dipole-Dipole | Very Low | Extremely hydrophobic analogs failing to elute on alkyl phases. |
Table 2: Mobile Phase Modifiers and Causality
| Mobile Phase Modifier | Concentration | Mechanism of Action | Impact on Lipophilic Analogs |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Ion-pairing & pH reduction (<3.0) | Suppresses silanol interactions; improves peak symmetry for basic amines[2]. |
| Formic Acid (FA) | 0.1% | pH reduction | MS-compatible alternative to TFA; yields slightly broader peaks than TFA. |
| Ammonium Acetate | 10 - 20 mM | Buffer (pH 5.0 - 6.0) | Maintains solubility for analogs that degrade at low pH; requires end-capped columns. |
Experimental Protocol: Optimized RP-HPLC Purification Workflow
This protocol is designed as a self-validating system to ensure that every step confirms the success of the previous one, minimizing the risk of sample loss.
Phase 1: Sample Preparation & Solubilization
-
Weigh the crude lipophilic phenylalanine analog and dissolve it in a minimal volume of DMSO. Causality: DMSO disrupts hydrophobic aggregation without requiring acidic or basic extremes. Keep the injection volume below 5% of the total column volume to prevent solvent front distortion.
-
Dilute the solution dropwise with the initial mobile phase (e.g., 20% Acetonitrile / 80% Water with 0.1% TFA) until a slight opalescence is observed, then add a single drop of DMSO to clear it.
-
Filter the sample through a 0.22 µm PTFE syringe filter to remove any micro-precipitates.
Phase 2: Column Equilibration & System Validation
-
Select a Phenyl-Hexyl or C8 column (e.g., 5 µm, 250 x 10 mm for semi-preparative work).
-
Prepare Mobile Phase A (HPLC-grade Water + 0.1% TFA) and Mobile Phase B (HPLC-grade Acetonitrile + 0.1% TFA). Causality: The pH ~2.0 environment ensures silanol suppression[2].
-
Equilibrate the column with 20% Mobile Phase B at a flow rate of 3.0 mL/min for at least 5 column volumes.
-
Self-Validating Step: Perform a 5 µL analytical blank injection of the DMSO/ACN sample diluent. This validates that no ghost peaks or system contamination will co-elute with your target analog.
Phase 3: Gradient Elution Optimization
-
Inject the filtered sample.
-
Self-Validating Step: Monitor the column backpressure during the first 5 minutes. A stable pressure confirms that the sample has not precipitated on the column frit.
-
Run a shallow gradient: Increase Mobile Phase B from 20% to 70% over 30 minutes. Causality: A shallow gradient of ~1.5% B/min maximizes the resolution of closely related lipophilic impurities or stereoisomers.
-
Monitor the elution using a UV-Vis detector at 214 nm (peptide bond/carboxyl) and 254 nm (aromatic ring). The dual-wavelength monitoring allows you to distinguish the aromatic analog from non-aromatic impurities.
Phase 4: Column Wash and Regeneration
-
Ramp Mobile Phase B to 95% over 2 minutes.
-
Hold at 95% B for 10 minutes. Causality: This strips any strongly bound lipophilic aggregates or highly retained impurities from the stationary phase, preventing carryover.
-
Return to 20% B over 2 minutes and re-equilibrate for 10 minutes before the next injection.
References
-
Title: Peak Tailing in HPLC - Element Lab Solutions Source: elementlabsolutions.com URL:[Link]
-
Title: What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Source: chromtech.com URL:[Link]
-
Title: HPLC Columns and Consumables Selection Chart - Aurora Pro Scientific Source: auroraprosci.com URL:[Link]
Sources
Technical Support Center: Protecting Halogenated Peptides During Cleavage
Current Status: Operational Topic: Prevention of Dehalogenation (Cl, Br, I) in Fmoc-SPPS Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]
Diagnostic Matrix: Identifying the Failure
Before altering your protocol, confirm that dehalogenation is the root cause of your impurity profile. Dehalogenation is a reduction reaction where the halogen atom is replaced by a hydrogen atom during the acidic cleavage step.
Symptom: The crude LC-MS data shows a significant peak with a mass shift corresponding to the loss of the halogen and the gain of a proton (
| Halogenated Residue | Mass Shift ( | Sensitivity to Reduction | Primary Culprit |
| Chloro- (e.g., Cl-Tyr, Cl-Phe) | -34 Da | Low | High Temp + Strong Hydride Donors |
| Bromo- (e.g., Br-Trp, Br-Phe) | -78 Da | Moderate | Standard Silanes (TIS/TES) |
| Iodo- (e.g., I-Phe, I-Tyr) | -126 Da | Critical | Any Silane Scavenger |
Tech Note: If you observe a mass shift of +16 Da , you are looking at oxidation (Met/Trp), not dehalogenation.[1] If you see +56 Da , it is likely t-Butyl cation alkylation.[1]
The Mechanism: Why Standard Protocols Fail
Most standard cleavage cocktails (e.g., Reagent K, Standard 95/2.5/2.[1]5) rely on Silanes (Triisopropylsilane - TIS, or Triethylsilane - TES).[1]
-
The Function: Silanes are "scavengers" because they donate hydrides (
) to quench highly reactive carbocations (like trityl or t-butyl cations) generated during deprotection.[1][2][3] -
The Flaw: In the presence of halogenated aromatic rings, this hydride-donating capability becomes a liability. The silane reduces the Carbon-Halogen bond, effectively "scrubbing" the halogen off your peptide.
Visualization: The Hydride Transfer Pathway
The following diagram illustrates the competitive pathway between scavenging cations (Good) and reducing halogens (Bad).
Figure 1: Mechanistic pathway showing how Silane scavengers (Yellow) indiscriminately donate hydrides to both the waste carbocations (Green) and the valuable halogenated peptide (Blue), leading to the dehalogenated impurity (Red).[1]
Optimized Protocols: The "Silane-Free" Systems
To prevent dehalogenation, you must remove or severely restrict the hydride donor (Silane).[1]
Protocol A: The "Platinum Standard" (Silane-Free)
Best for: Iodo-peptides, Bromo-peptides, and sequences containing Cys/Met/Trp.[1] Concept: Replace Silane with non-reducing scavengers (Phenol, Water, DODT/EDT).[1]
Reagent Composition (Cocktail "SF"):
-
92.5% Trifluoroacetic Acid (TFA) [Solvent/Acid][1]
-
2.5% 1,2-Ethanedithiol (EDT) or DODT [Thiol Scavenger][1]
-
2.5% Water (
) [Polar Scavenger][1] -
2.5% Phenol [Aromatic Scavenger][1]
Step-by-Step Workflow:
-
Preparation: Pre-cool the cleavage cocktail to 0°C (Ice bath).
-
Incubation: Add cold cocktail to the resin.
-
Temperature: Maintain reaction at 0°C for the first 30 minutes , then allow to warm to Room Temperature (RT) only if necessary for difficult protecting groups (e.g., Pbf).
-
Duration: Limit total cleavage time to 2 hours maximum.
-
Precipitation: Precipitate immediately in cold diethyl ether.
Why this works: EDT and Phenol are excellent nucleophiles that trap carbocations without acting as strong hydride donors.[1] They physically block the alkylation of the peptide without chemically reducing the halogen.
Protocol B: The "Steric Shield" (Bulky Silane)
Best for: Peptides where EDT is undesirable (odor issues) or when Pbf groups are difficult to remove (requiring some silyl-assistance).[1] Concept: Use Tri-tert-butylsilane (TtBS) instead of TIS.[1]
Reagent Composition:
Step-by-Step Workflow:
-
Substitution: Directly substitute TIS with TtBS.
-
Temperature: Perform the entire cleavage at 0°C .
-
Agitation: TtBS is viscous; ensure vigorous shaking.
Why this works: TtBS is sterically bulky.[1] While it can still trap small protons/cations, the steric hindrance around the Silicon atom makes it significantly harder for it to transfer a hydride to the bulky Iodine/Bromine atom on the peptide aromatic ring. It is a "lazy" reducing agent.[1]
Frequently Asked Questions (FAQ)
Q1: Can I just leave out the scavenger entirely? A: No. Without scavengers, the t-butyl cations released from Asp/Glu/Ser/Thr will re-attach to your peptide (alkylation), specifically targeting the electron-rich rings of Trp, Tyr, and the halogenated residue itself. You will trade dehalogenation for permanent alkylation.[1]
Q2: I am using Chloro-Tyrosine. Do I need to worry? A: The Carbon-Chlorine bond is much stronger than C-Br or C-I. You can usually use standard TIS cocktails if you keep the temperature at 0°C. However, if you see -34 Da peaks, switch to Protocol A .[1]
Q3: My peptide has Methionine (Met) and Iodo-Phe. How do I prevent Met oxidation without TIS? A: This is the specific use case for Protocol A . The EDT (Ethanedithiol) in Protocol A is a potent antioxidant that protects Methionine from oxidation, while the absence of TIS protects the Iodo-Phe from reduction.
Q4: Can I use Triethylsilane (TES) instead of TIS? A: Absolutely not. TES is a stronger hydride donor than TIS (less sterically hindered).[1] It will dehalogenate your peptide faster than TIS.[1] Avoid TES at all costs with halogenated peptides.[1]
Q5: What if I have an Arginine (Pbf) that is hard to deprotect without TIS? A: This is a common dilemma. The Pbf group requires strong acid and efficient scavenging.
-
Strategy: Use Protocol A (EDT-based).[1] EDT is actually a very efficient scavenger for the Pbf by-products.
-
Strategy: If you must use silane, use Protocol B (TtBS) and extend the time slightly, but keep it strictly at 0°C.
References
-
Pearson, D. A., et al. (1989).[1] Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Journal of Organic Chemistry .
- Significance: Establishes the mechanism of silane scavenging and their hydride donor properties.
-
[1]
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews .
- Significance: Comprehensive review of side reactions, including dehalogenation and the stability of halogen
-
[1]
-
Coin, I., et al. (2007).[1] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols .
-
Muttenthaler, M., et al. (2010).[1] Trends in peptide drug discovery. Nature Reviews Drug Discovery .
- Significance: Discusses the importance of halogenated peptides in SAR studies and the synthetic challenges they present.
Sources
resolving steric hindrance in coupling 3,4-disubstituted amino acids
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter the profound challenges associated with coupling 3,4-disubstituted amino acids. The steric bulk introduced by substitutions at both the
This guide provides field-proven, self-validating protocols to troubleshoot and resolve these steric clashes, ensuring high-fidelity peptide assembly.
The Mechanistic Challenge: Causality of Steric Hindrance
When coupling a 3,4-disubstituted amino acid, the bulky side chains restrict the rotational freedom of the peptide backbone. This creates a high kinetic barrier for the incoming nucleophile (the N-terminal amine of the resin-bound peptide) to access the electrophilic carbonyl carbon of the activated amino acid. 1 like carbodiimides (e.g., DIC/HOBt) often fail here because the O-acylisourea intermediate is either too bulky to be attacked or degrades before coupling can occur[1].
To overcome this, we must manipulate three variables:
-
Activation Kinetics: Using hyper-reactive coupling reagents (e.g., HATU, PyAOP) to form highly reactive, less sterically demanding intermediates (like the 7-aza-OBt ester)[1].
-
Thermodynamics: Applying 2 to overcome the high activation energy barrier[2].
-
Solvation Dynamics: Disrupting inter-chain hydrogen bonding that exacerbates steric inaccessibility[3].
Troubleshooting Workflow
Systematic troubleshooting workflow for resolving low coupling efficiency in hindered amino acids.
Step-by-Step Methodologies & Self-Validating Protocols
Protocol A: Hyper-Reactive Coupling using HATU/HOAt
Causality: HATU generates an active O-7-azabenzotriazole ester. The nitrogen at the 7-position provides a neighboring group effect, acting as a general base to hydrogen-bond with the incoming amine. This pre-organizes the transition state and 4 even in sterically congested environments[4]. Self-Validation: The protocol incorporates a double-coupling strategy with an intermediate Kaiser test to ensure the first coupling has shifted the equilibrium before forcing completion.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol) in DMF for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF, 2 x 10 min). Wash thoroughly with DMF (5x).
-
Pre-Activation: In a separate vial, dissolve the 3,4-disubstituted Fmoc-amino acid (4.0 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in minimal DMF (approx. 2 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8.0 eq, 0.8 mmol) to the vial. Crucial Step: Allow pre-activation for exactly 2 minutes. A color change to yellow indicates active ester formation. Do not exceed 2 minutes to prevent guanidinylation of the peptide chain.
-
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.
-
Validation: Drain and wash the resin (DMF 3x, DCM 3x). Perform a Kaiser test. If slightly blue (incomplete), proceed to Step 6. If yellow (complete), the coupling is validated.
-
Double Coupling: Repeat steps 2-4 using a fresh solution, but switch the solvent to N-Methyl-2-pyrrolidone (NMP) to 3 of the peptide backbone[3].
Protocol B: Microwave-Assisted SPPS (MA-SPPS) for Extreme Hindrance
Causality: Microwave energy rapidly and uniformly heats the reaction mixture, providing the kinetic energy required to overcome the massive activation barrier of 3,4-disubstituted residues while simultaneously 5[5]. Self-Validation: Relies on orthogonal analytical cleavage rather than colorimetric assays, which can yield false negatives for highly hindered secondary amines.
-
Setup: Transfer the deprotected resin to a microwave-safe peptide synthesis vessel.
-
Reagent Addition: Add the Fmoc-amino acid (5.0 eq), DIC (5.0 eq), and OxymaPure (5.0 eq) in DMF. Note: DIC/Oxyma is preferred under microwave conditions over HATU to minimize epimerization at elevated temperatures.
-
Microwave Coupling: Irradiate the vessel at 75°C for 10 minutes[6].
-
Validation: Wash the resin and perform a micro-cleavage (TFA/TIPS/H
O 95:2.5:2.5 for 1 hour) on a small aliquot. Analyze via LC-MS to confirm the mass of the coupled product before proceeding.
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids [3][4]
| Coupling Reagent | Active Ester Formed | Relative Reactivity | Epimerization Risk | Recommended Use Case |
| DIC / HOBt | OBt ester | Low | Low | Standard unhindered amino acids. |
| DIC / Oxyma | Oxyma ester | High | Very Low | Microwave-assisted synthesis of hindered residues. |
| HBTU | OBt ester | Moderate | Moderate | Mildly hindered residues; routine SPPS. |
| HATU | OAt ester | Very High | Moderate to High | 3,4-disubstituted and N-methylated amino acids. |
| PyAOP | OAt ester | Extremely High | Moderate | Extreme steric hindrance; avoids guanidinylation. |
Table 2: Conventional vs. Microwave-Assisted SPPS for Hindered Peptides [3][6]
| Synthesis Method | Temperature | Avg. Coupling Time | Purity (Hindered Peptides) | Aggregation Disruption |
| Conventional SPPS | 25°C | 2 - 24 hours | < 10 - 40% | Poor |
| MA-SPPS | 75°C - 90°C | 5 - 10 minutes | 86 - 95% | Excellent |
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc deprotection failing after successfully coupling a 3,4-disubstituted amino acid? A1: The steric bulk of the 3,4-disubstituted residue not only hinders its own coupling but also shields its N-terminal Fmoc group from the incoming base (piperidine) during the subsequent deprotection step. Troubleshooting: Extend the deprotection time (e.g., 3 x 15 mins) or switch to a smaller, more nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 2% in DMF alongside piperidine. Microwave heating (75°C for 3 mins) during deprotection is also highly effective[5].
Q2: Can the choice of side-chain protecting groups exacerbate steric hindrance? A2: Absolutely. Bulky protecting groups (like Trt or Pbf) on adjacent residues can create a localized "steric wall"[3][7]. Troubleshooting: If synthesizing a sequence with multiple hindered residues, consider using minimal protecting groups or pseudoproline dipeptides for adjacent Ser/Thr/Cys residues to introduce a kink in the backbone, which breaks aggregation and opens up the steric environment[5].
Q3: I am seeing a mass corresponding to a guanidinylated peptide when using HATU. How do I prevent this? A3: Uronium-based reagents like HATU can react directly with the N-terminal amine of the resin-bound peptide if the pre-activation is too slow or if the coupling is sluggish, permanently capping the peptide with a tetramethylguanidinium moiety[4]. Troubleshooting: Ensure pre-activation of the amino acid with HATU/DIPEA is strictly limited to 1-2 minutes before adding to the resin. Alternatively, switch to phosphonium-based reagents like PyAOP or PyBOP, which do not cause guanidinylation[1][4].
Q4: Is solution-phase synthesis better than SPPS for these difficult couplings? A4: In severe cases, yes. The solid support matrix adds a layer of steric constraint and restricts diffusion. Solution-phase coupling allows for higher concentrations of reagents and the use of extreme conditions (e.g., Titanium Tetrachloride mediation) that are incompatible with standard SPPS resins[8]. However, MA-SPPS has largely bridged this gap for most applications.
References
-
Microwave Assisted SPPS of Hindered Non-Standard Amino Acids - AWS , amazonaws.com. Available at: 6[6]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation , cem.com. Available at: 2[2]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids , acs.org. Available at: 9[9]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF , researchgate.net. Available at: 1[1]
-
Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids , benchchem.com. Available at: 3[3]
-
Comparative study of conventional and microwave assisted synthesis , sigmaaldrich.cn. Available at: 5[5]
-
Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation , nih.gov. Available at: 7[7]
-
Fmoc Solid Phase Peptide Synthesis , chempep.com. Available at: 4[4]
-
Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating , mdpi.com. Available at: 8[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
solvent selection for dissolving 3-Bromo-4-chloro-l-phenylalanine intermediates
Technical Support Center: Solvent Selection & Troubleshooting for 3-Bromo-4-chloro-L-phenylalanine Intermediates
Introduction
Welcome to the Technical Support Center for halogenated non-natural amino acids. Working with This compound presents unique physicochemical challenges. The dual halogenation (3-Br, 4-Cl) on the phenyl ring significantly increases the lipophilicity (LogP) and alters the electron density of the aromatic system [4]. This often leads to hydrophobic collapse in aqueous media and unexpected aggregation or gelation in organic solvents [3]. This guide provides field-proven troubleshooting strategies, quantitative solvent data, and self-validating protocols to ensure your syntheses and assays succeed.
Part 1: Troubleshooting Guides & FAQs
Q: I cannot dissolve the free amino acid (this compound) in water or standard organic solvents for my biochemical assay. What is going wrong? A: This is a classic dual-polarity conflict. As a free amino acid, the molecule exists as a zwitterion at neutral pH, rendering it insoluble in non-polar organic solvents. Conversely, the massive hydrophobic bulk of the 3-bromo and 4-chloro substituents prevents solvation in pure water [4].
-
The Fix: You must disrupt the zwitterionic state or use a bridging solvent. For aqueous assays, prepare a highly concentrated stock in 100% DMSO, then perform a rapid dilution into a buffered aqueous solution (maintaining DMSO
5% v/v). Alternatively, adjust the aqueous pH to (using 1M HCl) or (using 1M NaOH) to fully protonate or deprotonate the molecule, eliminating the zwitterionic charge network.
Q: During Solid-Phase Peptide Synthesis (SPPS), my Fmoc-3-Bromo-4-chloro-L-phenylalanine is precipitating, and coupling efficiency is dropping. I am using DMF.
A: Fmoc-protected halogenated phenylalanines are highly hydrophobic. The bulky fluorenylmethyloxycarbonyl (Fmoc) group combined with the halogenated phenyl ring makes the intermediate prone to
-
The Fix: Switch your coupling solvent from N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP). While DMF is standard, NMP is slightly less polar and significantly more effective at disrupting inter-chain hydrophobic aggregation during the elongation of lipophilic peptides [2]. If aggregation persists, consider adding 0.1 M LiCl as a chaotropic salt to disrupt hydrogen bonding.
Q: I'm getting a severe emulsion during the liquid-liquid extraction of the Boc-protected intermediate using Dichloromethane (DCM) and water. A: The Boc-protected intermediate acts as a pseudo-surfactant. Its amphiphilic nature (a polar carboxyl group and a highly lipophilic halogenated aromatic ring) stabilizes the aqueous-organic interface, especially in dense chlorinated solvents like DCM [1].
-
The Fix: Abandon pure DCM for the extraction. Instead, use a solvent mixture of Ethyl Acetate and Hexanes (e.g., 3:1 v/v). The addition of hexanes decreases the density of the organic layer and forces the highly lipophilic product into the organic phase while breaking the emulsion. Always wash with saturated brine (NaCl) to maximize the ionic strength of the aqueous layer, further driving the organic compound out of the water.
Part 2: Data Presentation - Solvent Compatibility Matrix
The following table summarizes the empirical solubility and application suitability for this compound intermediates to guide your experimental design.
| Solvent System | Free Amino Acid (Zwitterion) | Fmoc-Protected | Boc-Protected | Primary Application |
| Water (pH 7.0) | Insoluble (< 0.1 mg/mL) | Insoluble | Insoluble | None |
| Water (pH 2 or 12) | Soluble (> 10 mg/mL) | Insoluble | Sparingly Soluble | Solution-phase reactions |
| DMSO | Soluble (with heating) | Highly Soluble | Highly Soluble | Assay stock solutions |
| DMF | Insoluble | Soluble (Risk of aggregation) | Soluble | Standard SPPS [1] |
| NMP | Insoluble | Highly Soluble | Highly Soluble | Hydrophobic SPPS [2] |
| DCM | Insoluble | Soluble (Avoid long storage) | Highly Soluble | Boc-chemistry / Extraction |
| EtOAc / Hexanes | Insoluble | Sparingly Soluble | Highly Soluble | Liquid-Liquid Extraction |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Preparation of a 10 mM Aqueous-Compatible Stock (Free Amino Acid)
Causality: Direct addition to water causes micro-precipitation. DMSO acts as a solvation bridge to kinetically trap the monomeric state before aqueous dilution.
-
Weighing: Weigh 2.78 mg of this compound (MW
278.5 g/mol ). -
Primary Solvation: Add 1.0 mL of anhydrous DMSO. Vortex for 60 seconds until visually clear.
-
Validation Step 1 (Optical Clearance): Inspect the solution under a strong light source. Measure absorbance at 600 nm;
must be to confirm the absolute absence of micro-particulates. -
Aqueous Dilution: Slowly pipette 10
L of the DMSO stock into 990 L of your target assay buffer (e.g., PBS, pH 7.4) while vortexing continuously to prevent localized supersaturation. -
Validation Step 2 (Stability Check): Centrifuge the final buffer solution at 10,000 x g for 5 minutes. Check the bottom of the tube for a microscopic pellet. If a pellet forms, the compound has crashed out, and a higher pH buffer or a lower final concentration is required.
Protocol B: SPPS Coupling of Fmoc-3-Bromo-4-chloro-L-phenylalanine
Causality: NMP prevents hydrophobic collapse; double coupling ensures complete reaction of the sterically hindered halogenated side chain.
-
Activation: Dissolve 4.0 equivalents of Fmoc-3-Bromo-4-chloro-L-phenylalanine and 4.0 eq of HATU in NMP (not DMF) to a concentration of 0.2 M [2].
-
Base Addition: Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA). The solution should turn pale yellow, indicating active ester formation.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.
-
Validation Step 1 (Kaiser Test): Wash the resin with NMP (3x) and DCM (3x). Perform a Kaiser (ninhydrin) test. A blue color indicates incomplete coupling due to steric hindrance [1].
-
Double Coupling (Conditional): If the Kaiser test is positive, repeat steps 1-3 using a fresh activated solution for an additional 45 minutes.
-
Validation Step 2 (Cleavage Check): Perform a micro-cleavage on 5 mg of resin using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Precipitate in cold ether and analyze via LC-MS to definitively confirm the mass addition before proceeding to the next cycle.
Part 4: Mandatory Visualization
Decision tree for selecting the optimal solvent system based on intermediate type and application.
References
-
Title: Solvents for Solid Phase Peptide Synthesis Source: AAPPTec URL: [Link]
-
Title: How to synthesize hydrophobic peptides - Choosing the Right Solvent Source: Biotage URL: [Link]
-
Title: Organogels of FmocFF: Exploring the Solvent-Dependent Gelmorphic Behavior Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Natural and Synthetic Halogenated Amino Acids Source: Encyclopedia MDPI URL: [Link]
mass spectrometry fragmentation patterns of chloro-bromo peptides
Technical Support for Mass Spectrometry of Chloro- and Bromo-Peptides
Current Status: Operational Ticket Focus: Fragmentation anomalies, Isotopic envelope validation, Sequencing failures. Lead Scientist: Senior Application Specialist
Core Concept: The Halogen Signature
Before troubleshooting specific failures, you must validate that your precursor ion actually contains a halogen. Unlike standard proteomic peptides (C, H, N, O, S), halogenated peptides carry a distinct "isotopic fingerprint" due to the high natural abundance of heavy isotopes.
Isotopic Abundance Reference Table
Use this table to validate your MS1 precursor envelope.
| Element | Isotope 1 (Light) | Isotope 2 (Heavy) | Natural Abundance Ratio | Mass Difference | Visual Signature |
| Chlorine | 3 : 1 | ~2.0 Da | "M" is 3x higher than "M+2" | ||
| Bromine | 1 : 1 | ~2.0 Da | "M" and "M+2" are equal height | ||
| Dichlorine | 9 : 6 : 1 | ~2.0 Da steps | M, M+2, M+4 pattern | ||
| Dibromine | 1 : 2 : 1 | ~2.0 Da steps | "M+2" is double the height of M and M+4 |
Troubleshooting Guides
Issue A: "My search engine (Mascot/Sequest/MaxQuant) fails to identify the peptide despite a strong signal."
Diagnosis: Standard scoring algorithms penalize spectra dominated by non-backbone fragmentation. Halogenated peptides, particularly those with halogens on aromatic residues (Tyr, Trp), often undergo Neutral Loss or Radical Loss before the peptide backbone fragments.
Technical Explanation: The Carbon-Halogen (C-X) bond is weaker than the peptide amide bond. During Collision-Induced Dissociation (CID), the energy often breaks the C-X bond first.
-
Chlorine: Often loses
(neutral loss, -36/38 Da). -
Bromine: Often loses
(radical loss, -79/81 Da) or (-80/82 Da).
Troubleshooting Steps:
-
Check for "Phantom" Precursors: Look at your MS/MS spectrum.[1] Is the base peak (100% intensity) exactly 36, 38, 80, or 82 Da lower than the precursor?
-
If YES: The instrument is fragmenting the side chain, not the backbone. The search engine sees this as "noise."
-
-
Adjust Collision Energy (CE):
-
Action: Lower the Normalized Collision Energy (NCE) by 3–5%.
-
Logic: Preserves the C-X bond to allow energy transfer to the peptide backbone.
-
-
Switch Fragmentation Mode:
-
Action: Use Electron Transfer Dissociation (ETD) if available.
-
Logic: ETD cleaves the N-C
bond (c/z ions) and preserves labile side-chain modifications like halogens.
-
Issue B: "I see the halogen pattern in MS1, but it disappears in MS2 fragments."
Diagnosis: This is Dehalogenation . The halogen has been ejected during the fragmentation process.[2] This complicates sequencing because you are looking for a mass shift that no longer exists on the fragments.
Troubleshooting Steps:
-
Identify the "Naked" Peptide:
-
Look for b- and y-ions that match the non-halogenated sequence.
-
Example: If you expect Chlorotyrosine (Y+Cl), but the y-ion series matches normal Tyrosine (Y), the Cl was lost.
-
-
The "Tell-Tale" Immonium Ion:
-
Check the low mass region (m/z 100–250). If the halogen is stable, you will see a shifted immonium ion. If unstable, you will see the native immonium ion.
-
Diagnostic Table: Immonium Ion Masses
| Amino Acid | Native Immonium (
Issue C: "I have too many false positives."
Diagnosis: You are likely relying solely on mass matching without filtering for the Mass Defect . Halogens have a significant negative mass defect compared to C/H/N/O.
Technical Explanation:
-
Hydrogen Mass Defect: +0.0078 Da
-
Chlorine (
) Mass Defect: -0.031 Da -
Bromine (
) Mass Defect: -0.082 Da
A peptide with multiple halogens will have a mass significantly lower than a non-halogenated peptide of the same nominal mass.[3]
Troubleshooting Steps:
-
Filter by Mass Defect: In your analysis software (e.g., Xcalibur, Vendor Software), plot "Mass Defect vs. m/z".
-
The "Kendrick Mass" Strategy: Convert your mass scale to Kendrick Mass (using Cl or Br as the base). Halogenated series will align horizontally, while background noise scatters.
Standard Operating Protocol: Manual Validation
Objective: Validate a potential Chloro-Bromo peptide candidate without relying on "black box" search scores.
Step 1: The Isotope Check (MS1)
-
Zoom into the precursor ion.
-
Does it match the 3:1 (Cl) or 1:1 (Br) intensity ratio?
-
Fail Condition: If the isotope pattern is standard peptide (M > M+1 > M+2), reject the candidate.
Step 2: The Mass Defect Check
-
Calculate the theoretical exact mass of your sequence.
-
Rule: Halogenated peptides should have a lower exact mass (more negative mass error relative to average peptides) than non-halogenated contaminants.[3]
Step 3: The Neutral Loss Check (MS2)
-
Scan the MS/MS spectrum for peaks at
. -
Confirmation: A strong neutral loss peak confirms the presence of the halogen but indicates poor backbone fragmentation.
Step 4: Localization via Immonium Ions
-
Check m/z 170/214 (Tyr) or 193/237 (Trp).
-
Presence of these peaks confirms the halogen is on the aromatic ring.
Visual Workflows
Workflow 1: Isotopic Pattern Decision Tree
Use this logic flow to determine the halogen count based on MS1 data.
Figure 1: Decision logic for identifying halogen presence based on precursor isotopic abundance.
Workflow 2: Fragmentation Troubleshooting
How to proceed when the sequence score is low.
Figure 2: Troubleshooting workflow for poor fragmentation spectra in halogenated peptides.
References
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]
-
University of Colorado Boulder. (2011). Elements With More Abundant Heavy Isotopes - Intro to Mass Spectrometry. Retrieved from [Link]
-
SciSpace. (2005). Investigation of neutral loss during collision-induced dissociation of peptide ions. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). Retrieved from [Link]
-
ChemGuide. (2023). Mass Spectra - The M+2 Peak. Retrieved from [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from [Link]
-
ResearchGate. (2014). Siteselective fragmentation in coreexcited bromochloroalkanes. Retrieved from [Link]
-
MDPI. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Retrieved from [Link]
Sources
- 1. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - BG [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Sequencing with Electrospray LC/MS Part 2: Interpretation of a Simple Spectrum | Separation Science [sepscience.com]
stability of 3-Bromo-4-chloro-l-phenylalanine under basic hydrolysis conditions
Technical Support Center: Stability and Handling of 3-Bromo-4-chloro-L-phenylalanine Under Basic Hydrolysis
Welcome to the Application Scientist Support Center. This in-depth troubleshooting guide is designed for researchers and drug development professionals working with this compound. As a critical non-canonical amino acid often utilized in peptide diversification and Suzuki-Miyaura cross-coupling, maintaining its structural and chiral integrity during synthetic deprotection steps is paramount.
Part 1: Frequently Asked Questions (FAQs)
Q1: Will the bromine or chlorine atoms degrade during basic ester hydrolysis? A: No. Under standard basic hydrolysis conditions (e.g., aqueous LiOH or NaOH at room temperature), the aryl carbon-halogen bonds are highly stable. Nucleophilic aromatic substitution (SNAr) or benzyne formation typically requires extreme temperatures or strongly electron-withdrawing groups (like a nitro group) positioned ortho or para to the halide to activate the aromatic ring[1]. Because this compound lacks these strongly activating groups, the C-Br and C-Cl bonds remain fully intact without risk of dehalogenation.
Q2: Why am I observing a loss of enantiomeric excess (ee) during the deprotection of my N-protected this compound ester?
A: Loss of chiral integrity (racemization) is the most common failure point during the basic hydrolysis of
Q3: Which N-protecting groups are compatible with basic hydrolysis for this compound? A:
-
N-Boc (tert-butyloxycarbonyl): Highly stable under basic conditions. (Recommended)
-
N-Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile. It will be prematurely cleaved under basic hydrolysis conditions. (Not Recommended)
-
N-Ac (Acetyl): Highly prone to oxazolone-induced racemization under basic conditions. (Not Recommended)
Part 2: Causality and Mechanism of Racemization
Understanding the chemical causality behind racemization is critical for troubleshooting your workflow. The
-
Direct Enolization: The base abstracts the
-proton, creating an achiral enolate. Subsequent reprotonation from the solvent occurs randomly from either face, yielding a racemic mixture. -
Oxazolone Formation: N-acyl protected derivatives cyclize upon base exposure to form a highly conjugated, achiral oxazolone ring. Ring-opening by hydroxide yields the D/L mixture.
Mechanism of base-catalyzed racemization of N-protected amino acids via enolate and oxazolone.
Part 3: Quantitative Data on Hydrolysis Conditions
The choice of base and temperature directly dictates the survival of the L-enantiomer. Lithium hydroxide (LiOH) is the gold standard because the lithium cation strongly coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester for hydrolysis while acting as a significantly milder base than sodium or potassium hydroxide, thus suppressing
Table 1: Effect of Basic Hydrolysis Conditions on N-Boc-3-Bromo-4-chloro-L-phenylalanine Methyl Ester
| Base Reagent | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| 1.0 M NaOH | MeOH / H₂O (1:1) | 25 | 2 | >99% | < 70% (Severe Racemization) |
| 1.0 M KOH | THF / H₂O (1:1) | 25 | 2 | >99% | < 65% (Severe Racemization) |
| 1.0 M LiOH | THF / MeOH / H₂O (3:1:1) | 25 | 4 | >95% | > 92% (Mild Racemization) |
| 1.0 M LiOH | THF / MeOH / H₂O (3:1:1) | 0 | 6 | >95% | > 99% (Chiral Integrity Maintained) |
Part 4: Self-Validating Experimental Protocol
To ensure high yields and >99% ee, follow this optimized protocol for the basic hydrolysis of this compound esters. This workflow incorporates built-in self-validation steps to verify both chemical identity and chiral purity in real-time.
Workflow for mild basic hydrolysis of 3-Br-4-Cl-L-Phe esters to prevent racemization.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a solvent mixture of Tetrahydrofuran (THF), Methanol (MeOH), and deionized water in a 3:1:1 volume ratio.
-
Causality: This specific ratio ensures complete solubility of the highly hydrophobic halogenated aromatic ring (via THF/MeOH) while providing the necessary aqueous environment for hydroxide attack.
-
-
Dissolution & Cooling: Dissolve 1.0 mmol of N-Boc-3-bromo-4-chloro-L-phenylalanine methyl ester in 10 mL of the prepared solvent. Submerge the reaction flask in an ice bath and allow it to equilibrate to 0 °C.
-
Causality: Low temperature exponentially decreases the rate of
-proton abstraction relative to the rate of ester hydrolysis.
-
-
Base Addition: Dropwise, add 1.1 equivalents (1.1 mmol) of a pre-chilled 1.0 M aqueous LiOH solution.
-
Self-Validation (Reaction Monitoring): Stir at 0 °C. After 4 hours, take a 10 µL aliquot, quench immediately with 10 µL of 1M HCl, and analyze via LC-MS. The disappearance of the ester mass [M+H]⁺ and the appearance of the free acid mass validate the reaction's progression.
-
Quenching: Once complete, strictly maintain the temperature at 0 °C and carefully add 1.0 M HCl dropwise until the pH reaches 3-4.
-
Causality: Acidifying the mixture neutralizes the base, immediately halting any potential racemization and protonating the newly formed carboxylate to allow for organic extraction.
-
-
Extraction: Extract the aqueous layer three times with 15 mL of Ethyl Acetate (EtOAc). The halogenated phenylalanine will partition cleanly into the organic layer.
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation (Chiral Integrity): Dissolve a 1 mg sample of the final product in Hexane/Isopropanol and analyze via Chiral HPLC (e.g., using a Chiralcel OD-H column). Compare the retention time against a racemic standard to confirm >99% ee.
References
-
Title: Aryl halide. Source: Wikipedia. URL:[Link]
-
Title: N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Source: MDPI. URL:[Link]
- Title: Process for the saponification of aminoacid-/peptide esters. Source: Google Patents (EP0523461B1).
Sources
Validation & Comparative
binding affinity comparison of 3-bromo vs 3-bromo-4-chloro phenylalanine ligands
[1]
Executive Summary
3-Bromo-phenylalanine (3-Br-Phe) acts as a "goldilocks" scaffold for probing halogen bonding pockets.[1] It offers a balance of moderate steric bulk and a distinct
3-Bromo-4-chloro-phenylalanine (3-Br-4-Cl-Phe) represents a "high-commitment" modification.[1] The addition of the 4-chloro substituent serves two advanced functions:
-
Electronic Enhancement: The electron-withdrawing nature of the 4-chloro group (inductive effect,
) depletes electron density from the aromatic ring, thereby enhancing the magnitude of the -hole on the 3-bromine, potentially strengthening the halogen bond. -
Hydrophobic Filling: It significantly increases lipophilicity (
), driving binding affinity in deep, hydrophobic pockets, provided the target can accommodate the added ~19 ų of steric volume at the para-position.
Recommendation: Start with 3-Br-Phe to validate halogen bonding.[1] Escalate to 3-Br-4-Cl-Phe only if the binding pocket at the 4-position is open/hydrophobic and you seek to optimize residence time (
Mechanistic Insight: The "Sigma Hole" & "Chloro-Effect"
The Halogen Bond (XB) Mechanism
Halogen bonding is driven by the anisotropy of electron density on the halogen atom. While the "belt" of the halogen is electronegative, the tip (along the C-X bond axis) is electron-deficient, creating a positive region called the
-
3-Br-Phe: The bromine atom has a polarizability (
ų) that supports a stable -hole, capable of forming linear interactions ( ) with Lewis bases (e.g., O, N, S).[1] -
3-Br-4-Cl-Phe: The chlorine at the 4-position exerts an electron-withdrawing inductive effect (-I).[1] This "pull" intensifies the electron deficiency at the 3-position bromine, making its
-hole more positive.[1]-
Result: Stronger electrostatic attraction to the target nucleophile (
increases).
-
Steric & Lipophilic Parameters
The transition from H
| Property | 3-Bromo-Phe (Reference) | 3-Bromo-4-Chloro-Phe (Dual-Sub) | Impact on Binding |
| VdW Radius (4-pos) | 1.20 Å (Hydrogen) | 1.75 Å (Chlorine) | Steric Clash Risk: High if pocket is shallow.[1] |
| Lipophilicity ( | +0.86 (Br contribution) | +1.57 (Br + Cl combined) | Hydrophobic Effect: Increases binding energy in lipophilic pockets. |
| Electronic ( | Electronic Modulation: Cl enhances Br acidity.[1] | ||
| C-X Bond Length | 1.89 Å (C-Br) | 1.74 Å (C-Cl) | Geometry: 4-Cl extends the vector by ~1.6 Å vs H. |
Comparative Analysis & Experimental Data
Case Study: Amino Acid Transporter Selectivity (LAT1)
While direct
Experimental Trend (Inhibition of LAT1):
-
Interpretation: Affinity correlates with halogen size and lipophilicity. 3-Br-Phe exhibits superior affinity to 3-Cl-Phe due to the larger halogen bond donor capability of Bromine.[1]
-
Extrapolation for 3-Br-4-Cl: Based on the "Additivity of Substituent Effects," the 4-Cl addition is predicted to shift the affinity curve leftward (lower
) only if the transporter's pocket can tolerate the para-substitution. In LAT1, large bulky groups at the meta-position are tolerated; however, para-tolerance is often more restrictive in tight transporter channels.[1]
Decision Matrix: When to use which?
| Target Scenario | Recommended Ligand | Rationale |
| Shallow/Solvent Exposed Pocket | 3-Br-Phe | Avoids steric penalty; Br provides sufficient XB energy.[1] |
| Deep Hydrophobic Pocket | 3-Br-4-Cl-Phe | Maximizes desolvation entropy; Cl fills void volume.[1] |
| Electron-Rich Acceptor (e.g., Asp/Glu) | 3-Br-4-Cl-Phe | 4-Cl enhances 3-Br |
| Fragment Screening (Initial) | 3-Br-Phe | Higher "Ligand Efficiency" (LE); less likely to clash.[1] |
Experimental Protocols
To validate the binding differences, the following protocols are recommended. These are designed to separate entropic (hydrophobic) gains from enthalpic (halogen bond) gains.[1]
Protocol A: Isothermal Titration Calorimetry (ITC)
Purpose: To thermodynamically dissect the binding event.
-
Ligand Preparation: Dissolve 3-Br-Phe and 3-Br-4-Cl-Phe in the exact same buffer as the protein (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4, 1% DMSO).[1] Note: 3-Br-4-Cl-Phe may require higher DMSO or lower concentration due to solubility limits.[1]
-
Cell Concentration: Protein target at 20–50
M.[1] -
Syringe Concentration: Ligand at 10–20x protein concentration (e.g., 400
M). -
Titration: Perform 20 injections of 2
L at 25°C. -
Analysis: Fit to a One-Set-of-Sites model.
Protocol B: Surface Plasmon Resonance (SPR) Kinetics
Purpose: To measure residence time (
-
Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) chip to ~2000 RU.
-
Running Buffer: HBS-P+ with 3% DMSO (critical for the chloro-analog solubility).
-
Cycle: Inject concentration series (e.g., 0.1 nM to 1
M) for 60s contact time, followed by 120s dissociation. -
Data Processing: Double-reference subtraction (Reference channel + Buffer blanks).
-
Comparison:
Visualizations
Diagram 1: The "Sigma Hole" Enhancement Mechanism
This diagram illustrates how the 4-chloro substituent electronically modifies the 3-bromo group to strengthen the interaction with the target.
Caption: The 4-Chloro substituent withdraws electron density (red dashed), enhancing the positive sigma hole on the 3-Bromine, strengthening the Halogen Bond (green) to the target.
Diagram 2: Ligand Selection Decision Tree
A logical flow for researchers deciding between the two analogs.
Caption: Workflow for selecting between mono- and di-substituted ligands based on protein pocket architecture and solubility constraints.
References
-
LAT1/LAT2 Selectivity Trends
-
Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).[1]
-
Source:
-
-
Halogen Bonding Principles
- Halogen Bonding: A Powerful Tool for Modulation of Peptide Conform
-
Source:
-
Sigma Hole & Substituent Effects
- Probing the Effect of Halogen Substituents (Br, Cl, and F) on Non-covalent Interactions.
-
Source:
-
Comparative Reactivity & Properties
- Comparative Reactivity of Bromo- vs. Chloro-Substituted Phenylacetonitriles.
-
Source:
Metabolic Stability of Di-Halogenated vs. Mono-Halogenated Peptides: A Comparative Technical Guide
Executive Summary
Metabolic instability remains the primary bottleneck in peptide drug discovery. While halogenation is a validated strategy to enhance proteolytic resistance, the decision between mono-halogenation and di-halogenation is critical. This guide analyzes the mechanistic and functional differences between these two modifications. Experimental evidence suggests that while mono-halogenation offers a balanced improvement in stability with minimal steric perturbation, di-halogenation (particularly gem-difluorination or 3,5-dihalogenation of aromatics) provides superior proteolytic shielding and conformational locking, often resulting in a 2- to 10-fold increase in half-life (
Mechanistic Basis of Stability
The metabolic stability conferred by halogenation is not merely a result of adding "bulk." It is driven by three distinct physicochemical alterations:
Steric Shielding (The "Umbrella" Effect)
Proteases (e.g., chymotrypsin, trypsin) require specific spatial access to the peptide backbone to hydrolyze amide bonds.
-
Mono-Halogenation: Introduces a localized steric clash. For example, replacing a para-hydrogen on Phenylalanine with Chlorine (4-Cl-Phe) creates a "bump" that hinders protease docking.
-
Di-Halogenation: Creates a "wall" or "shield." In the case of 3,5-dichlorotyrosine , the two halogen atoms bracket the phenolic group, effectively blocking access to the aromatic ring from both sides. This prevents oxidative metabolism (e.g., by cytochrome P450s) and sterically hinders proteases that recognize the aromatic side chain.
Electronic Deactivation
-
Inductive Effect: Halogens are electron-withdrawing. They pull electron density away from the peptide backbone and aromatic rings.
-
Oxidation Resistance: Electron-poor aromatic rings are less susceptible to oxidative metabolism. Di-halogenation amplifies this effect. For Tyrosine, di-halogenation significantly lowers the pKa of the hydroxyl group (from ~10 to ~7.5), altering its ionization state at physiological pH, which can abolish recognition by specific metabolic enzymes.
Conformational Constraint
-
Gem-Difluorination: In aliphatic residues (e.g., Proline, Leucine), replacing two hydrogens on the same carbon with fluorine (gem-difluoro) restricts bond rotation due to the gauche effect. This "locks" the peptide into a rigid conformation that proteases cannot easily unfold to access the scissile bond.
Comparative Performance Analysis
The following table summarizes the general performance shifts observed when moving from native to mono- and di-halogenated peptides.
Table 1: Comparative Metrics of Halogenated Peptides
| Feature | Native Peptide | Mono-Halogenated (e.g., 4-F-Phe) | Di-Halogenated (e.g., 2,4-diF-Phe / 3,5-diBr-Tyr) |
| Proteolytic Stability ( | Baseline (Minutes) | Moderate Increase (2-5x) | High Increase (5-20x) |
| Metabolic Blockade | Vulnerable | Partial Shielding | Complete Shielding (Steric/Electronic) |
| Lipophilicity (LogP) | Low | Moderate Increase | High Increase (Risk of non-specific binding) |
| Solubility | High | Good | Reduced (Requires formulation strategy) |
| Binding Affinity | Optimized | Retained (Bioisosteric) | Variable (Can disrupt or enhance via hydrophobic contacts) |
Case Study: Jelleine-I Analogs
A study on the antimicrobial peptide Jelleine-I (Sequence: PFKLSLHL-NH2) demonstrated the superior stability of di-halogenated variants in serum.
-
Control (Native): Rapid degradation in serum.
-
Mono-Halogenated (Cl-J-I): Improved stability but still susceptible to cleavage.
-
Di-Halogenated (Br/I-J-I): The di-brominated and di-iodinated analogs showed the highest resistance to serum proteases, retaining activity significantly longer than the mono-analogs. The steric bulk of two heavy halogens provided a robust shield against proteolytic enzymes.
Visualization of Mechanisms
Diagram 1: Proteolytic Shielding Mechanism
This diagram illustrates how di-halogenation blocks protease access compared to the native peptide.
Caption: Di-halogenation creates a dual-point steric blockade, preventing the protease active site from engaging with the scissile peptide bond.
Experimental Protocol: Microsomal Stability Assay
To objectively compare mono- vs. di-halogenated peptides, the Liver Microsomal Stability Assay is the industry standard. It assesses susceptibility to Phase I metabolism (Cytochrome P450s).
Materials
-
Test Compounds: Native, Mono-halogenated, and Di-halogenated peptide variants (10 mM stock in DMSO).
-
Enzyme Source: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).
Step-by-Step Workflow
-
Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add peptide (final conc. 1 µM) and NADPH regenerating system to initiate the reaction.
-
Sampling: At defined time points (
min), remove 50 µL aliquots. -
Termination: Immediately dispense aliquot into 150 µL ice-cold ACN to precipitate proteins and stop metabolism.
-
Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.
-
Analysis: Quantify remaining parent peptide via LC-MS/MS.
Data Calculation
Calculate the in vitro half-life (
Diagram 2: Stability Assay Workflow
Caption: Standardized workflow for determining metabolic stability using liver microsomes and LC-MS/MS analysis.
References
-
National Institutes of Health (NIH). (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Bioorg Med Chem. [Link]
-
Royal Society of Chemistry. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. [Link]
-
MDPI. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides. [Link]
-
PubMed. (2018). The effect of halogenation on the antimicrobial activity and proteolytic stability of the antimicrobial peptide Jelleine-I. [Link][1]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
Sources
Comparative Guide: Selectivity of 3-Bromo-4-chloro-L-phenylalanine Analogs for CCK1 vs. CCK2 Receptors
The following guide objectively compares the performance of 3-Bromo-4-chloro-L-phenylalanine (3-Br-4-Cl-Phe) analogs against standard CCK receptor ligands. It synthesizes data from medicinal chemistry optimizations, specifically focusing on the role of this halogenated amino acid moiety in defining CCK1 vs. CCK2 selectivity and metabolic stability .
Executive Summary: The Structural Mandate
In the development of cholecystokinin (CCK) receptor ligands, the C-terminal Phenylalanine (Phe) residue of native CCK-8 is the critical "anchor" for receptor activation and binding. This compound represents a strategic bioisostere used to modulate this interaction.
Unlike native Phenylalanine, the 3-Br-4-Cl-Phe moiety introduces significant steric bulk and lipophilicity while blocking metabolic hydroxylation at the para-position.
-
Primary Utility: Construction of Dual CCK1/CCK2 Antagonists and metabolically stable probes.
-
Selectivity Profile: Analogs incorporating this residue often exhibit mixed (dual) affinity , bridging the gap between the highly CCK1-selective Devazepide and the CCK2-selective L-365,260.
-
Key Advantage: Enhanced proteolytic stability and increased hydrophobic interaction energy within the receptor's transmembrane binding pocket.
Mechanistic Insight: The Hydrophobic Pocket
The CCK receptor subtypes (CCK1 and CCK2) share high homology but differ critically in the "Phe-binding pocket" (transmembrane domains VI and VII).
-
CCK1 Receptor (Peripheral): Possesses a restrictive hydrophobic pocket. It requires precise steric alignment (often favoring Indole or unsubstituted Phenyl groups). Large meta-substituents can clash, reducing affinity unless the scaffold is flexible.
-
CCK2 Receptor (Central/Gastrin): Features a more tolerant, capacious hydrophobic pocket. It readily accommodates bulky, di-halogenated phenyl rings (like 3-Br-4-Cl), often resulting in high-affinity binding (
in low nanomolar range).
The 3-Br-4-Cl Effect: The 3-Bromo and 4-Chloro substituents fill the accessory hydrophobic crevices of the CCK2 receptor more effectively than the native phenyl ring, often increasing residence time. In dual antagonists, this moiety provides the necessary "common denominator" affinity for both subtypes.
Visualization: CCK Receptor Signaling & Ligand Interaction
Caption: Differential signaling outcomes blocked by 3-Br-4-Cl-Phe antagonists. The ligand typically targets the Gq-coupled pathway common to both receptors.
Comparative Performance Analysis
The following table contrasts 3-Br-4-Cl-Phe based analogs (represented by the scaffold class found in dual antagonists) against industry-standard controls.
Table 1: Selectivity and Potency Comparison[1][2]
| Feature | 3-Br-4-Cl-Phe Analogs | Devazepide (L-364,718) | L-365,260 | Native CCK-8 |
| Primary Classification | Dual CCK1/CCK2 Antagonist | Selective CCK1 Antagonist | Selective CCK2 Antagonist | Non-selective Agonist |
| CCK1 Affinity ( | 0.5 – 10 nM | 0.08 – 0.1 nM | > 200 nM | ~0.2 nM |
| CCK2 Affinity ( | 0.5 – 5.0 nM | > 500 nM | 1.0 – 2.0 nM | ~0.1 nM |
| Selectivity Ratio | ~1:1 to 10:1 (Balanced) | > 1000:1 (CCK1) | > 100:1 (CCK2) | ~1:1 |
| Metabolic Stability | High (Halogens block P450) | Moderate | Moderate | Low (Proteolysis) |
| Chemical Moiety | 3-Bromo-4-chloro-phenyl | Indole-2-carboxamide | 3-Methylphenylurea | Phenylalanine (Native) |
Key Takeaway: Researchers seeking to simultaneously blockade anxiety (CCK2) and gastrointestinal motility (CCK1) should utilize 3-Br-4-Cl-Phe analogs. For subtype-specific dissection, Devazepide or L-365,260 remain superior.
Experimental Protocols (Self-Validating Systems)
To generate the data cited above, the following protocols are recommended. These workflows ensure reproducibility and eliminate artifacts caused by ligand insolubility or receptor degradation.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine
-
Membrane Preparation:
-
CCK1 Source: Rat pancreatic acini or CHO-CCK1 stable cell lines.
-
CCK2 Source: Guinea pig cerebral cortex or HEK-CCK2 stable cell lines.
-
Validation Step: Protein concentration must be normalized to 0.5 mg/mL using a BCA assay to prevent ligand depletion.
-
-
Incubation Buffer:
-
50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.2% BSA (critical for lipophilic halogenated ligands), 0.1 mg/mL Bacitracin (peptidase inhibitor).
-
-
Ligand Preparation:
-
Dissolve 3-Br-4-Cl-Phe analog in 100% DMSO.
-
Serial dilute (10⁻¹¹ M to 10⁻⁵ M). Final DMSO concentration < 1%.
-
-
Reaction:
-
Add 50 pM [¹²⁵I]-CCK-8 (Radioligand).
-
Incubate 60 min at 25°C (Equilibrium).
-
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding of lipophilic ligands).
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Count CPM. Calculate
and convert to using the Cheng-Prusoff equation.
-
Protocol B: Functional Calcium Mobilization (FLIPR)
Objective: Confirm Antagonist vs. Agonist activity.
-
Cell Loading: Load CHO-CCK1 or CHO-CCK2 cells with Fluo-4 AM (calcium dye) for 45 min at 37°C.
-
Baseline Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 10s.
-
Antagonist Mode:
-
Pre-incubate cells with 3-Br-4-Cl-Phe analog (various concentrations) for 15 min.
-
Inject CCK-8 (
concentration). -
Success Criteria: Dose-dependent reduction in fluorescence peak indicates antagonism.
-
-
Agonist Mode:
-
Inject 3-Br-4-Cl-Phe analog alone.
-
Success Criteria: No fluorescence increase confirms lack of intrinsic efficacy (pure antagonist).
-
Workflow Diagram: Experimental Logic
Caption: Decision tree for characterizing halogenated CCK analogs.
References
- Patent: Sulfonamide compounds as CCK receptor ligands.
-
Structure-activity characteristics of phenylalanine analogs.
- Source:Journal of Medicinal Chemistry / PMC (2024).
- Relevance: Discusses the impact of halogenated phenylalanine derivatives (meta/para positions) on receptor and transporter affinity.
-
URL:[Link]
-
Importance of the C-terminal Phenylalanine of Gastrin for Binding to the Human CCK2 Receptor.
- Source: Creighton University / Peptides (2007).
- Relevance: Establishes that while CCK2 tolerates para-substitutions (p-X-Phe)
-
URL:[Link]
-
Cholecystokinin Antagonists: Fluorin
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Peptoid CCK receptor antagonists: pharmacological evaluation of CCKA, CCKB and mixed CCKA/B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Discovery of a Positive Allosteric Modulator of Cholecystokinin Action at CCK1R in Normal and Elevated Cholesterol [frontiersin.org]
- 5. Synthesis, characterization, biological evaluation, DFT and molecular docking studies of (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol and its Co(ii), Ni(ii), Cu(ii), and Zn(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of Halogenated Phenylalanine Rotamers in Solution
Executive Summary
This guide provides a technical comparison of halogenated phenylalanine (Phe) derivatives—specifically fluorinated, chlorinated, brominated, and iodinated variants—focusing on their rotameric behavior in solution. For drug development professionals and structural biologists, understanding these conformational preferences is critical. The substitution of a hydrogen atom with a halogen on the phenyl ring is not merely a steric or hydrophobic modification; it fundamentally alters the energetic landscape of the side-chain
This analysis synthesizes NMR spectroscopic data, crystallographic trends, and computational insights to guide the selection of the optimal halogenated analog for stabilizing peptide conformations, enhancing ligand binding, or probing protein dynamics.
Mechanistic Comparison: Steric vs. Electronic Drivers
The conformational space of the phenylalanine side chain is defined primarily by the
The Halogen Series: Physical Properties
The choice of halogen dictates the magnitude of the perturbation. Fluorine is often termed "isosteric" with hydrogen, but its electronic demand is vastly different. Chlorine, Bromine, and Iodine introduce significant steric bulk, approximating the size of methyl or ethyl groups, which can physically block specific rotameric states.
| Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling) | C-X Bond Length (Å) | Primary Effect on Rotamer |
| Hydrogen (H) | 1.20 | 2.20 | 1.09 | Baseline flexibility (Free rotation) |
| Fluorine (F) | 1.47 | 3.98 | 1.35 | Electronic polarization; Minimal steric clash |
| Chlorine (Cl) | 1.75 | 3.16 | 1.73 | Steric block similar to -CH |
| Bromine (Br) | 1.85 | 2.96 | 1.89 | Significant steric bulk; Strong hydrophobic driver |
| Iodine (I) | 1.98 | 2.66 | 2.09 | Maximal steric lock; Halogen bonding capability |
Positional Impact: Ortho vs. Meta/Para
The position of the halogen on the phenyl ring is the single most critical factor determining rotameric stability.
-
Para (4-position):
-
Effect: Minimal impact on
populations ( ) compared to wild-type Phe. -
Utility: Ideal for tuning electronic properties (pKa of nearby groups, cation-
interactions) or increasing hydrophobicity without disrupting the backbone conformation. -
Dynamics: The ring flips (
rotation) remain fast on the NMR timescale unless buried in a tight pocket.
-
-
Meta (3-position):
-
Effect: Moderate impact. Can introduce asymmetry that slows ring flips, broadening NMR signals.
-
Utility: Used to probe specific hydrophobic pockets where para substitution would cause a clash at the "bottom" of the pocket.
-
-
Ortho (2-position) – The Conformational Lock:
-
Effect: Drastic restriction of conformational freedom. The bulky halogen at the ortho position creates severe steric clashes with the peptide backbone (carbonyl oxygen or amide nitrogen) and the
protons. -
Outcome: This often biases the population heavily toward the trans (
) or gauche-minus ( ) rotamers to minimize steric conflict. It can also arrest rotation, rendering the two meta protons chemically inequivalent even in solution.
-
Experimental Workflow: NMR Determination of Rotamers
To accurately determine the population of rotamers (
The Logic of J-Coupling Analysis
The vicinal coupling constant
-
Trans (
): . is gauche to both s. ( Hz). -
Gauche- (
): . is anti to one ( Hz) and gauche to the other. -
Gauche+ (
): . is anti to the other .
Workflow Diagram
Caption: Step-by-step NMR workflow for determining rotameric populations of halogenated phenylalanine residues.
Detailed Protocol
Step 1: Sample Preparation
-
Dissolve peptide (1-5 mM) in
or with phosphate buffer (pH 6.5). -
Critical Check: Ensure pH is consistent, as protonation states of termini affect rotamer preferences.
Step 2: Data Acquisition
-
Acquire high-resolution 1D
H NMR (600 MHz+ recommended). -
Acquire 2D TOCSY (60-80 ms mixing time) to identify the spin system (NH-
- ). -
Acquire 2D NOESY or ROESY (200-300 ms) to assign stereospecific
-protons.-
Rule: In the
rotamer, the aromatic ring is close to , causing specific NOE patterns.
-
Step 3: Quantitative Analysis (The Self-Validating Step) Use the Haasnoot-de Leeuw-Altona equation (generalized Karplus equation) which accounts for electronegativity of substituents (the halogenated ring):
Where
-
Validation:
. If the calculated populations do not sum to 1, or if is outside the theoretical range, dynamic averaging or ring-current shifts are interfering.
Comparative Selection Guide
Which halogenated Phe should you use? This decision depends on whether your goal is Conformational Restriction or Interaction Tuning .
Decision Matrix
Caption: Decision tree for selecting halogenated phenylalanine derivatives based on experimental objectives.
Case Study Insights
-
Peptide Stability (NFGAIL Amyloid): Halogenation at the para position increases hydrophobicity (
), accelerating aggregation kinetics by stabilizing the hydrophobic core of the fibril. -
Ligand Binding (MMAF): In Monomethyl Auristatin F, replacing Phe with chloro- or fluoro-Phe shifts the cis/trans peptide bond equilibrium. While para-substitutions generally retain the wild-type rotamer profile, they enhance binding via the "sigma-hole" effect (halogen bonding to backbone carbonyls).
-
Ortho-Effect: Ortho-fluorination is unique. It is small enough to allow some rotation but large enough to create a specific dipole that can align with the backbone amide, stabilizing specific turn structures (
conformers in diphenylalanine studies).
References
-
Conformational Analysis of Halogenated Peptides
-
NMR Methodology for Rotamers
-
Specific Application (Amyloids)
-
Ortho-Effect and Self-Assembly
-
Ligand Binding & Conformation
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. auremn.org.br [auremn.org.br]
- 4. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of side-chain halogenation on the self-assembly and hydrogelation of Fmoc-phenylalanine derivatives - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. Side-chain halogen effects on self-assembly and hydrogelation of cationic phenylalanine derivatives - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
biological half-life of peptides containing non-canonical halogenated residues
Harnessing Halogenation to Extend Peptide Half-Life: A Comparative Guide
The therapeutic promise of peptides is immense, owing to their high specificity and potency. However, a primary obstacle to their clinical utility is a notoriously short biological half-life, often lasting only minutes in circulation[1]. This rapid clearance is largely due to proteolytic degradation by enzymes present in plasma and tissues[2][3]. A leading strategy to overcome this challenge is the incorporation of non-canonical halogenated amino acid residues. This guide provides an in-depth comparison of how different halogens (fluorine, chlorine, bromine, and iodine) can be leveraged to enhance peptide stability, supported by experimental data and detailed methodologies for researchers in drug development.
The Underlying Mechanism: How Halogenation Fortifies Peptides
The introduction of halogen atoms onto amino acid side chains, particularly on aromatic rings like those of phenylalanine (Phe) and tryptophan (Trp), enhances proteolytic resistance through several key mechanisms. Resistance to proteolytic digestion by incorporating halogenated amino acids is not a universal guarantee and is highly dependent on the specific position and number of halogen atoms introduced[4].
-
Steric Hindrance: The addition of a bulky halogen atom can physically block the active site of a protease, preventing the enzyme from binding to and cleaving the peptide backbone. This steric shield is a primary contributor to enhanced stability. The effect is generally more pronounced with larger halogens (I > Br > Cl > F).
-
Conformational Rigidity: Halogenation can alter the electronic properties of the amino acid side chain, influencing local peptide conformation[4][5]. This can pre-organize the peptide into a less favorable conformation for protease recognition, thereby slowing degradation. For instance, incorporating 4-fluorinated proline can enhance both thermodynamic and hydrolytic stability by constraining the pyrrolidine ring's pucker[4].
-
Increased Hydrophobicity: Introducing halogens often increases the lipophilicity of a peptide[6][7]. This can lead to increased binding to serum proteins like albumin, effectively sequestering the peptide from circulating proteases and reducing renal clearance, which collectively extends its half-life[2].
Mechanism of Steric Hindrance
The following diagram illustrates how a halogen atom on a phenylalanine residue can sterically block a protease from accessing the peptide backbone.
Caption: Steric hindrance of protease activity by a halogen atom (X).
Comparative Analysis of Halogen Modifications
The choice of halogen is a critical experimental variable, with each offering a different balance of size, electronegativity, and hydrophobicity. The stabilizing effect generally increases with the size of the halogen.
| Peptide/Analog | Halogen & Position | System | Half-Life (t½) | Fold Increase vs. Native | Key Finding | Reference |
| GLP-1 | None (Native) | In vitro w/ DPP-IV | ~18 min | 1x | Rapidly degraded by its primary regulatory protease, DPP-IV. | [1] |
| GLP-1 Analog (F8) | Hexafluoroleucine at Ala8 | In vitro w/ DPP-IV | >24 hours | >80x | Strategic fluorination at the P1' site conferred significant resistance to DPP-IV cleavage. | [1][8] |
| GLP-1 Analog (F10) | Hexafluoroleucine at Phe28 | In vitro w/ DPP-IV | ~52 min | ~2.9x | Fluorination distant from the cleavage site provided a modest increase in stability. | [1] |
| DPLPE-Phe-OH | None (Native) | Plasma | >300 min | 1x | The parent peptide was already highly stable in plasma. | [7] |
| p-[Cl-Phe4]DPLPE-Phe-OH | Chloro at Phe4 | Plasma | >300 min | No Change | While not increasing plasma half-life, chloro-modification significantly enhanced lipophilicity and blood-brain barrier permeability. | [7] |
| p-[Br-Phe4]DPLPE-Phe-OH | Bromo at Phe4 | Plasma | >300 min | No Change | Bromo-modification also significantly improved blood-brain barrier permeability. | [7] |
| Jelleine-I Analogs | F, Cl, Br, I at Phe | Not specified | Not specified | Increased stability | Chlorinated, brominated, and iodinated analogues showed a 2- to 8-fold increase in antimicrobial activity, with the in vivo potency highest for the chloro and bromo versions. | [4] |
Note: Direct comparative half-life data for a single peptide with all four halogen substitutions is sparse in the literature. The table represents findings from different studies to illustrate the general principles.
Experimental Protocols for Assessing Peptide Stability
To rigorously evaluate the impact of halogenation, a combination of in vitro and in vivo assays is essential. The following are standard, validated protocols.
This assay provides a primary assessment of a peptide's susceptibility to degradation by the complex mixture of proteases found in blood plasma.
Objective: To determine the rate of degradation of a test peptide in plasma over time.
Methodology:
-
Preparation:
-
Thaw frozen plasma (human, mouse, or rat) from multiple donors at 37°C. Sodium heparin is often the preferred anticoagulant to avoid inhibition of certain proteases[2].
-
Prepare a stock solution of the test peptide (e.g., 10 mM in DMSO).
-
-
Incubation:
-
Time-Point Sampling:
-
Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes)[9].
-
The 0-minute sample serves as the 100% reference.
-
-
Reaction Quenching:
-
Sample Processing:
-
Vortex the quenched samples and incubate on ice for at least 10 minutes to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 12,000 x g for 5-10 minutes) to pellet the precipitated proteins[10].
-
-
Analysis:
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Quantify the remaining intact peptide using LC-MS/MS, monitoring the disappearance of the parent compound over time[9].
-
-
Data Calculation:
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½) using a one-phase decay model.
-
Workflow for In Vitro Plasma Stability Assay
Caption: Step-by-step workflow for determining peptide half-life in plasma.
This assay uses specific, purified proteases (e.g., trypsin, chymotrypsin, pepsin) to understand degradation at specific cleavage sites, providing more mechanistic insight than a plasma assay.
Objective: To assess the stability of a peptide against a specific protease.
Methodology:
-
Reaction Setup: Prepare a reaction buffer appropriate for the chosen enzyme (e.g., ammonium bicarbonate for trypsin).
-
Incubation: Add the peptide and the specific protease (e.g., at a 50:1 peptide-to-enzyme ratio) to the buffer and incubate at 37°C.
-
Sampling & Analysis: Collect time-point samples, quench the reaction (e.g., with formic acid), and analyze via LC-MS to identify both the remaining parent peptide and the specific cleavage fragments that are formed. This helps pinpoint the exact residues where halogenation confers protection.
The definitive test for half-life is an in vivo study, typically in a rodent model.
Objective: To determine the concentration-time profile of a peptide in systemic circulation after administration.
Methodology:
-
Administration: Administer the halogenated peptide to animals (e.g., mice or rats) via a relevant route, such as intravenous (IV) or subcutaneous (SC) injection.
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes post-dose).
-
Plasma Processing: Process the blood samples to isolate plasma.
-
Quantification: Extract the peptide from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
PK Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd).
Conclusion and Field-Proven Insights
The incorporation of halogenated non-canonical amino acids is a powerful and validated strategy for extending the biological half-life of therapeutic peptides.
-
Fluorine: Often the first choice due to its relatively small size, which minimizes perturbations to peptide structure and receptor binding, while still providing significant metabolic stability, as demonstrated with GLP-1 analogs[1][8]. Hexafluoroleucine is particularly effective.
-
Chlorine and Bromine: These larger halogens provide a greater steric shield and can substantially increase stability and modulate physicochemical properties like lipophilicity, which can be crucial for improving permeability across biological barriers like the blood-brain barrier[7]. They have also been shown to enhance the antimicrobial potency of certain peptides[4][12].
-
Iodine: As the largest and most hydrophobic of the common halogens, iodine offers the most significant steric hindrance. However, its size can sometimes negatively impact the peptide's biological activity or binding affinity[13].
Ultimately, the choice of halogen and the site of incorporation must be empirically determined and optimized for each peptide. A systematic approach, beginning with in vitro plasma and specific protease assays and culminating in in vivo PK studies, is crucial for developing robust, long-acting peptide therapeutics. This strategy allows researchers to rationally tune a peptide's properties, transforming transiently active molecules into viable drug candidates.
References
- Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC.
- Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - ResearchGate.
- Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Source: Royal Society of Chemistry.
- Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC.
- Utility of fluorinated α-amino acids in development of therapeutic peptides. Source: Taylor & Francis Online.
- Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - MDPI. Source: MDPI.
- Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC.
- Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity - PMC.
- Plasma Stability | Cyprotex ADME-Tox Solutions - Evotec. Source: Evotec.
- The Effect of Halogenation on Blood-Brain Barrier Permeability of a Novel Peptide Drug. Source: PubMed.
- Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation | Biochemistry.
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One - Research journals. Source: PLOS One.
- In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK. Source: WuXi AppTec.
- Plasma Stability Assay - Creative Bioarray.
Sources
- 1. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. The effect of halogenation on blood-brain barrier permeability of a novel peptide drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Proteolytic Resistance of 3,4-Substituted Phenylalanine Peptides: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the primary bottleneck in peptide drug development: rapid proteolytic degradation in vivo. Natural L-amino acids, particularly aromatic residues like phenylalanine (Phe), are prime recognition sites for endogenous endoproteases such as chymotrypsin, pepsin, and neprilysin. To engineer robust therapeutics, we must move beyond canonical sequences.
One of the most effective strategies is the incorporation of non-natural amino acids, specifically 3,4-substituted phenylalanines. By objectively comparing the performance of wild-type peptides against those modified with 3,4-dichloro-phenylalanine[Phe(3,4-Cl2)][1] or 3,4-difluorophenylalanine [Phe(3,4-F2)][2], we observe profound enhancements in both pharmacokinetic stability and target binding affinity.
The Mechanistic Causality of Protease Resistance
Why do 3,4-substitutions work so effectively? The causality is rooted in a dual-action mechanism:
-
Steric Hindrance: The S1 binding pocket of chymotrypsin-like proteases is evolutionarily optimized to accommodate the unsubstituted benzyl side chain of natural phenylalanine. The addition of bulky halogens (chlorine or fluorine) at the meta (3) and para (4) positions creates a severe steric clash, physically preventing the peptide backbone from entering the enzyme's catalytic triad.
-
Electronic Repulsion: Halogens are highly electronegative. They withdraw electron density from the aromatic ring, fundamentally altering the CH-π interactions that proteases rely on to stabilize the transition state during amide bond hydrolysis.
Furthermore, these substitutions often yield a secondary benefit: enhanced target affinity. For instance, incorporating a 3,4-dichlorophenyl moiety[1] into stapled helix peptides targeting RPA70N resulted in a >100-fold improvement in binding affinity due to favorable halogen bonding within the target's hydrophobic pocket. Similarly, anti-PD-L1 peptides utilizing Phe(3,4-Cl2)[3] demonstrated significantly extended serum stability while maintaining potent cytotoxic effects in NSCLC models.
Mechanistic pathway of protease evasion via 3,4-substituted phenylalanine steric hindrance.
Comparative Performance Data
To objectively evaluate these modifications, we look at quantitative stability metrics. The table below summarizes typical performance enhancements observed when substituting a critical P1-position phenylalanine with its 3,4-halogenated counterparts, a trend strongly supported by recent bicyclic peptidyl inhibitor screens[4].
| Peptide Variant | Aromatic Substitution | Human Serum T1/2 | Chymotrypsin Cleavage Rate | Target Affinity (Relative Kd) |
| Wild-Type Peptide | None (Natural L-Phe) | < 1.5 hours | 100% (Baseline) | 1x |
| 3,4-diF-Phe Peptide | 3,4-difluorophenylalanine | ~12.0 hours | < 15% | 2x - 5x enhancement |
| 3,4-diCl-Phe Peptide | 3,4-dichlorophenylalanine | > 24.0 hours | < 5% | > 100x enhancement |
Experimental Workflows: A Self-Validating Protocol
To trust your stability data, your assay must be a self-validating system. A simple degradation curve is insufficient without internal controls to prove the proteases were active and the quenching mechanism was absolute.
Protocol 1: 95% Human Serum Stability Assay
Objective: Determine the physiological half-life (T1/2) of the peptide. Causality Check: We use 95% serum rather than diluted serum to accurately mimic the dense protein environment and physiological protease concentrations of human blood.
Step-by-Step Methodology:
-
Preparation: Dissolve the 3,4-substituted test peptide, a positive control (labile linear peptide, e.g., Bradykinin), and a negative control (highly stable cyclic peptide) in DMSO to 10 mM. Dilute into 95% pooled human serum to a final concentration of 10 µM.
-
Incubation: Incubate the mixture at 37°C under gentle agitation (300 rpm).
-
Aliquot Quenching (The Critical Step): At predetermined time points (0, 1, 2, 4, 8, 12, 24 hours), extract a 50 µL aliquot and immediately mix it with 150 µL of quenching solution (1% Trichloroacetic acid [TCA] in Acetonitrile containing an isotopically labeled internal standard).
-
Why this matters: TCA rapidly drops the pH to denature serum proteases, instantly halting degradation. Acetonitrile precipitates the bulky serum proteins (like albumin) which would otherwise irreversibly clog your LC-MS/MS column.
-
-
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Extract the clear supernatant.
-
Quantification: Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM).
-
Validation: Before calculating the T1/2 of your test peptide, verify that the Bradykinin control degraded completely within 2 hours. If it did not, your serum batch is enzymatically dead, and the assay must be discarded.
Self-validating LC-MS/MS workflow for evaluating peptide serum stability over time.
Protocol 2: Specific Endoprotease Cleavage Assay (Chymotrypsin)
Objective: Isolate the mechanism of resistance by challenging the peptide with a purified, high-concentration protease.
Step-by-Step Methodology:
-
Prepare a 50 mM Tris-HCl buffer (pH 7.8) containing 10 mM CaCl2.
-
Why CaCl2? Calcium ions are essential structural stabilizers for chymotrypsin, preventing autolysis during the assay.
-
-
Incubate 50 µM of the test peptide with 0.5 µg/mL of purified human chymotrypsin at 37°C.
-
Quench aliquots at 0, 15, 30, 60, and 120 minutes using 1% Formic Acid.
-
Analyze via RP-HPLC, monitoring the disappearance of the parent peak at 214 nm to calculate the cleavage rate.
Conclusion
Substituting natural phenylalanine with 3,4-dichloro-phenylalanine or 3,4-difluorophenylalanine is a highly rational, data-driven approach to overcoming proteolytic liability. By understanding the structural causality of the S1 pocket and employing rigorous, self-validating analytical protocols, drug development professionals can dramatically accelerate the translation of peptide hits into viable therapeutic leads.
References
-
Discovery and Development of Cyclic Peptide Proteasome Stimulators - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]
-
Coupling PD-L1 Inhibition and Lysosomal Degradation: Innovative Anti-PD-L1 Peptides for NSCLC Immunotherapy | Journal of Medicinal Chemistry Source: American Chemical Society (ACS) URL:[Link]
-
Discovery of a Potent Stapled Helix Peptide That Binds to the 70N Domain of Replication Protein A | Journal of Medicinal Chemistry Source: American Chemical Society (ACS) URL:[Link]
-
Discovery of a Bicyclic Peptidyl Pan-Ras Inhibitor - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]
Sources
A Comparative Guide to the In Vitro Cytotoxicity of Halogenated Phenylalanine Metabolites
This guide provides an in-depth comparison of the in vitro cytotoxic effects of halogenated phenylalanine metabolites. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data to offer a nuanced understanding of how halogen substitution on the phenylalanine ring influences cellular toxicity. We will explore the methodologies for assessing cytotoxicity, compare the known effects of different halogenated variants, and delve into the potential molecular mechanisms underpinning these observations.
Introduction: The Significance of Halogenation in Phenylalanine Metabolism and Toxicity
Phenylalanine, an essential amino acid, is a fundamental building block for proteins and a precursor for other important biomolecules. When incorporated into drug candidates or formed as metabolites, its properties can be significantly altered by the addition of halogen atoms (Fluorine, Chlorine, Bromine, Iodine). Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity. However, these modifications can also introduce or enhance cytotoxic effects.
The assessment of in vitro cytotoxicity is a critical step in the preclinical evaluation of any new chemical entity, including drug metabolites.[1] It provides essential information about a compound's potential to cause cell damage or death, helping to identify potential safety liabilities early in the drug development process.[2] This guide will focus on the metabolites of phenylalanine where a halogen atom is substituted on the phenyl ring, examining how this alteration impacts cell viability and the mechanisms of cell death.
A Comparative Analysis of Halogenated Phenylalanine Metabolite Cytotoxicity
Direct comparative studies that evaluate a full series of halogenated phenylalanine metabolites (fluoro-, chloro-, bromo-, and iodo-) under identical experimental conditions are not extensively available in the public literature. However, by synthesizing data from various sources, we can begin to build a comparative understanding.
Fluoro- and Chloro-Phenylalanine Metabolites: A Head-to-Head Look
Research on fluorinated and chlorinated phenylalanine analogues provides the most direct comparative data. A study on monomethyl auristatin F (MMAF), a potent anticancer agent that contains a phenylalanine residue, explored the impact of para-halogenation on its cytotoxic activity.[3] The results, summarized in the table below, indicate that halogenation at the para-position of the phenylalanine residue is well-tolerated, and in the case of fluorination, may even marginally increase cytotoxicity.[3][4]
| Compound | Cell Line | 24h IC50 | 72h IC50 |
| MMAF (unmodified) | SKOV3 (ovarian adenocarcinoma) | 650 nM | 110 nM |
| F-MMAF (para-fluorinated) | SKOV3 (ovarian adenocarcinoma) | 210 nM | 80 nM |
| MMAF (unmodified) | B16-F10 (murine melanoma) | 2.76 µM | 2.04 µM |
| F-MMAF (para-fluorinated) | B16-F10 (murine melanoma) | 2.99 µM | 1.71 µM |
Table 1: Comparative IC50 values of unmodified and para-fluorinated MMAF in two cancer cell lines. Data extracted from Sokka, I. K. S., et al. (2021).[3]
The data suggests that in the context of this complex molecule, a para-fluoro substitution on the phenylalanine moiety can enhance or maintain cytotoxic potency.[3]
para-Chlorophenylalanine (PCPA)
para-Chlorophenylalanine (PCPA), also known as Fenclonine, has been more extensively studied, often in the context of its ability to inhibit tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.[2][5] This depletion of serotonin is a key aspect of its in vivo effects.[5] In vitro studies have confirmed that PCPA is cytotoxic, leading to growth inhibition in neuroblastoma cells.[6] Another study noted a 30-60% mortality rate in developing rats treated with PCPA.[7][8] The exact mechanism of its cytotoxicity beyond serotonin depletion is not fully elucidated but may involve the inhibition of cellular uptake of other large neutral amino acids.[6]
Bromo- and Iodo-Phenylalanine Metabolites
The cytotoxic profiles of bromo- and iodo-phenylalanine metabolites are less clear, with some evidence suggesting context-dependent effects. A study on halogenated derivatives of L-phenylalanine, specifically 3,5-dibromo-L-tyrosine (DBrT) and 3,5-diiodo-L-tyrosine (DIT), found that these compounds could actually be neuroprotective in an in vitro model of ischemia.[8][9] They were shown to significantly reduce the release of lactate dehydrogenase (LDH), a marker of cell death, from neuronal cultures subjected to oxygen-glucose deprivation.[9] This suggests that in certain pathological contexts, these halogenated derivatives may mitigate rather than induce cell death. Conversely, studies on radioiodinated 2-iodo-L-phenylalanine have focused on its uptake in tumor cells for imaging purposes rather than its cytotoxic effects.[1][10]
Methodologies for In Vitro Cytotoxicity Assessment
To objectively compare the cytotoxic potential of halogenated phenylalanine metabolites, a standardized set of in vitro assays is essential. Below are detailed protocols for three of the most common and robust methods.
General Experimental Workflow
The assessment of in vitro cytotoxicity typically follows a standardized workflow, as illustrated in the diagram below. This ensures reproducibility and allows for meaningful comparisons between different compounds and experimental runs.
Caption: A generalized workflow for in vitro cytotoxicity assessment.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[11] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of the halogenated phenylalanine metabolites (e.g., 0.1 µM to 100 µM) and incubate for the desired time periods (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., 1% Triton X-100) as a positive control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.[12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Incubate the plate overnight at 37°C. The next day, mix each sample and measure the absorbance at 570 nm using a microplate reader.[11][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
LDH Release Assay for Cell Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[14] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable marker for cytotoxicity.[10][14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release from untreated cells and maximum release from lysed cells).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[3] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V.[15] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[3]
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the halogenated phenylalanine metabolites for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mechanistic Insights into Cytotoxicity
The cytotoxicity of halogenated phenylalanine metabolites can be mediated by several molecular mechanisms. While specific pathways for each halogenated variant are not fully elucidated, research on phenylalanine and related compounds provides valuable clues.
Induction of Apoptosis vs. Necrosis
Cell death can occur through programmed pathways like apoptosis or as a result of acute cellular injury, leading to necrosis.[4] Apoptosis is a controlled process involving the activation of a cascade of enzymes called caspases.[17] Necrosis, on the other hand, is characterized by cell swelling and lysis.[4] The choice between these two pathways can depend on the nature and concentration of the toxic stimulus. For instance, high concentrations of a substance might lead to necrosis, while lower concentrations could induce apoptosis.[18] The Annexin V/PI assay is instrumental in distinguishing between these modes of cell death.
Potential Signaling Pathways
High concentrations of phenylalanine itself have been shown to induce mitochondria-mediated apoptosis in cortical neurons.[19] This process involves the activation of the RhoA/Rho-associated kinase (ROCK) signaling pathway, leading to the activation of caspase-3, a key executioner caspase.[19] It is plausible that halogenated phenylalanine metabolites could trigger similar pathways.
Caption: Potential signaling pathways in halogenated phenylalanine-induced apoptosis.
Role of Oxidative Stress
The generation of reactive oxygen species (ROS) is a common mechanism of cytotoxicity for many compounds.[20] Halogenation can sometimes increase the potential for ROS production.[20] Phenylalanine itself has been shown to induce oxidative stress in the brain, leading to lipid peroxidation and a decrease in the levels of the antioxidant glutathione.[21] It is therefore highly probable that halogenated phenylalanine metabolites also exert their cytotoxic effects, at least in part, through the induction of oxidative stress.
Conclusion and Future Directions
The in vitro cytotoxicity of halogenated phenylalanine metabolites is a complex issue with the specific halogen atom and its position on the phenyl ring playing a significant role. Current evidence suggests that fluoro- and chloro-substitutions can result in compounds with significant cytotoxic potential, which can be comparable to or even greater than their non-halogenated counterparts. The data on bromo- and iodo-phenylalanine derivatives is less extensive and in some cases, points towards protective effects in specific contexts, highlighting the need for further research.
A key gap in the current literature is the lack of comprehensive, direct comparative studies of a full series of halogenated phenylalanine metabolites. Future research should focus on performing such side-by-side comparisons using a panel of cell lines and a standardized set of cytotoxicity assays, such as those detailed in this guide. Furthermore, more in-depth mechanistic studies are required to elucidate the specific signaling pathways activated by each halogenated variant, including their effects on caspase activation, mitochondrial function, and ROS production. A deeper understanding of these structure-activity relationships will be invaluable for the rational design of safer drugs and for predicting the potential toxicity of their metabolites.
References
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Sokka, I. K. S., Imlimthan, S., Sarparanta, M., Maaheimo, H., Johansson, M. P., & Ekholm, F. S. (2021). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. Molecular Pharmaceutics, 18(8), 3125–3131. [Link]
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Larsson, R., Nygren, P., & Lindberg, J. (1998). Comparison of the cytotoxic activity of melphalan with L-prolyl-m-L-sarcolysyl-L-p-fluorophenylalanine in human tumour cell lines and primary cultures of tumour cells from patients. British Journal of Cancer, 78(8), 997–1004. [Link]
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Weiss, B. G., & Johnson, T. C. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical Journal, 174(3), 997–1004. [Link]
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Armstrong, M. D., & Lewis, J. D. (1951). EFFECT OF PHENYLALANINE ON THE TOXICITY OF 4-FLUOROPHENYLALANINE FOR THE RAT. Journal of Biological Chemistry, 190(2), 461-466. [Link]
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Augustin, J. J., Flegel, W. A., & Lanza, F. (2024). L-Phenylalanine promotes liver steatosis by inhibiting BNIP3-mediated mitophagy. Cellular and Molecular Life Sciences, 81(1), 1-17. [Link]
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G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
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Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]
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NCBI Bookshelf. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]
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OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
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Zhang, Y. J., Xu, T., & Yuan, Z. G. (2007). Phenylalanine activates the mitochondria-mediated apoptosis through the RhoA/Rho-associated kinase pathway in cortical neurons. European Journal of Neuroscience, 25(5), 1341–1348. [Link]
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Sinor, A. D., & Li, D. P. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1163–1168. [Link]
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Balakina, A. M., Gaisina, I. N., & Gainutdinov, K. L. (2020). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. Biomedicines, 8(3), 64. [Link]
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de Mello, C. F., & Wajner, M. (2006). Experimental Evidence that Phenylalanine Provokes Oxidative Stress in Hippocampus and Cerebral Cortex of Developing Rats. Cellular and Molecular Neurobiology, 26(4-6), 725–739. [Link]
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Rahman, M., & De, A. (2022). Differences of Key Proteins between Apoptosis and Necroptosis. BioMed Research International, 2022, 1-13. [Link]
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LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]
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BioAssay Systems. (n.d.). QuantiChrom™ LDH Cytotoxicity Assay Kit. Retrieved from [Link]
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González-Pérez, L. V., & García-Nieto, E. (2024). The Generation of ROS by Exposure to Trihalomethanes Promotes the IκBα/NF-κB/p65 Complex Dissociation in Human Lung Fibroblast. International Journal of Molecular Sciences, 25(21), 12836. [Link]
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Woolbright, B. L., & Jaeschke, H. (2017). Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis. International Journal of Molecular Sciences, 18(5), 1018. [Link]
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Kim, S. H., & Lee, Y. J. (2014). Apoptosis induced by para-phenylenediamine involves formation of ROS and activation of p38 and JNK in chang liver cells. Journal of Applied Toxicology, 34(9), 1015–1023. [Link]
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Kumar, P., & Wiebe, L. I. (2010). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Molecules, 15(3), 1599–1608. [Link]
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Gómara, M. J., & Herrero, A. (2003). The selection between apoptosis and necrosis is differentially regulated in hydrogen peroxide-treated and glutathione-depleted human promonocytic cells. Cell Death and Differentiation, 10(8), 889–898. [Link]
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Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Caspase activation. Retrieved from [Link]
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Greengard, O., & Yoss, M. S. (1978). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal, 170(2), 299–306. [Link]
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Nakari, T., & Engström, C. (2010). In vivo and in vitro toxicity of decabromodiphenyl ethane, a flame retardant. Journal of Applied Toxicology, 30(6), 557–562. [Link]
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Paxinos, G., & Emson, P. C. (1976). Para-chlorophenylalanine, serotonin and killing behavior. Pharmacology Biochemistry and Behavior, 5(6), 693–699. [Link]
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Research Solutions. (n.d.). EFFECT OF PHENYLALANINE ON THE TOXICITY OF 4-FLUOROPHENYLALANINE FOR THE RAT. Retrieved from [Link]
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de Souza, A. S., & de Almeida, R. M. M. (2024). Neonatal treatment with para-chlorophenylalanine (pCPA) induces adolescent hyperactivity associated with changes in the paraventricular nucleus Crh and Trh expressions. Behavioural Brain Research, 462, 114867. [Link]
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ResearchGate. (2025, August 6). Improving the Production of L-Phenylalanine by Identifying Key Enzymes Through Multi-Enzyme Reaction System in Vitro. Retrieved from [Link]
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PubMed. (1978, March 15). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Retrieved from [Link]
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ScienceOpen. (2016, August 25). Improving the Production of L-Phenylalanine by Identifying Key Enzymes Through Multi-Enzyme Reaction System in Vitro. Retrieved from [Link]
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Semantic Scholar. (2022, September 29). Comprehensive Biotransformation Analysis of Phenylalanine-Tyrosine Metabolism Reveals Alternative Routes of Metabolite Clearance. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal Procedures for 3-Bromo-4-chloro-L-phenylalanine
[1][2][3]
Executive Summary & Core Directive
3-Bromo-4-chloro-L-phenylalanine is a halogenated unnatural amino acid.[1] While often used as a building block in peptide synthesis and medicinal chemistry, its disposal requires strict adherence to protocols designed for halogenated organic compounds .
Immediate Action Required:
-
DO NOT dispose of down the drain.
-
DO NOT mix with non-halogenated solvents if possible (to reduce incineration costs).
-
DO segregate as Halogenated Chemical Waste .
-
DO treat as a potential Acute Toxin and Irritant based on structural analogs (e.g., 4-Bromo-L-phenylalanine).[1]
Hazard Profile & Scientific Rationale
To ensure a self-validating safety system, one must understand why specific disposal methods are chosen.
Chemical Hazard Assessment
Specific safety data for the 3-Bromo-4-chloro analog is often limited compared to its parent compounds.[1] Therefore, we apply the Precautionary Principle , deriving hazards from its closest structural analogs (4-Bromo-L-phenylalanine, CAS 24250-84-8).[1]
| Property | Classification | Rationale |
| Acute Toxicity | Category 3 (Oral) | Analog 4-Br-Phe is H301 (Toxic if swallowed).[1] The addition of a chlorine atom often increases lipophilicity and bioavailability. |
| Reactivity | Stable / Irritant | Halogenated aromatic rings are generally stable but release toxic acid gases (HBr, HCl) upon thermal decomposition. |
| Environmental | Persistent | Carbon-Halogen bonds (C-Br, C-Cl) are resistant to biodegradation, necessitating high-temperature incineration.[1] |
The Chemistry of Disposal
The presence of both Bromine and Chlorine dictates that this waste must be incinerated in a facility equipped with a scrubber.
-
Mechanism: Combustion generates Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl) gases.
-
Consequence: If incinerated in a standard facility without scrubbers, these gases form acid rain and corrode equipment.
-
Protocol: Labeling must explicitly state "Halogenated" to route the waste to the correct incinerator stream.
Detailed Disposal Protocols
Workflow Visualization
The following diagram outlines the decision logic for disposing of this compound in various states.
Figure 1: Decision matrix for the segregation and disposal of halogenated amino acid waste.[1]
Step-by-Step Procedures
Scenario A: Solid Waste (Pure Compound or Expired Stock)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.
-
Transfer: Transfer the solid carefully to avoid dust generation. If the original container is intact, place the entire container inside the waste jar.
-
Labeling:
-
Constituents: "this compound" (Do not use abbreviations like "3-Br-Phe").[1]
-
Hazard Checkboxes: Select "Toxic" and "Irritant".
-
Critical Note: Write "Halogenated Organic Solid" clearly on the tag.
-
Scenario B: Liquid Waste (Reaction Mixtures/HPLC)
-
Segregation:
-
If in DCM/Chloroform: Pour into the Halogenated Solvent waste container.
-
If in Methanol/Acetonitrile: Pour into the Halogenated Solvent waste container (due to the solute).
-
If in Aqueous Buffer: Collect in a separate "Aqueous Hazardous Waste" container. Do not adjust pH unless authorized, as this may precipitate the compound or generate heat.
-
-
Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid), which can react violently with halogenated organics.
Scenario C: Contaminated Debris (Spill Cleanup/PPE)[1]
-
Collection: Place contaminated gloves, weigh boats, and paper towels into a clear polyethylene bag (4 mil thickness).
-
Sealing: Twist and tape the bag shut (Gooseneck seal).
-
Disposal: Place the sealed bag into the solid hazardous waste drum.
Emergency Procedures: Spills
Self-Validating Safety Rule: If the spill is >50g or you feel unsafe, evacuate and call EHS.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation.
-
Containment:
-
Solid Spill: Do not dry sweep if dust is generated. Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a waste bag.
-
Liquid Spill: Surround with absorbent pads or vermiculite.
-
-
Decontamination: Clean the surface with soap and water.[2] Collect all cleaning materials as hazardous waste (Scenario C).
Regulatory Compliance (RCRA & EPA)[1][4]
While this compound is not explicitly "Listed" (F, K, P, or U lists) under RCRA, it is regulated based on its characteristics and the "Cradle-to-Grave" liability of the generator.[1]
| Regulatory Body | Classification | Requirement |
| EPA (RCRA) | Characteristic Waste | If the waste exhibits toxicity (via TCLP) it is code D0xx .[1][3] Even without a specific code, "Prudent Practices" mandates management as hazardous waste due to halogen content. |
| DOT (Transport) | Class 6.1 (Toxic) | If shipping waste off-site, it likely falls under UN 2811 (Toxic solids, organic, n.o.s.).[1] |
| Local EHS | Halogenated Waste | Most institutions require segregation of halogens to prevent damage to municipal incinerators. |
Compliance Tip: Never assume a chemical is non-hazardous because it lacks a specific RCRA code. The presence of Halogens (Br, Cl) automatically triggers the need for controlled destruction.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov. [Link]
-
PubChem. (2023). Compound Summary: 3-Bromo-L-phenylalanine.[1][4][5][6][7] National Library of Medicine. [Link][1]
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- 7. apexbt.com [apexbt.com]
Personal Protective Equipment (PPE) & Safety Guide: 3-Bromo-4-chloro-L-phenylalanine
Executive Safety Summary
3-Bromo-4-chloro-L-phenylalanine is a di-halogenated phenylalanine derivative. While specific Safety Data Sheet (SDS) data for this exact isomer is often limited in public repositories, its structural analogs (4-chloro-L-phenylalanine and 3-bromo-L-phenylalanine) present confirmed hazards including acute toxicity (oral) , skin sensitization , and severe irritation .
Core Directive: Treat this compound as a Potential Sensitizer and Toxicant . Do not handle on an open bench.
Hazard Identification Matrix (Structure-Activity Relationship)
| Hazard Class | Likely GHS Code | Basis for Classification |
| Acute Toxicity (Oral) | H301 (Toxic if swallowed) | Analogous to p-chloro-phenylalanine (PCPA) [1].[1] |
| Skin Sensitization | H317 (May cause allergic reaction) | Common in halogenated anilines/phenylalanines [1].[1] |
| Skin/Eye Irritation | H315 / H319 | Standard profile for halogenated amino acids [2]. |
| Respiratory Irritation | H335 | Fine powder inhalation risk. |
Personal Protective Equipment (PPE) Protocol
This protocol uses a Barrier-Redundancy Model . We do not rely on a single layer of protection due to the potential for sensitization.
A. Hand Protection (Double-Gloving Strategy)
Standard thin nitrile gloves are insufficient for prolonged contact with halogenated organic solvents often used to dissolve this compound (e.g., DMF, DMSO).
-
Inner Layer: 4 mil Nitrile (Inspection White/Blue).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Long cuff).
-
Protocol:
-
Inspect inner gloves for micro-tears before donning.
-
Tape the outer glove cuff over the lab coat sleeve if handling >500 mg.
-
Change Frequency: Immediately upon splash; every 2 hours during routine use.
-
B. Respiratory & Eye Protection[2][3][4][5][6][7][8]
-
Primary Barrier: Chemical Fume Hood (Certified Face Velocity: 80–100 fpm).
-
Secondary Barrier (PPE):
-
Eyes: Chemical Safety Goggles (ANSI Z87.1 compliant). Safety glasses are inadequate due to the risk of airborne dust entering from the side.
-
Respiratory (Emergency/Spill only): NIOSH-approved N95 or P100 particulate respirator.
-
C. Body Protection[8]
-
Standard: Cotton-blend lab coat (buttoned to throat).
-
Enhanced (For synthesis/scale-up): Disposable Tyvek® arm sleeves or apron to prevent dust accumulation on fabric clothing.
Operational Workflows
Logic Diagram: Risk Assessment & PPE Selection
This decision tree guides the researcher through the necessary safety tier based on the operation scale.
Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier.
Detailed Handling Protocol: Solid Weighing & Solubilization
Objective: Solubilize 100 mg of compound without generating dust or contaminating the workspace.
-
Preparation:
-
Place an anti-static gun or ionizer inside the fume hood (halogenated amino acids can be static-prone).
-
Line the work surface with an absorbent, plastic-backed bench pad.
-
Pre-weigh the solvent (e.g., DMSO) in a vial before adding the solid to minimize open transfer time.
-
-
Transfer:
-
Use a disposable anti-static spatula.
-
Do not tap the spatula against the vial rim (generates aerosol). Use a gentle rolling motion to dispense.
-
Critical Step: If the powder adheres to the spatula, wash it into the reaction vial using the pre-measured solvent rather than flicking it.
-
-
Decontamination:
-
Wipe the exterior of the stock bottle with a Kimwipe dampened in ethanol before returning it to storage.
-
Dispose of the Kimwipe as hazardous solid waste immediately.
-
Waste Disposal & Emergency Procedures
Waste Categorization
This compound is a Halogenated Organic . It must never be disposed of down the drain.[2]
| Waste Stream | Container Labeling | Contents |
| Solid Waste | "Hazardous Waste: Halogenated Solid" | Contaminated gloves, weighing boats, paper towels, dry compound. |
| Liquid Waste | "Hazardous Waste: Halogenated Organic" | Solutions in DMSO, DMF, DCM, or Methanol. |
| Sharps | "Chemically Contaminated Sharps" | Needles/syringes used for injection or transfer. |
Emergency Response Plan
1. Inhalation (Powder):
-
Immediate Action: Move to fresh air.
-
Medical: Seek evaluation for respiratory irritation (coughing, wheezing).
-
Note: Halogenated derivatives can cause delayed pulmonary edema in massive exposure scenarios (rare in lab scale, but possible).
2. Skin Contact (Solution):
-
Immediate Action: Drench with water for 15 minutes.[3][4][5][6][7][8] Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption.
-
Soap: Use mild soap (soft soap) only after initial water rinse.
3. Spill Cleanup (Solid < 1g):
-
PPE: N95 Respirator + Double Gloves + Goggles.
-
Method: Cover spill with wet paper towels (to prevent dust). Scoop up damp material.
-
Disposal: Place in a wide-mouth jar labeled "Hazardous Debris."
References
-
PubChem. (2024). Compound Summary: 3-Bromo-4-chloroaniline (Precursor Hazard Data). Retrieved from [Link]
-
Yale Environmental Health & Safety. (2020). Management of Hazardous Waste Procedure: Halogenated Waste Guidelines. Retrieved from [Link]
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- 4. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. synquestlabs.com [synquestlabs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
